molecular formula C15H22 B1589896 (4-Propylcyclohexyl)benzene CAS No. 61203-94-9

(4-Propylcyclohexyl)benzene

Cat. No.: B1589896
CAS No.: 61203-94-9
M. Wt: 202.33 g/mol
InChI Key: PWGUTKLGUISGAE-UHFFFAOYSA-N
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Description

(4-Propylcyclohexyl)benzene is a synthetic organic compound that serves as a foundational structure and key intermediate in the development of liquid crystal monomers (LCMs), particularly for display technologies . Its core application lies in the formulation of liquid crystal mixtures used in display panels for smartphones, televisions, laptops, and other electronic devices . This compound is part of a broader class of emerging contaminants of concern due to their potential environmental persistence and bioaccumulation . As such, it has become a subject of environmental research, with studies focusing on its presence and behavior in ecosystems, including its detection in aquatic organisms and sediment . Researchers also utilize this compound and its derivatives, such as the fluorinated analog 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB), to investigate the environmental impact and metabolic pathways of LCMs. These studies involve in vitro models like liver microsomes and in vivo models like zebrafish to understand potential hepatotoxicity, metabolic disorders, and stress responses induced by exposure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propylcyclohexyl)benzene
Source PubChem
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InChI

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUTKLGUISGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300263
Record name (trans-4-Propylcyclohexyl)benzene
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-94-9
Record name (trans-4-Propylcyclohexyl)benzene
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Record name 4-trans-Propylcyclohexylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to (4-Propylcyclohexyl)benzene: Synthesis, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Propylcyclohexyl)benzene, also known by its IUPAC name 1-cyclohexyl-4-propylbenzene, is a disubstituted aromatic hydrocarbon. Its molecular structure, featuring a benzene ring connected to a propyl-substituted cyclohexane ring, imparts unique physicochemical properties that make it a molecule of significant interest, particularly in the field of materials science as a liquid crystal intermediate. The specific arrangement of its aliphatic and aromatic moieties contributes to the mesogenic behavior of more complex molecules derived from it. Understanding the chemical properties, stereochemistry, and synthetic pathways of this compound is crucial for its application and for the rational design of novel materials.

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, stereoisomerism, and key physical and spectroscopic properties. A robust, multi-step synthetic protocol is presented, including the underlying mechanistic principles and detailed experimental procedures. Furthermore, this guide outlines the analytical techniques for its characterization, complete with expected spectroscopic data and interpretations. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

I. Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Nomenclature and Structural Formula
  • IUPAC Name: 1-Cyclohexyl-4-propylbenzene

  • CAS Number: 22800-88-0

  • Molecular Formula: C₁₅H₂₂

  • Molecular Weight: 202.34 g/mol

The structure consists of a benzene ring substituted with a cyclohexyl group at position 1 and a propyl group at position 4 of the cyclohexane ring.

Caption: 2D representation of this compound.

Stereochemistry

The cyclohexane ring in this compound can exist in a chair conformation. The substituents on the cyclohexane ring (the phenyl group and the propyl group) can be in either axial or equatorial positions. The trans isomer, where both substituents are in equatorial positions, is the most stable conformer due to minimized steric hindrance. The cis isomer, with one substituent axial and the other equatorial, is less stable. For applications in liquid crystals, the linear shape of the trans isomer is generally preferred as it promotes the formation of ordered liquid crystalline phases.

Physical and Chemical Properties
PropertyPredicted Value/Information
Appearance Colorless liquid
Boiling Point Estimated to be in the range of 280-320 °C at atmospheric pressure.
Density Estimated to be approximately 0.9 - 0.95 g/cm³ at 20 °C.
Solubility Insoluble in water; soluble in common organic solvents like hexane, toluene, and dichloromethane.
Stability Stable under normal conditions. Avoid strong oxidizing agents.

II. Synthesis of this compound

Direct Friedel-Crafts alkylation of benzene with a propyl-substituted cyclohexyl halide is not a preferred synthetic route due to the high probability of carbocation rearrangements, which would lead to a mixture of isomers. A more reliable and controlled synthesis involves a two-step process: Friedel-Crafts acylation of cyclohexylbenzene followed by reduction of the resulting ketone.

Synthesis_Pathway Reactant1 Cyclohexylbenzene Step1 Friedel-Crafts Acylation Reactant1->Step1 Reactant2 Propanoyl chloride Reactant2->Step1 Intermediate 1-(4-Cyclohexylphenyl)propan-1-one Step2 Reduction Intermediate->Step2 Product This compound Catalyst AlCl₃ Catalyst->Step1 Catalyst Reduction Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) Reduction->Step2 Reducing Agent Step1->Intermediate Step2->Product

Caption: Two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene

The first step is the Friedel-Crafts acylation of cyclohexylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(4-cyclohexylphenyl)propan-1-one. The acylium ion (CH₃CH₂CO⁺) generated in situ acts as the electrophile. The cyclohexyl group is an ortho-, para-directing activator, and due to steric hindrance from the bulky cyclohexyl group, the para-substituted product is predominantly formed.

Experimental Protocol:

  • To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

  • After the formation of the acylium ion complex, add cyclohexylbenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product, 1-(4-cyclohexylphenyl)propan-1-one, by vacuum distillation or column chromatography.

Step 2: Reduction of 1-(4-Cyclohexylphenyl)propan-1-one

The second step involves the reduction of the carbonyl group of the ketone intermediate to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2][3]

2.2.1. Clemmensen Reduction Protocol: [1]

This method is suitable for substrates that are stable in strongly acidic conditions.[4]

  • Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

  • Add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (as a co-solvent) to a round-bottom flask equipped with a reflux condenser.

  • Add the ketone, 1-(4-cyclohexylphenyl)propan-1-one, to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the resulting this compound by vacuum distillation.

2.2.2. Wolff-Kishner Reduction Protocol: [2][3][5]

This method is ideal for substrates that are sensitive to acid but stable in strong base.[5]

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ketone, 1-(4-cyclohexylphenyl)propan-1-one, in a high-boiling solvent such as diethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to reflux for a few hours to form the hydrazone.

  • Increase the temperature to allow for the distillation of water and excess hydrazine.

  • Continue to heat the reaction mixture at a higher temperature (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or hexane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify the product by vacuum distillation.

III. Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (GC, HPLC) Start->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and propyl protons.

    • Aromatic Protons: A pair of doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (δ 1.2-2.5 ppm). The benzylic proton on the cyclohexane ring will appear as a multiplet at the downfield end of this region.

    • Propyl Protons: A triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the central methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the cyclohexane ring (around δ 1.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • Aromatic Carbons: Four signals are expected for the benzene ring carbons, with the ipso-carbons appearing at lower field.

    • Cyclohexyl Carbons: Signals for the cyclohexane carbons will appear in the range of δ 25-45 ppm.

    • Propyl Carbons: Three distinct signals for the propyl group carbons will be observed in the upfield region of the spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 202. The fragmentation pattern will be indicative of the structure, with characteristic fragments arising from the cleavage of the propyl and cyclohexyl groups, and the benzylic C-C bond. A prominent peak at m/z = 91 corresponding to the tropylium ion is also expected.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3000-3100Aromatic C-H stretching
2850-2960Aliphatic C-H stretching (cyclohexyl and propyl)
1600, 1450-1500Aromatic C=C stretching
800-840Out-of-plane C-H bending for 1,4-disubstitution

IV. Applications

The primary application of this compound and its derivatives is in the synthesis of liquid crystal materials.[1] The rigid core formed by the phenyl and cyclohexyl rings, combined with the flexible alkyl chain, provides the necessary molecular geometry for the formation of mesophases. These compounds serve as precursors to more complex liquid crystal molecules used in display technologies. Their properties can be fine-tuned by introducing different terminal groups and by varying the length of the alkyl chain.

V. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling alkylated aromatic hydrocarbons should be followed. These compounds are generally considered to have low to moderate toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

VI. Conclusion

This compound is a valuable compound, primarily serving as a building block in the synthesis of liquid crystals. Its synthesis is best achieved through a two-step process involving Friedel-Crafts acylation and subsequent reduction to avoid isomeric impurities. The structural and stereochemical features of this molecule are key to its utility in materials science. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for researchers and professionals working with this and related compounds.

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An In-depth Technical Guide to the Synthesis of (4-Propylcyclohexyl)benzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for materials science and drug development. Among these, (4-Propylcyclohexyl)benzene stands out as a key structural motif in liquid crystals and as a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive, in-depth exploration of its synthesis via the Friedel-Crafts alkylation reaction. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings, strategic considerations for maximizing yield and purity, and the practical challenges inherent to the process. We present a field-proven experimental protocol, detailed characterization data, and a critical analysis of potential side reactions, offering researchers a robust framework for the successful synthesis of this important compound.

Introduction: The Significance of the Cyclohexyl-Aryl Moiety

The this compound scaffold represents a unique conjunction of an aliphatic cyclic system and an aromatic ring. This structure imparts specific steric and electronic properties that are highly sought after in various fields. In materials science, molecules incorporating this moiety are fundamental components of liquid crystal displays (LCDs) due to their advantageous shape anisotropy and dielectric properties. In medicinal chemistry, the cyclohexyl-aryl group serves as a lipophilic handle that can enhance a drug candidate's membrane permeability and metabolic stability.

The Friedel-Crafts alkylation, a classic yet powerful carbon-carbon bond-forming reaction, provides a direct route to this structure.[1][2] Developed in 1877 by Charles Friedel and James Crafts, this electrophilic aromatic substitution (EAS) reaction remains a staple in both academic and industrial laboratories for the alkylation of aromatic rings.[3][4]

Mechanistic Deep Dive: The Friedel-Crafts Alkylation Pathway

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.[5] A thorough understanding of this pathway is critical for troubleshooting and optimizing the reaction. The process can be dissected into three primary stages.

Stage 1: Generation of the Electrophile The reaction is initiated by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), which interacts with the alkylating agent.[6][7] For this synthesis, a suitable precursor is 1-chloro-4-propylcyclohexane. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a secondary carbocation electrophile.[8][9]

Stage 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the highly electrophilic carbocation.[10] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

Stage 3: Deprotonation and Aromaticity Restoration To restore the energetically favorable aromatic system, a weak base (typically the AlCl₄⁻ complex formed in Stage 1) abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new alkyl substituent.[12][13] This regenerates the aromatic ring, yields the final product, and liberates the Lewis acid catalyst and HCl as a byproduct.

G cluster_0 Stage 1: Electrophile Generation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Aromaticity Restoration reagents 1-Chloro-4-propylcyclohexane + AlCl₃ carbocation 4-Propylcyclohexyl Carbocation (Electrophile) + AlCl₄⁻ reagents->carbocation Lewis Acid Activation benzene Benzene (Nucleophile) arenium Arenium Ion (Sigma Complex) benzene->arenium π-attack product This compound arenium->product Deprotonation by AlCl₄⁻ byproducts HCl + AlCl₃ (regenerated) G setup 1. Assemble Apparatus (Dry glassware, N₂ atmosphere) charge 2. Charge Benzene & Cool to 0°C setup->charge add_cat 3. Add AlCl₃ (Portion-wise) charge->add_cat add_alkyl 4. Add Alkyl Halide (Dropwise, maintain 0-5°C) add_cat->add_alkyl react 5. React at RT (Monitor by TLC/GC) add_alkyl->react quench 6. Quench Reaction (Pour onto ice/HCl) react->quench extract 7. Extract (Diethyl Ether) quench->extract wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 9. Dry & Filter (Anhydrous MgSO₄) wash->dry concentrate 10. Concentrate (Rotary Evaporation) dry->concentrate purify 11. Purify Product (Vacuum Distillation) concentrate->purify

Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet) to protect the reaction from atmospheric moisture. Ensure all glassware is thoroughly dried.

  • Reaction Initiation: Charge the flask with anhydrous benzene (150 mL). Begin stirring and cool the flask in an ice-water bath to 0°C.

  • Catalyst Addition: Carefully add the anhydrous aluminum chloride (23.0 g) to the stirred benzene in small portions. This process is exothermic; ensure the temperature does not rise above 10°C. The mixture will form a reddish-brown slurry.

  • Alkylating Agent Addition: Place the 1-chloro-4-propylcyclohexane (25.0 g) in the dropping funnel. Add it dropwise to the reaction mixture over a period of 45-60 minutes, maintaining the internal temperature between 0°C and 5°C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Quenching: Cool the reaction flask back down in an ice bath. Cautiously pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated HCl (~20 mL) in a large beaker. This step hydrolyzes the aluminum chloride complex and should be performed slowly with good stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

  • Washing and Neutralization: Wash the combined organic layers sequentially with 2M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, brine (100 mL). The bicarbonate wash neutralizes any remaining acidic components.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal and Purification: Remove the low-boiling solvents (diethyl ether and excess benzene) using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless oil. [14]

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties and Yield
PropertyExpected Value
AppearanceColorless Oil
Molecular Weight202.35 g/mol
Boiling Point~280-285 °C (at atm. pressure)
Theoretical Yield~31.5 g
Expected % Yield75-85%
Spectroscopic Analysis

While a definitive spectrum for this compound is not readily available in public databases, the expected NMR and MS data can be reliably predicted based on its structure and data from analogous compounds like cyclohexylbenzene and its derivatives. [15][16]

Technique Expected Data
¹H NMR δ ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons, C₆H₅-). δ ~2.4-2.6 ppm: Multiplet, 1H (Benzylic proton, -CH-Ar). δ ~0.8-1.9 ppm: Complex multiplets, 16H (Cyclohexyl and propyl protons).
¹³C NMR δ ~148 ppm: Quaternary C (Aromatic C attached to cyclohexyl). δ ~128 ppm: Aromatic CH. δ ~126 ppm: Aromatic CH. δ ~45 ppm: Benzylic CH. δ ~25-38 ppm: Aliphatic CH₂ and CH carbons of the rings and propyl chain. δ ~14 ppm: Terminal CH₃ of the propyl group.

| Mass Spec (EI) | m/z 202: Molecular Ion (M⁺). m/z 119: Fragment from cleavage of the propyl group. m/z 104: Tropylium-like ion from benzylic cleavage. m/z 91: Tropylium ion. |

Safety and Environmental Considerations

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a certified chemical fume hood.

  • Aluminum Chloride: Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of the dust and contact with skin.

  • HCl Gas: The reaction produces significant quantities of corrosive HCl gas. The apparatus should be vented into a gas trap or fume hood scrubber.

  • Waste Disposal: Halogenated and non-halogenated organic waste streams should be segregated and disposed of according to institutional guidelines. Aqueous acidic and basic waste should be neutralized before disposal.

Conclusion

The Friedel-Crafts alkylation provides a direct and efficient pathway for the synthesis of this compound. Success in this procedure hinges on a solid understanding of the underlying electrophilic aromatic substitution mechanism and meticulous control over key experimental variables. By employing a large excess of benzene, ensuring anhydrous conditions, and carefully managing reaction temperature, researchers can effectively mitigate common side reactions such as polyalkylation and obtain the target compound in high yield and purity. The protocols and insights provided in this guide serve as a robust foundation for the practical application of this important synthetic transformation.

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  • SpectraBase. (n.d.). Benzene, 1-ethyl-4-(4-propylcyclohexyl)-. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Catalytic Hydrogenation of 4-Propylbiphenyl to (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the selective catalytic hydrogenation of 4-propylbiphenyl. The focus is on the synthesis of (4-propylcyclohexyl)benzene, a molecule of interest for its potential applications as a liquid organic hydrogen carrier and as a structural motif in medicinal chemistry. This document delves into the mechanistic underpinnings, catalyst selection, reaction optimization, and analytical methodologies pertinent to this transformation.

Introduction: The Significance of Selective Biphenyl Hydrogenation

The selective hydrogenation of one aromatic ring in biphenyl systems represents a crucial transformation in organic synthesis. 4-Propylbiphenyl serves as a model substrate to explore the challenges and opportunities associated with achieving high selectivity in aromatic hydrogenation. The product, this compound, is not only a valuable chemical intermediate but also a key component in the development of liquid organic hydrogen carriers (LOHCs), which offer a safe and efficient means of hydrogen storage and transportation.[1] Biphenyls, with their high hydrogen storage density, are promising LOHCs.[1]

Catalytic hydrogenation is a cornerstone of industrial chemistry, enabling the reduction of various unsaturated functionalities.[2] The process involves the addition of hydrogen across double or triple bonds in the presence of a catalyst, typically a heterogeneous metal catalyst.[2] For aromatic systems, this reaction requires overcoming the inherent stability of the aromatic ring, necessitating the use of active catalysts and often elevated temperatures and pressures.

Mechanistic Considerations: A Stepwise Reduction

The catalytic hydrogenation of biphenyl to this compound proceeds through a stepwise mechanism on the surface of a heterogeneous catalyst. The generally accepted pathway involves the following key steps:

  • Adsorption of Reactants : Both 4-propylbiphenyl and molecular hydrogen adsorb onto the active sites of the catalyst surface.

  • Dissociation of Hydrogen : Molecular hydrogen dissociates into atomic hydrogen on the metal surface.[3]

  • Stepwise Hydrogen Addition : The atomic hydrogen then sequentially adds to one of the aromatic rings of the adsorbed 4-propylbiphenyl. This process is believed to occur in a stepwise manner, with the formation of partially hydrogenated intermediates.

  • Desorption of Product : Once one ring is fully saturated, the product, this compound, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

It is widely believed that for aromatic hydrocarbons with multiple rings, hydrogenation occurs in successive steps.[4] The rate-limiting step in the complete hydrogenation of biphenyl to bicyclohexyl is the hydrogenation of the second aromatic ring (cyclohexylbenzene to bicyclohexyl), as the initial hydrogenation of biphenyl to cyclohexylbenzene occurs at a higher rate.[5]

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount to achieving high conversion and selectivity in the hydrogenation of 4-propylbiphenyl. Supported noble metal catalysts are commonly employed for this purpose due to their high activity.

Active Metals
  • Rhodium (Rh) : Rhodium is a highly active and versatile metal for the hydrogenation of aromatic compounds and can catalyze the reduction of nearly all functional groups.[6][7] Rhodium on carbon (Rh/C) and rhodium on alumina (Rh/Al2O3) have shown excellent performance in biphenyl hydrogenation.[6][7][8]

  • Ruthenium (Ru) : Ruthenium-based catalysts are also highly effective for aromatic hydrogenation and are often favored for their high activity under milder conditions.[9] Supported ruthenium catalysts, such as Ru/SiO2 and Ru/C, have demonstrated high conversion and selectivity in biphenyl hydrogenation.[8][9]

  • Palladium (Pd) : While palladium is a widely used hydrogenation catalyst, its application in the selective hydrogenation of biphenyls to the single-ring saturated product can be advantageous under specific conditions.[10]

  • Nickel (Ni) : Nickel-based catalysts, particularly supported on materials with a high specific surface area like SiO2, have been shown to be effective and cost-efficient alternatives to noble metals for the selective hydrogenation of biphenyl to cyclohexylbenzene.[11]

Catalyst Support

The support material plays a crucial role in dispersing the active metal particles, thereby increasing the number of available active sites and influencing the overall catalytic performance.[9] Key characteristics of an effective support include:

  • High Specific Surface Area (SSA) : A higher SSA provides more sites for metal deposition, leading to smaller, more dispersed metal nanoparticles and improved catalytic activity.[9][11]

  • Porosity : The pore structure of the support influences the diffusion of reactants and products to and from the active sites.

  • Metal-Support Interactions : Strong interactions between the metal and the support can enhance catalyst stability and prevent leaching of the active metal.[9]

Commonly used supports for biphenyl hydrogenation include activated carbon, silica (SiO2), and alumina (Al2O3).[1][8]

Experimental Protocol: A Practical Guide

This section outlines a detailed, step-by-step methodology for the catalytic hydrogenation of 4-propylbiphenyl.

Materials and Equipment
  • Reactant : 4-Propylbiphenyl (98% purity or higher)

  • Catalyst : 5% Rh/C or 20% Ni/SiO2

  • Solvent : Isopropanol or Cyclohexane

  • Hydrogen Source : High-purity hydrogen gas (99.999%)

  • Reactor : High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Analytical Equipment : Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for reaction monitoring and product analysis.[9][12]

Reaction Setup and Procedure
  • Reactor Preparation : Ensure the autoclave reactor is clean and dry.

  • Charging the Reactor :

    • Add 4-propylbiphenyl (e.g., 10 g) and the chosen solvent (e.g., 100 mL) to the reactor.

    • Carefully add the catalyst (e.g., 0.5 g of 5% Rh/C). The catalyst loading should be optimized based on preliminary experiments.

  • Sealing and Purging : Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Pressurization and Heating :

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa).[11]

    • Begin stirring and heat the reactor to the target temperature (e.g., 200 °C for Ni/SiO2 or a lower temperature for Rh/C).[11]

  • Reaction Monitoring : The reaction progress can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC-MS or HPLC.[12] This allows for the determination of the conversion of 4-propylbiphenyl and the selectivity towards this compound.

  • Reaction Quenching and Product Isolation :

    • Once the reaction is complete (as determined by analytical monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The solvent can be removed under reduced pressure to yield the crude product.

  • Purification : The crude product can be purified by fractional distillation or column chromatography if necessary.

G cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Workup Clean_Dry Clean and Dry Reactor Charge_Reactants Charge 4-Propylbiphenyl and Solvent Clean_Dry->Charge_Reactants Charge_Catalyst Add Catalyst Charge_Reactants->Charge_Catalyst Seal_Purge Seal and Purge Reactor Charge_Catalyst->Seal_Purge Pressurize_Heat Pressurize with H2 and Heat Seal_Purge->Pressurize_Heat Monitor Monitor Reaction (GC-MS/HPLC) Pressurize_Heat->Monitor Quench Cool and Vent Monitor->Quench Filter Filter to Remove Catalyst Quench->Filter Evaporate Remove Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify

Reaction Parameters and Optimization

The successful synthesis of this compound with high yield and selectivity depends on the careful control of several reaction parameters.

ParameterTypical RangeRationale and Impact
Temperature 100 - 250 °CHigher temperatures generally increase the reaction rate but can lead to over-hydrogenation to bicyclohexyl and other side reactions.[5]
Hydrogen Pressure 1 - 5 MPaIncreased pressure enhances the concentration of hydrogen on the catalyst surface, favoring hydrogenation. However, excessively high pressures can also promote complete saturation.[11]
Catalyst Loading 1 - 10 wt%Higher catalyst loading can accelerate the reaction but adds to the cost. The optimal loading balances reaction time and cost-effectiveness.
Solvent Isopropanol, Cyclohexane, Paraffinic HydrocarbonsThe choice of solvent can influence the solubility of reactants and the selectivity of the reaction.[10]
Stirring Speed 500 - 1500 rpmAdequate stirring is crucial to ensure good mass transfer of hydrogen to the catalyst surface and to maintain a uniform temperature throughout the reactor.

Analytical Characterization

Thorough characterization of the reaction products is essential to confirm the identity and purity of the desired this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating the components of the reaction mixture and identifying them based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, particularly for less volatile compounds.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy provide detailed structural information, confirming the successful hydrogenation of one aromatic ring while leaving the other intact.

Safety Considerations

Working with high-pressure hydrogen gas requires strict adherence to safety protocols.

  • Pressure Equipment : The autoclave reactor must be rated for the intended operating pressures and temperatures.

  • Hydrogen Handling : Hydrogen is highly flammable and forms explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.

  • Catalyst Handling : Some hydrogenation catalysts, particularly those on carbon supports, can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled with care, typically under a blanket of inert gas or wetted with a solvent.

Conclusion and Future Outlook

The catalytic hydrogenation of 4-propylbiphenyl to this compound is a well-established yet continuously evolving field of study. The development of more active, selective, and robust catalysts remains a key area of research. Future advancements may lie in the use of novel catalyst supports, bimetallic catalysts, and the application of flow chemistry to enhance reaction efficiency and safety. A deeper understanding of the reaction kinetics and mechanism will continue to drive the optimization of this important industrial process.[4][14]

G 4-Propylbiphenyl 4-Propylbiphenyl H2_Catalyst H2, Catalyst (e.g., Rh/C, Ni/SiO2) 4-Propylbiphenyl->H2_Catalyst This compound This compound H2_Catalyst->this compound

References

  • Saeys, M., Thybaut, J. W., Reyniers, M. F., Neurock, M., & Marin, G. B. (n.d.). First Principles Based Kinetic Modeling of Industrial Catalytic Reactions: Hydrogenation of Mono Aromatic Compounds.
  • MDPI. (n.d.). Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO 2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane.
  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction.
  • National Institutes of Health. (2025, July 9). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use.
  • ACS Publications. (n.d.). Kinetics of Catalytic Liquid Phase Hydrogenation. I. The Hydrogenation of Aromatic Nitrocompounds over Colloidal Rhodium and Palladium. Journal of the American Chemical Society.
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  • ResearchGate. (2025, August 6). Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase.
  • ResearchGate. (2025, August 7). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent.
  • Departamento de Ingeniería Química. (2009). Enhancement of biphenyl hydrogenation over gold catalysts supported on Fe-, Ce- and Ti-modified mesoporous silica (HMS). Journal of Catalysis, 267, 30-39.
  • ResearchGate. (n.d.). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Based on Transition Metal Sulfides.
  • MDPI. (2024, October 17). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene.
  • Google Patents. (n.d.). US3387048A - Process for the selective hydrogenation of biphenyl and dipyridyl and derivatives thereof.
  • MDPI. (2022, December 5). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.
  • ResearchGate. (2022, December 1). (PDF) Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.
  • cyclohexylbenzene. (n.d.). Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1).
  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry.
  • ChemNet. (n.d.). This compound.
  • Google Patents. (n.d.). US8921604B2 - Process for producing cyclohexylbenzene.
  • MDPI. (2022, April 29). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction.
  • Organic Chemistry Portal. (2007, June 25). Preparation of Benzene Derivatives.
  • National Institutes of Health. (n.d.). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation.
  • 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.80944-44-1. (n.d.).
  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
  • Google Patents. (n.d.). CN103848710A - Method used for synthesizing phenylcyclohexane.
  • ECHEMI. (n.d.). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene | 80944-44-1, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Formula.
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  • ResearchGate. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
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The Spectroscopic Signature of (4-Propylcyclohexyl)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The molecular structure of (4-Propylcyclohexyl)benzene combines an aliphatic cyclic system with an aromatic ring. This unique combination gives rise to distinct signals in its various spectra, allowing for the unambiguous identification of its constituent parts.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key information about the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct regions for the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexyl and propyl groups.

Expected Chemical Shifts and Multiplicities:

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic (C₆H₅)~7.1-7.3MultipletThe protons on the benzene ring will appear as a complex multiplet due to coupling with each other.
Cyclohexyl (CH attached to Benzene)~2.5MultipletThis proton is benzylic and will be deshielded compared to other cyclohexyl protons.
Cyclohexyl (CH₂)~1.2-1.9MultipletThe methylene protons of the cyclohexane ring will appear as a broad, overlapping multiplet.
Propyl (CH₂)~1.2-1.4MultipletThe methylene protons of the propyl group will overlap with the cyclohexyl signals.
Propyl (CH₃)~0.9TripletThe terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

Causality in Chemical Shifts: The aromatic protons resonate downfield (higher ppm) due to the deshielding effect of the ring current in the benzene ring[1]. The benzylic proton on the cyclohexane ring is also shifted downfield due to the electron-withdrawing effect of the adjacent aromatic ring. The aliphatic protons of the cyclohexane and propyl groups are in a more shielded environment and thus appear upfield (lower ppm)[2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C-ipso, attached to cyclohexyl)~147
Aromatic (CH)~126-128
Cyclohexyl (CH attached to Benzene)~44
Cyclohexyl (CH₂)~26-35
Propyl (CH₂)~20-40
Propyl (CH₃)~14

Expert Insights: The chemical shifts of the aromatic carbons can be predicted based on the substituent effects. The ipso-carbon (the one attached to the cyclohexyl ring) will be the most downfield of the aromatic carbons. The chemical shifts of the cyclohexyl and propyl carbons are in the typical aliphatic range[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected Characteristic Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Medium-Weak
C-H Bending (out-of-plane)690-900Strong

Interpretation: The presence of a benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong absorptions in the 2850-2960 cm⁻¹ range are indicative of the aliphatic C-H bonds in the cyclohexyl and propyl groups. The pattern of the out-of-plane C-H bending bands can sometimes provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₂₂), which is 202.34 g/mol .

  • Key Fragments:

    • Loss of Propyl Group: A significant fragment would likely result from the cleavage of the bond between the cyclohexane ring and the propyl group, leading to a fragment ion with m/z corresponding to the cyclohexylbenzene cation.

    • Loss of Cyclohexyl Group: Cleavage of the bond between the benzene ring and the cyclohexane ring would result in a fragment ion corresponding to the propylbenzene cation.

    • Benzylic Cleavage: Fragmentation at the benzylic position is common for alkylbenzenes, leading to the formation of a stable tropylium ion (m/z 91) or a substituted tropylium ion[1].

    • Fragments from the Propyl Chain: Fragmentation of the propyl chain can lead to the loss of methyl (CH₃) or ethyl (C₂H₅) radicals.

fragmentation_pathway M [this compound]⁺˙ (M⁺˙) F1 [C₁₂H₁₅]⁺ (Loss of C₃H₇) M->F1 - C₃H₇ F2 [C₉H₁₁]⁺ (Loss of C₆H₁₁) M->F2 - C₆H₁₁ F3 [C₇H₇]⁺ (Tropylium ion) F2->F3 - C₂H₄

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Methodologies

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed. These represent standard practices in the field and should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This will show a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy Protocol
  • Sample Preparation: As this compound is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library spectra.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, distinguishing between the aromatic and aliphatic regions of the molecule. IR spectroscopy identifies the characteristic functional groups, namely the aromatic ring and the aliphatic chains. Mass spectrometry provides the molecular weight and a predictable fragmentation pattern that further corroborates the structure. This detailed spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

  • NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Phase transition behavior of (4-Propylcyclohexyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Phase Transition Behavior of (4-Propylcyclohexyl)benzene Derivatives

Introduction: The Significance of Anisotropy in Ordered Fluids

Liquid crystals represent a unique state of matter, exhibiting a fascinating duality of properties: the fluidity characteristic of liquids and the long-range orientational order reminiscent of crystalline solids.[1][2] This intermediate state, or mesophase, arises in specific organic molecules, typically those with an elongated, rod-like (calamitic) or disk-like (discotic) shape.[1][3] this compound derivatives are archetypal examples of calamitic liquid crystals, forming the structural basis for many materials used in advanced display technologies and other electro-optic applications.[4]

The defining characteristic of these molecules is their structural anisotropy. They are typically composed of a rigid core, which dictates the overall shape, and flexible terminal chains.[5][6] The this compound moiety serves as a robust and widely studied rigid core. The interplay between the rigid core's tendency to align and the thermal energy promoting random motion gives rise to various mesophases, such as the nematic and smectic phases, each with distinct degrees of orientational and positional order.[6][7] Understanding the transition between these phases—and from the crystalline solid to the isotropic liquid—is paramount for designing materials with specific, predictable, and technologically valuable properties.

This guide provides a detailed examination of the principles governing the phase transition behavior of this compound derivatives. We will explore the causal relationships between molecular architecture and mesomorphic properties, detail the essential experimental protocols for characterization, and present a framework for interpreting the observed phenomena, providing researchers and materials scientists with a comprehensive resource for this important class of compounds.

Section 1: Molecular Architecture and its Influence on Mesomorphism

The phase behavior of a this compound derivative is not determined by the core alone but is a synergistic outcome of its constituent parts: the rigid core, the flexible terminal chains, and any linking groups or lateral substituents.

  • The Rigid Core: The trans-4-propylcyclohexyl group connected to a benzene ring forms a semi-rigid, elongated core. The trans conformation of the cyclohexane is critical; the cis isomer disrupts the linear shape necessary for mesophase formation. This core provides the necessary shape anisotropy for molecules to align preferentially along a common direction, known as the director.[4] The aspect ratio of this core is a primary factor in stabilizing the liquid crystalline state.[5]

  • Terminal Groups: The nature of the substituent at the para-position of the benzene ring has a profound impact on the transition temperatures and the type of mesophase observed. These groups can be broadly categorized:

    • Alkyl/Alkoxy Chains: The length of a terminal alkyl or alkoxy chain significantly influences the melting point and the clearing point (the temperature of the transition to the isotropic liquid). Longer chains tend to increase intermolecular attractive forces and promote smectic phases, which possess a layered structure, due to nano-segregation between the rigid cores and the flexible chains.[5]

    • Polar Groups: Terminal groups such as cyano (-CN), nitro (-NO₂), or fluoro (-F) introduce strong dipole moments. These dipoles can lead to strong antiparallel correlations between molecules, significantly affecting the dielectric anisotropy and enhancing the stability of the nematic phase.[8][9] The position and number of fluorine substituents, for instance, can fine-tune phase transition temperatures and even determine whether a material crystallizes or forms a glass upon cooling.[9]

  • Lateral Substituents: Adding substituents to the side of the molecular core (lateral substitution) generally disrupts the molecular packing. This steric hindrance typically lowers the melting point and can decrease the stability of the mesophases, often reducing the clearing temperature.[10] However, this strategy can be intentionally employed to create liquid crystals that operate at lower temperatures.

The logical relationship between molecular structure and the resulting mesophase is a cornerstone of liquid crystal design.

cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_behavior Phase Transition Behavior A Rigid Core This compound D Shape Anisotropy A->D Determines B Terminal Group (e.g., -CN, -F, -OCnH2n+1) E Intermolecular Forces (van der Waals, Dipolar) B->E Modifies C Alkyl Chain Length C->E Influences F Mesophase Type (Nematic, Smectic) D->F Promotes G Transition Temperatures (Melting, Clearing) E->G Governs H Thermal Stability E->H Affects F->G

Caption: Causality from molecular structure to phase behavior.

Section 2: Experimental Characterization of Phase Transitions

The identification and thermodynamic characterization of liquid crystal phases rely on a combination of complementary analytical techniques. The workflow is designed to be a self-validating system where observations from one method corroborate the findings of another.

cluster_workflow Experimental Workflow start Sample Synthesis dsc Differential Scanning Calorimetry (DSC) start->dsc Initial Screening pom Polarized Optical Microscopy (POM) dsc->pom Identify T_phase for observation xrd X-Ray Diffraction (XRD) pom->xrd Confirm structural order end Phase Characterization pom->end xrd->end

Caption: A typical workflow for characterizing liquid crystals.

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for detecting the temperatures and measuring the enthalpy changes (ΔH) associated with phase transitions.[11] As a sample is heated or cooled at a constant rate, any first-order phase transition (e.g., crystal to nematic, nematic to isotropic) will appear as a peak in the heat flow curve. The peak's onset temperature is taken as the transition temperature (T), and the area under the peak is proportional to the latent heat of the transition.[11]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into an aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any previous thermal history.

    • First Cooling Scan: Cool the sample at the same rate (e.g., 10 °C/min) to a temperature below its crystallization point. Supercooling effects are often observed.

    • Second Heating Scan: Heat the sample again at the same rate. The data from this second heating scan is typically used for analysis, as it reflects the behavior of a sample with a consistent crystalline structure.

  • Data Analysis:

    • Identify the peaks in the DSC thermogram.

    • Determine the onset temperature for each peak, which corresponds to the transition temperature.

    • Integrate the area of each peak to calculate the enthalpy of transition (ΔH). It is important to note that distinguishing true latent heats from pretransitional fluctuations can be challenging with DSC alone.[11]

Polarized Optical Microscopy (POM)

While DSC identifies the temperature of a transition, POM allows for the direct visual identification of the mesophase type. Each liquid crystal phase exhibits a characteristic optical texture when viewed between crossed polarizers.[12]

  • Nematic Phase: Often shows a "schlieren" texture with dark brushes or a "threaded" texture. Upon cooling from the isotropic liquid, birefringent droplets appear and coalesce.[6]

  • Smectic A Phase: Typically displays a "focal conic fan" texture.

  • Smectic B Phase: May show a mosaic texture with strongly birefringent regions.[12]

By placing the sample on a temperature-controlled hot stage, one can observe these textural changes in real-time as the sample is heated or cooled through the transition temperatures identified by DSC.

Section 3: Structure-Property Relationships in Action

The theoretical links between molecular structure and phase behavior are borne out by extensive experimental data. By systematically modifying the terminal group on the this compound core, clear trends emerge.

Derivative Structure (Terminal Group R) Cr → N/Sm Transition (°C) N/Sm → I Transition (°C) Mesophase Type(s) Reference
-C₃H₇ (Propyl)30.079.5Nematic[13]
-OC₂H₅ (Ethoxy)35.081.0Nematic[]
-F, -OC₂H₅ (Difluoro-ethoxy)VariesVariesNematic[15]
-CN (Cyano)~54~80Nematic(Typical values)
-Benzoate estersComplex behaviorOften >100Nematic, Smectic C[16]

Note: Transition temperatures are highly sensitive to purity and experimental conditions. The values presented are illustrative examples drawn from literature and databases.

From this data, several key insights can be drawn:

  • Core Dominance: All listed derivatives exhibit liquid crystalline behavior, underscoring the efficacy of the this compound core in promoting mesomorphism.

  • Influence of Terminal Group: The clearing point (N/Sm → I) is a measure of mesophase thermal stability. Different terminal groups like propyl and ethoxy yield similar stability, while more complex structures like esters can significantly increase it.[16]

  • Fluorination Effects: The introduction of fluorine atoms can alter transition temperatures and other physical properties due to their high electronegativity and the strong C-F bond.[9][12] This is a common strategy for tuning materials for specific applications.

Section 4: Conclusion and Future Outlook

The phase transition behavior of this compound derivatives is a well-defined yet rich field of study, governed by the fundamental principles of molecular self-assembly. The relationship between the molecular architecture—the rigid core, terminal chains, and polar substituents—and the resulting mesophase properties is highly predictable, making these compounds ideal for both fundamental research and industrial application. The experimental workflow, combining DSC for thermodynamic data and POM for phase identification, provides a robust and self-validating system for characterization.

For professionals in drug development, the principles governing the phase behavior of these small molecules can offer insights into the self-assembly and phase separation of more complex amphiphilic drug molecules or excipients. The controlled ordering and response to stimuli inherent in liquid crystals are also being explored for novel drug delivery systems and biosensors.[9] For materials scientists, the continued exploration of novel derivatives, particularly those involving fluorination or chiral centers, promises to yield materials with enhanced dielectric and optical properties, pushing the boundaries of display technology and photonics.

References

  • Core-Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. (2025). Chem Asian J, 20(8).
  • The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. (2025). PMC.
  • Liquid Crystal M
  • Calamitic and discotic liquid crystalline phases for mesogens with triangular cores. (n.d.).
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). MDPI.
  • Synthesis and mesomorphic properties of four-ring liquid crystals containing cyclohexyl, phenyl and pyridyl units. (2002). Liquid Crystals.
  • THERMAL INVESTIGATIONS OF PHASE TRANSITIONS IN THERMOTROPIC LIQUID CRYSTALS. (2022).
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
  • Phase transitions in liquid crystals. (n.d.). Stanford University.
  • Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. (n.d.). Beilstein Journals.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC.
  • An Anomaly in Phase Transition: Liquid Crystals. (n.d.). Berkeley Scientific Journal.
  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. (n.d.). PubChem.
  • Effect of the lateral substituent on the mesomorphic behavior of side-chain liquid-crystalline polymers containing a Schiff base ester. (n.d.).
  • 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. (n.d.). PubChem.
  • 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. (n.d.). BOC Sciences.

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An In-depth Technical Guide to the Physical and Chemical Properties of (4-Propylcyclohexyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of the geometric isomers of (4-Propylcyclohexyl)benzene. While specific experimental data for the parent compound is not extensively available in public literature, this document synthesizes information from closely related derivatives and fundamental principles of stereochemistry to offer researchers, scientists, and drug development professionals a robust framework for understanding and predicting the behavior of these isomers. The guide delves into the structural nuances of the cis and trans forms, their resulting differences in physical properties, and the spectroscopic signatures that enable their differentiation. Furthermore, detailed experimental protocols for the synthesis, separation, and characterization of these and similar 1,4-disubstituted cyclohexylbenzene derivatives are presented, providing a practical resource for laboratory applications.

Introduction: The Significance of Geometric Isomerism in 1,4-Disubstituted Cyclohexylbenzenes

The this compound molecule, comprising a propyl-substituted cyclohexane ring attached to a benzene ring at the 1 and 4 positions, can exist as two distinct geometric isomers: cis and trans. This isomerism arises from the relative spatial orientation of the propyl and phenyl groups with respect to the plane of the cyclohexane ring.

  • In the trans isomer, the substituents are on opposite sides of the ring, allowing both bulky groups to occupy the more stable equatorial positions in the chair conformation.

  • In the cis isomer, the substituents are on the same side of the ring, forcing one group into an axial position and the other into an equatorial position in the chair conformation.

This seemingly subtle structural difference has profound implications for the molecule's physical and chemical properties. The stability, packing efficiency in the solid state, and interactions with other molecules are all influenced by the isomeric form. In drug development, for instance, one isomer may exhibit significantly higher therapeutic activity or a more favorable toxicity profile than the other. Similarly, in materials science, the liquid crystalline properties of related compounds are highly dependent on the geometry of the molecule. A thorough understanding of the distinct properties of each isomer is therefore critical for their application in various scientific and industrial fields.

Conformational Analysis: The Structural Basis for Property Differences

The chair conformation is the most stable arrangement for a cyclohexane ring. In 1,4-disubstituted cyclohexanes, the substituents can be in either axial or equatorial positions.

The trans isomer predominantly exists in a di-equatorial conformation, which minimizes steric strain. The cis isomer, on the other hand, is a dynamic equilibrium of two chair conformations, each with one axial and one equatorial substituent. The bulkier of the two substituents will preferentially occupy the equatorial position to a greater extent.

Caption: Conformational isomers of cis- and trans-(4-Propylcyclohexyl)benzene.

Comparative Physical Properties

Propertytrans-1-Ethoxy-4-(4-propylcyclohexyl)benzenetrans-1-Methoxy-4-(4-propylcyclohexyl)benzenetrans-1-Butoxy-4-(4-propylcyclohexyl)benzene
Molecular Formula C₁₇H₂₆OC₁₆H₂₄OC₁₉H₃₀O
Molecular Weight 246.39 g/mol [1]232.36 g/mol 274.44 g/mol [2]
Melting Point 42 °C[3]31 °CNot available
Boiling Point 345.3 °C at 760 mmHg[1]Not available375.7 °C (Predicted)[2]
Density 0.928 g/cm³[1]Not available0.920 g/cm³ (Predicted)[2]
Refractive Index 1.495[1]Not availableNot available

Chemical Properties and Reactivity

The chemical reactivity of both isomers is primarily dictated by the benzene ring and the propyl group.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The cyclohexyl group is an activating, ortho-, para-directing group, although its bulkiness can sterically hinder the ortho positions.

  • Oxidation: The propyl group can be oxidized at the benzylic position under strong oxidizing conditions. The cyclohexane ring is generally resistant to oxidation under mild conditions.

  • Isomerization: Under certain catalytic conditions, such as in the presence of strong acids or hydrogenation catalysts at high temperatures, interconversion between the cis and trans isomers may be possible, typically favoring the thermodynamically more stable trans isomer.

Experimental Methodologies: Synthesis, Separation, and Characterization

Synthesis

A common synthetic route to 4-alkylcyclohexylbenzenes involves a Friedel-Crafts acylation of benzene with a cyclohexyl-containing acyl chloride, followed by a reduction of the resulting ketone.

synthesis_workflow cluster_synthesis Synthesis of this compound start Benzene & Propionyl Chloride step1 Friedel-Crafts Acylation (AlCl₃ catalyst) start->step1 intermediate 1-Phenyl-1-propanone step1->intermediate step2 Reaction with Cyclohexylmagnesium Bromide (Grignard Reagent) intermediate->step2 intermediate2 1-Cyclohexyl-1-phenyl-1-propanol step2->intermediate2 step3 Dehydration (Acid catalyst) intermediate2->step3 intermediate3 1-Cyclohexyl-1-phenylpropene step3->intermediate3 step4 Catalytic Hydrogenation (e.g., Pd/C, H₂) intermediate3->step4 product Mixture of cis- and trans- This compound step4->product

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, slowly add propionyl chloride. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-phenyl-1-propanone.

  • Grignard Reaction: Prepare cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium turnings in dry diethyl ether. To this Grignard reagent, add a solution of 1-phenyl-1-propanone in dry diethyl ether at 0 °C. Stir the reaction mixture at room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.

  • Dehydration: Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene containing a catalytic amount of p-toluenesulfonic acid. Heat the mixture under reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, wash with sodium bicarbonate solution and water, dry, and concentrate.

  • Catalytic Hydrogenation: Dissolve the resulting alkene in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10%). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain a mixture of cis- and trans-(4-Propylcyclohexyl)benzene.

Separation of Isomers

The separation of cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation may be effective if there is a sufficient difference in their boiling points. Alternatively, chromatographic techniques are often employed.

Protocol for Chromatographic Separation:

  • Column Selection: A silica gel column is typically used for the separation of these non-polar to moderately polar compounds.

  • Solvent System: A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the isomer mixture.

  • Procedure:

    • Pack a glass column with silica gel slurried in the chosen eluent.

    • Carefully load a concentrated solution of the isomer mixture onto the top of the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC or GC to identify the separated isomers. The less polar isomer will typically elute first.

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Spectroscopic Characterization

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to show distinct differences, particularly in the chemical shifts and coupling constants of the protons on the cyclohexane ring. In the trans isomer, the proton at the 1-position (attached to the benzene ring) in the di-equatorial conformation will appear as a broad multiplet due to multiple axial-axial and axial-equatorial couplings. In the cis isomer, this proton will have different coupling constants depending on whether it is in an axial or equatorial position in the rapidly interconverting chair forms. The signals for the propyl and phenyl protons will be similar in both isomers.

  • ¹³C NMR: The carbon NMR spectra will also show differences. Due to the higher symmetry of the di-equatorial trans isomer, it may exhibit fewer signals for the cyclohexane carbons compared to the less symmetric cis isomer. The chemical shifts of the cyclohexane carbons will also be affected by the axial or equatorial orientation of the substituents.

5.3.2. Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic absorptions of the benzene ring and the C-H bonds of the cyclohexane and propyl groups.

  • Aromatic C-H stretch: Around 3000-3100 cm⁻¹.

  • Aliphatic C-H stretch: Below 3000 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-H bending vibrations: The out-of-plane C-H bending vibrations of the benzene ring in the 690-900 cm⁻¹ region can be indicative of the substitution pattern. For a 1,4-disubstituted benzene, a strong band is expected in the 800-840 cm⁻¹ range. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to their different overall symmetry and vibrational modes.

5.3.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar, as the initial fragmentation is primarily driven by the energy of the electron beam, which is usually sufficient to cause ring-opening and loss of stereochemical information. Both isomers will likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns of alkylbenzenes, including the formation of a tropylium ion (m/z 91) and fragmentation of the propyl and cyclohexyl groups.

Applications and Future Directions

This compound and its derivatives are of significant interest in the field of liquid crystals. The rod-like shape of the trans isomer is particularly suited for forming the mesophases that are essential for liquid crystal displays (LCDs). The presence of the cis isomer can disrupt the ordered packing and lower the clearing point of a liquid crystal mixture.

In the pharmaceutical industry, the rigid and lipophilic cyclohexylbenzene scaffold can be found in various drug candidates. The precise stereochemistry of such molecules is crucial for their biological activity, as the different spatial arrangements of the functional groups in the cis and trans isomers will lead to different interactions with biological targets such as enzymes and receptors.

Future research in this area could focus on the development of stereoselective synthetic methods to produce the desired isomer in high purity, thus avoiding the need for challenging separation processes. Additionally, a more detailed investigation into the biological activities of the individual isomers of various functionalized (4-alkylcyclohexyl)benzenes could lead to the discovery of new therapeutic agents.

References

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An In-Depth Technical Guide to (4-Propylcyclohexyl)benzene: A Core Intermediate for Nematic Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (4-propylcyclohexyl)benzene, a pivotal intermediate in the synthesis of nematic liquid crystal monomers. We delve into the strategic synthesis, purification, and rigorous characterization of this compound. Furthermore, we explore the critical physicochemical properties that make the phenylcyclohexane core a cornerstone of modern liquid crystal display (LCD) technology. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced liquid crystal materials and display technologies.

The Strategic Importance of Phenylcyclohexanes in Nematic Liquid Crystals

The advent of liquid crystal displays revolutionized information technology. At the heart of this technology are nematic liquid crystals, a state of matter that combines the fluidity of a liquid with the long-range orientational order of a crystal.[1][2] The performance of an LCD—its contrast, response time, and viewing angle—is dictated by the collective physical properties of the liquid crystal mixture.

The this compound moiety is a foundational structural motif in many nematic liquid crystals. Its key attributes include:

  • Chemical Stability: The saturated cyclohexyl and aromatic benzene rings provide a robust and stable molecular core, resistant to degradation from heat, UV light, and electric fields.[3]

  • Low Viscosity: The cyclohexyl ring, compared to a second benzene ring, contributes to lower rotational viscosity, which is essential for achieving fast switching times in display devices.[3]

  • Positive Dielectric Anisotropy (Δε): Phenylcyclohexane derivatives can be designed to exhibit positive dielectric anisotropy, a prerequisite for the twisted nematic (TN) effect, which was the basis for the first generation of LCDs.[4]

  • Wide Nematic Range: When incorporated into mixtures, these compounds help to establish a broad temperature range over which the nematic phase is stable.[3][5]

This guide focuses on this compound as a representative intermediate, illustrating the fundamental chemistry and material science principles that underpin its utility.

Synthesis of this compound: A Self-Validating Workflow

The synthesis of alkylated phenylcyclohexanes is a multi-step process that demands precision to ensure high purity and yield. A classical and industrially viable approach is the Friedel-Crafts acylation of cyclohexylbenzene, followed by a reduction of the resulting ketone.[6][7][8][9] This two-step sequence is preferred over direct Friedel-Crafts alkylation to avoid carbocation rearrangements and polyalkylation, which would lead to a complex mixture of isomers.[10][11][12]

Synthetic Workflow Overview

The overall synthetic strategy is designed as a self-validating system, where the successful completion of each step is confirmed analytically before proceeding to the next.

G cluster_0 PART 1: Acylation cluster_1 PART 2: Reduction Reactants Cyclohexylbenzene + Propanoyl Chloride + AlCl₃ (Catalyst) Acylation Friedel-Crafts Acylation Reactants->Acylation Workup1 Aqueous Workup (Quench, Extraction) Acylation->Workup1 Ketone Intermediate: 4-Cyclohexylpropiophenone Workup1->Ketone QC1 QC Check: FT-IR, ¹H NMR Ketone->QC1 Proceed if C=O peak ~1680 cm⁻¹ is present Reduction Wolff-Kishner Reduction QC1->Reduction Input Ketone Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reduction Base KOH / High-Boiling Solvent (e.g., Diethylene Glycol) Base->Reduction Workup2 Aqueous Workup (Extraction, Washing) Reduction->Workup2 Crude Crude Product: This compound Workup2->Crude Purification Purification: Vacuum Distillation Crude->Purification Final Final Product Purification->Final QC2 Final QC: GC-MS, ¹H & ¹³C NMR Final->QC2 Verify Purity >99.5% and correct structure

Figure 1: A self-validating workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of the intermediate, 4-cyclohexylpropiophenone.

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolving HCl gas). The entire apparatus is flushed with dry nitrogen.

  • Charging Reactants: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is suspended in an excess of cyclohexylbenzene (acting as both reactant and solvent) and cooled to 0-5 °C in an ice bath.

  • Addition: Propanoyl chloride (1.0 eq.) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl gas.[13]

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 4-6 hours until the reaction is complete (monitored by TLC or GC).

  • Quenching & Workup: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex and moves the product into the organic layer.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane or a similar solvent. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-cyclohexylpropiophenone.

  • Validation: An FT-IR spectrum is taken. The presence of a strong carbonyl (C=O) absorption peak around 1680 cm⁻¹ and the disappearance of the acid chloride peak confirm the successful acylation. ¹H NMR should show characteristic signals for the aromatic and cyclohexyl protons, as well as the ethyl ketone chain.

Experimental Protocol: Wolff-Kishner Reduction

This protocol details the reduction of the ketone to the final alkane product. The Wolff-Kishner reduction is chosen over the Clemmensen reduction because it uses basic conditions, which can be advantageous for substrates with acid-sensitive groups.[6][8][9][14][15]

  • Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: The crude 4-cyclohexylpropiophenone (1.0 eq.), diethylene glycol (solvent), potassium hydroxide (KOH, 4.0 eq.), and hydrazine hydrate (3.0 eq.) are added to the flask.[16]

  • Hydrazone Formation: The mixture is heated to 130-140 °C. Water is formed during the initial condensation of hydrazine with the ketone to form the hydrazone intermediate and is collected in the Dean-Stark trap.[15][17]

  • Reduction: Once water evolution ceases, the temperature is increased to 190-200 °C. The hydrazone decomposes under the strongly basic conditions, eliminating nitrogen gas (N₂) and forming the desired alkane.[14][18] The reaction is typically refluxed for 4-8 hours.

  • Workup: The mixture is cooled to room temperature and diluted with water. The product is extracted several times with hexane or toluene.

  • Washing and Drying: The combined organic extracts are washed with dilute HCl and then with water until neutral. The solution is dried over anhydrous MgSO₄.

  • Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Physicochemical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the intermediate, as impurities can significantly impact the final properties of the liquid crystal mixture.

Technique Purpose Expected Result for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and structural confirmation.A single major peak with a retention time corresponding to the product. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 202 and a fragmentation pattern consistent with the structure.
¹H NMR Spectroscopy Structural elucidation.Aromatic protons (multiplet, ~7.1-7.3 ppm), cyclohexyl protons (broad multiplets, ~1.2-1.9 ppm), benzylic proton (multiplet, ~2.5 ppm), and propyl group protons (triplet, sextet, triplet).
¹³C NMR Spectroscopy Structural confirmation and isomer differentiation.Distinct signals for all unique carbon atoms in the aromatic, cyclohexyl, and propyl groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional group analysis.Absence of the C=O stretch (~1680 cm⁻¹) from the ketone precursor. Presence of C-H stretches (aliphatic and aromatic) and aromatic C=C stretches.[19]
Differential Scanning Calorimetry (DSC) Thermal property analysis.Determination of melting point and clearing point (transition to isotropic liquid). This data is critical for defining the operational temperature range of the final LC mixture.[1][20][21]
Polarized Optical Microscopy (POM) Mesophase identification.While the intermediate itself may not be liquid crystalline at room temperature, this technique is crucial for characterizing the final monomer and LC mixtures derived from it.[1][20][21]

Role in Liquid Crystal Monomer and Mixture Formulation

This compound is not typically a liquid crystal itself. Instead, it serves as a non-polar core or "mesogen" to which other functional groups are attached to create the final liquid crystal monomer.

G cluster_0 Functionalization cluster_1 Monomer Synthesis cluster_2 Final Liquid Crystal Monomer core This compound (Core Intermediate) benzoic Oxidation to 4-(trans-4-Propylcyclohexyl)benzoic acid core->benzoic phenol Hydroxylation to 4-(trans-4-Propylcyclohexyl)phenol core->phenol ester Esterification with Fluorinated Phenols benzoic->ester biphenyl Suzuki Coupling to create Biphenyl Esters benzoic->biphenyl via boronic acid derivative phenol->ester monomer Example Monomer: 4-Cyanophenyl 4'-(trans-4-propylcyclohexyl)benzoate ester->monomer biphenyl->monomer

Figure 2: Derivatization pathways from the core intermediate to a final LC monomer.

For example, the benzene ring can be functionalized to create derivatives like 4-(trans-4-propylcyclohexyl)benzoic acid or 4-(trans-4-propylcyclohexyl)phenol.[22][23][24] These functionalized intermediates are then reacted, often through esterification, with other molecules (e.g., cyanobiphenyls, fluorinated phenols) to produce the final calamitic (rod-shaped) liquid crystal monomers.[23]

The properties of the this compound core directly influence the final monomer's characteristics:

  • Propyl Chain: The length of the alkyl chain affects the melting point and viscosity. A propyl group provides a good balance for many applications.

  • Cyclohexyl Ring: Ensures low viscosity and contributes to the molecule's rod-like shape.

  • Benzene Ring: Provides polarizability and a site for further functionalization, which is key to tuning the dielectric anisotropy and other electro-optical properties.

Conclusion

This compound is more than just a chemical compound; it is a foundational building block in the rational design of high-performance liquid crystal materials. The synthetic route, combining Friedel-Crafts acylation with Wolff-Kishner reduction, offers a reliable and scalable method for its production. Thorough characterization ensures the high purity required for demanding electro-optical applications. Understanding the structure-property relationships of this core intermediate allows researchers to precisely engineer the next generation of liquid crystal monomers for advanced displays, sensors, and optical communication technologies.

References

  • American Chemical Society. (n.d.). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application. Retrieved from [Link]

  • Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

  • Unknown Source. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from [Link]

  • Unknown Source. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Retrieved from [Link]

  • Unknown Source. (n.d.). Characterization techniques for liquid crystal materials and its application in optoelectronics devices. Retrieved from [Link]

  • Unknown Source. (n.d.). Various techniques have been used to characterize liquid crystals. Retrieved from [Link]

  • PMC. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]

  • Unknown Source. (n.d.). CHAPTER I Introduction to liquid crystals: phase types, structures and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sci-Hub. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-N-PROPYL CYCLOHEXYL BENZENE CAS#: 22800-88-0. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Unknown Source. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • ResearchGate. (2025). Total synthesis of liquid crystal material 4-[2-(trans-4′- propylcyclohexyl)ethyl]-1-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Liquid crystal compound and liquid crystal composition containing the same.
  • MDPI. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Retrieved from [Link]

  • LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Semantic Scholar. (1973). New family of nematic liquid crystals for displays. Retrieved from [Link]

  • SFU Summit. (2025). Photochemical modulation of structural color in chiral nematic liquid crystals. Retrieved from [Link]

  • Unknown Source. (n.d.). Dynamic behavior of nematic liquid crystal mixtures with quantum dots in electric fields. Retrieved from [Link]

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Environmental Fate and Bioaccumulative Potential of (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Propylcyclohexyl)benzene is a member of the alkylbenzene chemical family, characterized by a benzene ring attached to a propyl-substituted cyclohexane ring. Compounds with similar structural motifs are utilized in various industrial applications, including as components of liquid crystal displays (LCDs). The widespread use of structurally related compounds and their potential for environmental release necessitates a thorough evaluation of their environmental fate and toxicological profiles. Persistent organic pollutants (POPs) are characterized by their resistance to degradation, high lipid solubility, and potential for bioaccumulation, posing risks to ecosystems and human health far from their source.[1] This guide provides a detailed technical overview of the predicted environmental behavior and bioaccumulation potential of this compound, synthesizing data from related compounds to build a scientifically grounded assessment. We will explore its physicochemical properties, degradation pathways, and the key metrics used to quantify its tendency to accumulate in living organisms.

Molecular Structure

The structure of this compound forms the basis of its chemical properties and environmental behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning of a chemical is governed by its fundamental physicochemical properties.[2] Properties such as water solubility and the octanol-water partition coefficient (Kow) are critical predictors of whether a substance will remain in the aqueous phase or adsorb to organic matter in soil, sediment, and biological tissues. While specific experimental data for this compound is limited, we can infer its likely characteristics from structurally analogous compounds used as liquid crystal monomers.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene[3]1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene[4]4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl[5]
Molecular Formula C15H22C16H24OC24H38C21H25F
Molecular Weight ~202.34 g/mol 232.36 g/mol 326.6 g/mol 296.4 g/mol
log Kow (Octanol-Water Partition Coefficient) High (Est. > 5)5.89.67.5
Water Solubility Very LowLowVery LowVery Low
Vapor Pressure LowLowLowLow

Expert Insight: The high estimated log Kow value is the most significant parameter here. A log Kow greater than 5 suggests strong lipophilicity (a high affinity for fatty tissues) and hydrophobicity (low affinity for water).[6] This drives the compound out of the water column and into organic compartments like sediment and biota, representing the first critical step towards bioaccumulation.

Environmental Fate: Persistence and Distribution

The "fate" of a chemical describes its journey and transformation within the environment. For a lipophilic substance like this compound, this journey involves partitioning between air, water, soil, and biota, and eventual degradation.

Environmental_Fate cluster_release Source Release cluster_processes Fate Processes Release This compound Release Water Water Release->Water Soil Soil & Sediment Release->Soil Water->Soil Adsorption Biota Biota Water->Biota Uptake Biodegradation Biodegradation Water->Biodegradation Volatilization Volatilization Water->Volatilization Soil->Water Leaching Soil->Biodegradation Air Atmosphere Photolysis Atmospheric Photolysis Air->Photolysis Bioaccumulation Bioaccumulation Biota->Bioaccumulation Volatilization->Air

Caption: Predicted environmental fate pathways for this compound.

Distribution and Transport

Upon release into an aquatic environment, the high lipophilicity and low water solubility of this compound would cause it to rapidly partition from the water column to suspended organic matter and bed sediments.[1] While its low vapor pressure suggests that volatilization from water to the atmosphere would be slow, atmospheric transport is a potential pathway for long-range distribution, similar to other propylbenzenes.[7]

Degradation Pathways

The persistence of a compound is determined by its susceptibility to degradation processes.

  • Biodegradation: This is the primary mechanism for the breakdown of aromatic hydrocarbons in the environment.[8] Microorganisms, particularly bacteria, can utilize such compounds as a source of carbon and energy.[8][9] Both aerobic (oxygen-present) and anaerobic (oxygen-absent) degradation pathways exist for benzene and its derivatives.[10][11][12] While specific rates for this compound are not documented, its alkylbenzene structure suggests it is likely biodegradable, although the cyclohexyl moiety may increase its persistence compared to simpler propylbenzenes.[7]

  • Atmospheric Photolysis: In the atmosphere, organic compounds are degraded by reacting with photochemically produced hydroxyl (•OH) radicals. Propylbenzenes and trimethylbenzenes have been shown to have atmospheric photo-oxidation half-lives ranging from 0.31 to 1.55 days.[7] It is expected that this compound would undergo similar degradation in the atmosphere.

  • Hydrolysis: Due to the absence of hydrolyzable functional groups (like esters or amides), hydrolysis is not considered a significant degradation pathway for this compound.

Bioaccumulative Potential: A Key Risk Indicator

Bioaccumulation is the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment.[13][14] It is a critical concern as it can lead to the magnification of chemical concentrations up the food chain (biomagnification), potentially reaching toxic levels in higher-trophic-level organisms.

Key Metrics: log Kow and BCF

The potential for a chemical to bioaccumulate is assessed using key indicators, primarily the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF).

  • Log Kow: As discussed, this value is a measure of a chemical's lipophilicity.[15] The high estimated log Kow for this compound (>5) strongly indicates a tendency to partition into the fatty tissues of organisms.[6]

  • Bioconcentration Factor (BCF): The BCF is a more direct measure, defined as the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[16][17] It quantifies uptake from water alone. High BCF values indicate a substance is readily absorbed and slowly eliminated.

Table 2: Regulatory Criteria for Bioaccumulation

JurisdictionBioaccumulative (B) CriterionVery Bioaccumulative (vB) CriterionSource
EU REACH BCF > 2,000 L/kgBCF > 5,000 L/kg[17]
U.S. EPA (TSCA) BCF ≥ 1,000 to < 5,000 L/kgBCF ≥ 5,000 L/kg[16][17]

Expert Insight: While log Kow is an excellent screening tool, it does not account for metabolic transformation or other biological factors that can reduce a chemical's actual BCF.[17] Therefore, an experimentally derived BCF from a study following a standardized protocol like OECD Guideline 305 provides the most reliable data for risk assessment.[18] Studies on related fluorinated liquid crystal monomers have confirmed their bioaccumulative properties, lending weight to the concern for this compound.[19]

Key Experimental Protocols

To definitively assess the bioaccumulative potential, standardized experimental protocols are essential. The following methodologies represent the authoritative standards for generating the required data.

Protocol 1: Determination of log Kow (HPLC Method - OECD Guideline 117)

This protocol describes an efficient method for estimating the octanol-water partition coefficient using high-performance liquid chromatography (HPLC).

Principle: The method is based on the correlation between a substance's retention time on a reversed-phase HPLC column and its known log Kow. The retention times of the test substance are compared against those of a series of reference compounds with known log Kow values.

Step-by-Step Methodology:

  • System Preparation:

    • Set up an HPLC system with a reversed-phase C18 column.

    • Prepare the mobile phase, typically a mixture of methanol and water.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Prepare a solution containing a series of 5-6 reference standards with well-established log Kow values spanning the expected range of the test substance.

    • Inject the calibration solution and record the retention time (tR) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the dead time of the column.

    • Plot log k versus log Kow for the standards to create a calibration curve.

  • Sample Analysis:

    • Prepare a solution of this compound in the mobile phase.

    • Inject the sample and determine its retention time.

    • Calculate the capacity factor (k) for the test substance.

  • Calculation of log Kow:

    • Using the regression equation from the calibration curve, calculate the log Kow of this compound from its measured log k value.

Protocol 2: Fish Bioconcentration Factor (BCF) Flow-Through Study (OECD Guideline 305)

This is the definitive laboratory test to measure the BCF of a stable substance in fish.

Principle: The study consists of two phases: an "uptake phase" where fish are exposed to a constant concentration of the test substance in water, and a "depuration phase" where they are transferred to clean water. The concentrations of the substance in fish tissue and water are measured periodically throughout both phases.

BCF_Workflow cluster_uptake Measurements during Uptake cluster_depuration Measurements during Depuration Acclimation Phase 1: Acclimation (≥ 14 days) Fish adapt to test conditions in clean water. Uptake Phase 2: Uptake Phase (e.g., 28 days) Fish exposed to constant conc. of test substance. Acclimation->Uptake Start Exposure Depuration Phase 3: Depuration Phase (Duration varies) Fish transferred to clean water. Uptake->Depuration Transfer to Clean Water U_Fish Sample fish tissue (e.g., days 1, 3, 7, 14, 21, 28) Uptake->U_Fish U_Water Sample water daily Uptake->U_Water Analysis Data Analysis & BCF Calculation Depuration->Analysis D_Fish Sample fish tissue (e.g., days 1, 3, 7, 14...) Depuration->D_Fish D_Water Sample water regularly Depuration->D_Water

Sources

An In-depth Technical Guide to (4-Propylcyclohexyl)benzene: A Core Moiety in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (4-Propylcyclohexyl)benzene, a key structural component in the development of advanced materials, particularly liquid crystals. While often functionalized to achieve specific mesogenic properties, the parent compound serves as a critical synthetic precursor and a fundamental model for understanding the structure-property relationships in cyclohexyl-aryl systems. This document details its core molecular and physicochemical properties, outlines established synthetic strategies, discusses analytical characterization techniques, and explores its applications in materials science. The insights provided are intended to support researchers, chemists, and drug development professionals in the rational design and synthesis of novel molecules based on this versatile scaffold.

Core Molecular Identity and Properties

This compound is an organic compound characterized by a benzene ring linked to a propyl-substituted cyclohexane ring at the 4-position. The stereochemistry of the substituents on the cyclohexane ring, typically trans, is a critical determinant of the molecule's shape and its subsequent performance in organized molecular assemblies like liquid crystals.

Molecular Formula and IUPAC Nomenclature
  • Molecular Formula: C₁₅H₂₂

  • Systematic IUPAC Name: 1-(4-Propylcyclohexyl)benzene

The common nomenclature, this compound, is widely used and understood within the scientific community. For clarity and adherence to IUPAC standards, the locant '1' is included to specify the point of attachment on the benzene ring.

Chemical Structure

The structural representation of 1-(trans-4-Propylcyclohexyl)benzene is depicted below. The trans configuration, where the phenyl and propyl groups are on opposite sides of the cyclohexane ring, is generally favored in liquid crystal applications due to its linear molecular shape, which promotes anisotropic packing.

Caption: 2D Structure of 1-(4-Propylcyclohexyl)benzene

Physicochemical Properties

Direct experimental data for the parent compound is not extensively published, as it is often synthesized as an intermediate. However, based on the properties of closely related structures like cyclohexylbenzene and its derivatives, the following properties can be predicted.[1]

PropertyPredicted ValueRationale / Comparison
Molecular Weight 202.35 g/mol Calculated from the molecular formula C₁₅H₂₂.
Appearance Colorless liquidSimilar to cyclohexylbenzene.[1]
Boiling Point ~280-300 °CHigher than cyclohexylbenzene (239 °C) due to increased molecular weight.
Density ~0.94 g/cm³Slightly less than cyclohexylbenzene (0.95 g/cm³) due to the alkyl chain.
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, toluene, dichloromethane).Typical for non-polar hydrocarbons.
Refractive Index ~1.51Inferred from related liquid crystal compounds.

Synthesis and Manufacturing

The synthesis of 1-(4-Propylcyclohexyl)benzene can be approached through several strategic pathways. The choice of method often depends on the desired stereoisomer (cis or trans), available starting materials, and scalability. The two primary retrosynthetic disconnections are at the cyclohexyl-benzene bond or by functionalizing a pre-formed cyclohexylbenzene core.

Synthetic Pathways Overview

Synthetic_Pathways start1 Benzene + 4-Propylcyclohexanol intermediate1 Friedel-Crafts Alkylation start1->intermediate1 Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) start2 4-Propylbiphenyl intermediate2 Catalytic Hydrogenation start2->intermediate2 H₂ / Catalyst (e.g., Rh/C, PtO₂) product 1-(4-Propylcyclohexyl)benzene intermediate1->product intermediate2->product

Caption: Key synthetic routes to 1-(4-Propylcyclohexyl)benzene.

Protocol 1: Friedel-Crafts Alkylation

This is a classical and direct approach for forming the aryl-cycloalkyl bond. The reaction involves the alkylation of benzene with a suitable 4-propylcyclohexyl electrophile, typically generated in situ from 4-propylcyclohexanol or 4-propylcyclohexyl chloride.

Causality: The choice of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., H₂SO₄) is crucial for generating the carbocation intermediate from the alcohol or halide. Benzene, acting as the nucleophile, then attacks the carbocation. The use of a large excess of benzene is a common strategy to minimize side reactions such as dialkylation. This method often yields a mixture of cis and trans isomers, which may require subsequent separation.

Step-by-Step Methodology:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous benzene (acting as both solvent and reactant) and cooled in an ice bath.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the cooled benzene with vigorous stirring.

  • Substrate Addition: A solution of 4-propylcyclohexanol in a small amount of benzene is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, washed sequentially with dilute HCl, water, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate 1-(4-propylcyclohexyl)benzene.

Protocol 2: Catalytic Hydrogenation of 4-Propylbiphenyl

This method offers excellent stereochemical control, yielding predominantly the trans isomer, which is often the desired product for liquid crystal applications. The synthesis starts from the commercially available 4-propylbiphenyl.

Causality: The choice of catalyst is critical for the selective hydrogenation of one aromatic ring while leaving the other intact. Rhodium-on-carbon (Rh/C) is a particularly effective catalyst for this transformation. The hydrogenation of the biphenyl system is sterically directed, leading to the thermodynamically more stable trans product.

Step-by-Step Methodology:

  • Reaction Setup: A high-pressure autoclave or a Parr hydrogenation apparatus is charged with 4-propylbiphenyl and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a set temperature (e.g., 50-80 °C) for several hours or until hydrogen uptake ceases.

  • Work-up: After cooling and venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization (if solid) or vacuum distillation to afford pure 1-(trans-4-propylcyclohexyl)benzene.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized 1-(4-propylcyclohexyl)benzene. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm. - Benzylic Proton: A multiplet around δ 2.4-2.6 ppm (methine proton on the cyclohexane ring attached to the benzene). - Cyclohexane Protons: A series of broad multiplets between δ 1.0-2.0 ppm. - Propyl Group Protons: A triplet for the methyl group (CH₃) around δ 0.9 ppm and multiplets for the methylene groups (CH₂) between δ 1.2-1.5 ppm.
¹³C NMR - Aromatic Carbons: Peaks in the region of δ 125-150 ppm. - Cyclohexane Carbons: Peaks between δ 25-45 ppm. - Propyl Group Carbons: Peaks in the aliphatic region, typically δ 14-38 ppm.
FT-IR - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Mass Spec. - Molecular Ion (M⁺): A peak at m/z = 202. - Key Fragments: Fragments corresponding to the loss of the propyl group, and cleavage of the cyclohexane ring. A prominent peak at m/z = 91 (tropylium ion) is also expected.
Chromatographic Analysis
  • Gas Chromatography (GC): An excellent technique for assessing the purity of the final product and for separating and quantifying the cis and trans isomers. A non-polar capillary column is typically used.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purification and purity analysis, particularly for less volatile derivatives. Reverse-phase chromatography is a common mode.

Applications in Research and Development

The primary application of the this compound scaffold is in the field of liquid crystal materials.[4][6][7] The combination of a rigid aromatic core and a flexible aliphatic chain is a fundamental design principle for molecules that exhibit mesophases.

Liquid Crystal Monomers

This compound itself does not typically exhibit liquid crystalline properties. However, the introduction of polar functional groups (e.g., -CN, -F, -OCH₃, -OC₂H₅) at the 4'-position of the benzene ring, or extending the molecular core, leads to the formation of nematic and smectic liquid crystals.[2][5] These materials are the basis for liquid crystal displays (LCDs) and other electro-optical devices. The propylcyclohexyl group contributes to a low melting point and viscosity, which are desirable properties for liquid crystal mixtures.

Synthetic Intermediate in Drug Development

While less common, the lipophilic nature of the this compound moiety makes it a potential building block in medicinal chemistry for designing molecules that can interact with hydrophobic pockets in biological targets. Its rigid structure can also serve as a scaffold for orienting other functional groups in a specific spatial arrangement.

Conclusion

1-(4-Propylcyclohexyl)benzene is a foundational molecule in materials science, particularly for the synthesis of liquid crystals. Its straightforward yet versatile structure allows for a wide range of chemical modifications to fine-tune physical properties. Understanding its synthesis, through methods like Friedel-Crafts alkylation or catalytic hydrogenation, and its analytical characterization provides researchers with the necessary tools to develop novel materials with tailored functionalities. As the demand for advanced materials in electronics and pharmaceuticals continues to grow, the importance of core scaffolds like this compound will undoubtedly persist.

References

  • Request PDF: Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (2025). ResearchGate. Available at: [Link]

  • 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. (n.d.). PubChem. Available at: [Link]

  • Chemical Properties of Benzene, cyclohexyl- (CAS 827-52-1). (n.d.). Cheméo. Available at: [Link]

  • 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. (n.d.). PubChem. Available at: [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. (n.d.). PubChem. Available at: [Link]

  • 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. (n.d.). PubChem. Available at: [Link]

  • Cyclohexyl) - 2,3 - Two Fluorine - 4 - C Suppliers & Manufacturers. (n.d.). ChemicalRegister. Available at: [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-((trans,trans)-4'-propyl(1,1'-bicyclohexyl)-4-yl)-. (n.d.). PubChem. Available at: [Link]

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Methodological & Application

Application Note & Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 4-Propylcyclohexyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the Friedel-Crafts alkylation of benzene with 4-propylcyclohexyl chloride, a classic example of electrophilic aromatic substitution to form a C-C bond.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, discuss safety considerations, and outline methods for the characterization of the final product, 4-propylcyclohexylbenzene. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of Friedel-Crafts Alkylation

Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reaction remains a cornerstone of organic synthesis for attaching substituents to an aromatic ring.[4] The alkylation variant facilitates the formation of alkylbenzenes, which are crucial intermediates in the production of a wide array of industrial products, from polymers to pharmaceuticals.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkyl halide is activated by a Lewis acid catalyst to generate a carbocation (or a carbocation-like species) that is subsequently attacked by the electron-rich aromatic ring.[2][5]

A common choice for the Lewis acid catalyst is aluminum chloride (AlCl₃) due to its high efficacy in generating the electrophile.[1][2] However, a key consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products.[1][6][7] In the case of 4-propylcyclohexyl chloride, the secondary carbocation formed is relatively stable, but awareness of potential side reactions is crucial for optimizing the desired product yield. Additionally, the product of the reaction, an alkylbenzene, is more nucleophilic than the starting benzene, which can lead to polyalkylation.[1][7]

Reaction Mechanism and Key Considerations

The Friedel-Crafts alkylation of benzene with 4-propylcyclohexyl chloride proceeds through a well-established multi-step mechanism:

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates with the chlorine atom of 4-propylcyclohexyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a secondary carbocation and the AlCl₄⁻ complex.[1][2][5][8]

  • Electrophilic Attack: The carbocation acts as an electrophile and is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5]

  • Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring.[1][5][8] This step also regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[1][4]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 4-propylcyclohexyl_chloride 4-Propylcyclohexyl Chloride Carbocation_complex [R-Cl---AlCl₃] Complex 4-propylcyclohexyl_chloride->Carbocation_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Carbocation 4-Propylcyclohexyl Carbocation (R⁺) Carbocation_complex->Carbocation AlCl4- AlCl₄⁻ Carbocation_complex->AlCl4- Benzene Benzene Arenium_ion Arenium Ion (Sigma Complex) Benzene->Arenium_ion + R⁺ Product 4-Propylcyclohexylbenzene Arenium_ion->Product + AlCl₄⁻ HCl HCl Regenerated_AlCl3 Regenerated AlCl₃

Experimental Protocol

This protocol outlines the synthesis of 4-propylcyclohexylbenzene. All operations involving volatile and hazardous chemicals should be performed in a certified fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPuritySupplier
Benzene78.1150 mL (0.57 mol)≥99.5%Sigma-Aldrich
4-Propylcyclohexyl chloride160.6910 g (0.062 mol)≥97%TCI Chemicals
Anhydrous Aluminum Chloride (AlCl₃)133.349.1 g (0.068 mol)≥99%Acros Organics
Dichloromethane (DCM)84.93100 mLAnhydrousFisher Scientific
1 M Hydrochloric Acid (HCl)-50 mL-VWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-LabChem
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-EMD Millipore
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G Start Start: Assemble Apparatus Reagents Charge Flask with Benzene and AlCl₃ Start->Reagents Cooling Cool to 0-5 °C in Ice Bath Reagents->Cooling Addition Slowly Add 4-Propylcyclohexyl Chloride in DCM Cooling->Addition Reaction Stir at Room Temperature for 2-4 hours Addition->Reaction Quenching Quench Reaction with Ice-Cold HCl Reaction->Quenching Workup Aqueous Work-up: - Separate Layers - Wash with NaHCO₃ - Wash with Brine Quenching->Workup Drying Dry Organic Layer with MgSO₄ Workup->Drying Solvent_Removal Remove Solvent via Rotary Evaporation Drying->Solvent_Removal Purification Purify by Vacuum Distillation or Column Chromatography Solvent_Removal->Purification Analysis Characterize Product (NMR, IR, GC-MS) Purification->Analysis End End: Obtain 4-Propylcyclohexylbenzene Analysis->End

  • Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and reflux condenser. The condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture, as AlCl₃ is highly water-sensitive.[9]

  • Reagent Charging: In the fume hood, charge the flask with benzene (50 mL) and anhydrous aluminum chloride (9.1 g). Stir the mixture to form a slurry.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C. This is crucial to control the initial exotherm of the reaction and minimize side reactions.

  • Addition of Alkyl Halide: Dissolve 4-propylcyclohexyl chloride (10 g) in anhydrous dichloromethane (50 mL) in the dropping funnel. Add this solution dropwise to the stirred benzene-AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired. The reaction will generate HCl gas, which should be vented through the drying tube into a suitable trap (e.g., a beaker with a dilute NaOH solution).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice (~100 g) in a large beaker. This will hydrolyze the aluminum chloride and dissolve the inorganic salts.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Add 50 mL of 1 M HCl to dissolve any remaining aluminum salts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure 4-propylcyclohexylbenzene.

Product Characterization

The identity and purity of the synthesized 4-propylcyclohexylbenzene can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 7.0-7.5 ppm.[10][11] The protons of the cyclohexyl and propyl groups will appear in the upfield region (δ 0.8-2.5 ppm).[11] The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons between δ 120-150 ppm.[10][11] The aliphatic carbons of the cyclohexyl and propyl groups will resonate at higher field strengths.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹ and for the aliphatic groups just below 3000 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight from the mass spectrum.

Safety and Hazard Management

It is imperative to adhere to strict safety protocols when performing this experiment.

  • Benzene: Benzene is a known carcinogen and is highly flammable.[12] All handling must be done in a well-ventilated fume hood.[12] Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12][13]

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic HCl gas.[9][14] It is corrosive and can cause severe burns. Handle in a dry environment (e.g., a glove box or under an inert atmosphere if possible) and wear appropriate PPE.[14] In case of skin contact, brush off the solid immediately and then flush with copious amounts of water.[9]

  • 4-Propylcyclohexyl Chloride: This compound is a flammable liquid and may cause skin and respiratory irritation.[15][16] Handle with care, avoiding ignition sources and ensuring adequate ventilation.[15]

  • General Precautions: The reaction generates HCl gas, which is corrosive and toxic. Ensure the reaction is conducted in a fume hood with proper ventilation.[7] Have appropriate spill kits and emergency procedures in place.

Discussion and Troubleshooting

  • Polyalkylation: As the product, 4-propylcyclohexylbenzene, is more reactive than benzene, di- and poly-alkylation can occur. Using a large excess of benzene helps to favor mono-alkylation.

  • Carbocation Rearrangement: While the secondary carbocation from 4-propylcyclohexyl chloride is relatively stable, some rearrangement to a tertiary carbocation via a hydride shift is possible, though less likely than with linear alkyl halides. Careful control of the reaction temperature can help minimize this.

  • Catalyst Activity: The activity of the AlCl₃ catalyst is highly dependent on its purity and anhydrous nature. Using freshly opened or properly stored anhydrous AlCl₃ is critical for the success of the reaction.

By following this detailed protocol and adhering to the safety guidelines, researchers can successfully synthesize and characterize 4-propylcyclohexylbenzene via Friedel-Crafts alkylation.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of High-Purity (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-tested guide for the laboratory-scale synthesis of high-purity (4-Propylcyclohexyl)benzene. The described two-step synthetic pathway is robust, scalable, and relies on fundamental organic reactions, making it highly accessible for researchers in organic synthesis, materials science, and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process. Detailed methodologies for synthesis, purification, and analytical characterization are presented to guide the user in obtaining a final product of verifiable purity exceeding 99%.

Introduction and Strategic Rationale

This compound is a key structural motif found in various functional materials, most notably liquid crystals, where its unique geometry influences the mesophase properties. Its synthesis requires a strategic approach to ensure the correct isomer is formed with high selectivity and purity.

The most logical and efficient pathway involves a two-step sequence starting from commercially available cyclohexylbenzene. This strategy is predicated on well-established, high-yielding reactions: a Friedel-Crafts acylation followed by a complete reduction of the resulting ketone.

Chosen Synthetic Route:

Synthetic_Pathway Cyclohexylbenzene Cyclohexylbenzene Intermediate 4-Cyclohexylpropiophenone Cyclohexylbenzene->Intermediate Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride AlCl₃ FinalProduct High-Purity This compound Intermediate->FinalProduct Ketone Reduction ReducingAgent Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)

Caption: Overall synthetic scheme for this compound.

This acylation-reduction sequence is strategically superior to a direct Friedel-Crafts alkylation of cyclohexylbenzene with a propyl halide. Direct alkylation is notoriously prone to carbocation rearrangements, which would lead to the formation of the undesired isopropyl isomer as a significant byproduct, complicating purification and reducing the yield of the target linear propyl chain.[1] The Friedel-Crafts acylation, however, proceeds without rearrangement of the acylium ion intermediate, ensuring the formation of the desired propiophenone precursor.[2][3]

For the subsequent reduction of the ketone, two classical methods are considered:

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][5] It is highly effective for aryl-alkyl ketones and is often performed directly after an acylation workup.[6] The strongly acidic conditions, however, may not be suitable for substrates with acid-sensitive functional groups.

  • Wolff-Kishner Reduction: Utilizes hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent.[7][8][9] This method is ideal for substrates that are unstable in strong acid.[10]

For the synthesis of this compound, where the substrate is robust, the Clemmensen reduction is a highly efficient and cost-effective choice. This protocol will detail the Clemmensen approach.

Detailed Experimental Protocols

Part A: Friedel-Crafts Acylation – Synthesis of 4-Cyclohexylpropiophenone

This procedure details the electrophilic aromatic substitution to form the ketone intermediate.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mol)Equiv.
Cyclohexylbenzene160.2640.0 g0.251.0
Aluminum Chloride (AlCl₃)133.3440.0 g0.301.2
Propanoyl Chloride92.5225.5 g0.2751.1
Dichloromethane (DCM)-400 mL--
Hydrochloric Acid (6M)-200 mL--
Crushed Ice-500 g--

Protocol:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (40.0 g) and dry dichloromethane (200 mL). Stir the suspension and cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of propanoyl chloride (25.5 g) in dry dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Following the formation of the acylium ion complex, add a solution of cyclohexylbenzene (40.0 g) in dry dichloromethane (150 mL) dropwise from the funnel over 1 hour. A deep red-brown color will develop.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the aluminum complexes. Caution: This process is highly exothermic and will release HCl gas.

  • Workup: Once the ice has melted, transfer the mixture to a separatory funnel. Add 200 mL of 6M HCl to dissolve any remaining aluminum salts. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine all organic layers and wash sequentially with water (200 mL), 5% sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-cyclohexylpropiophenone as a pale yellow oil. The product is typically of sufficient purity for the next step.

Part B: Clemmensen Reduction – Synthesis of this compound

This protocol reduces the ketone to the final alkane product.[11][12]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mol)
Crude 4-Cyclohexylpropiophenone216.32~54 g (from Part A)~0.25
Zinc, Mossy65.38100 g1.53
Mercuric(II) Chloride (HgCl₂)271.5210 g0.037
Conc. Hydrochloric Acid (HCl)36.46175 mL~2.1
Water18.02250 mL-
Toluene92.14150 mL-

Protocol:

  • Preparation of Zinc Amalgam: In a 1 L flask, add mossy zinc (100 g). Add a solution of mercuric chloride (10 g) in water (125 mL) and swirl for 5 minutes. Caution: Mercury compounds are highly toxic. Decant the aqueous solution and wash the newly formed amalgam with water (3 x 100 mL).

  • Reaction Setup: To the flask containing the zinc amalgam, add water (75 mL), concentrated HCl (175 mL), toluene (150 mL), and the crude 4-cyclohexylpropiophenone from Part A.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with efficient stirring.

  • Reaction Progression: Continue refluxing for 6-8 hours. The progress can be monitored by observing the disappearance of the ketone spot on TLC or by GC analysis. If the reaction stalls, an additional portion of concentrated HCl (50 mL) can be carefully added via the top of the condenser.

  • Workup: Cool the reaction to room temperature. Carefully decant the liquid layers away from the excess zinc amalgam. Transfer the liquid to a separatory funnel.

  • Extraction and Washing: Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 75 mL). Combine the organic extracts and wash with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the toluene solution over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the crude this compound.

Purification to High-Purity Standard

The primary method for obtaining high-purity this compound is vacuum distillation .

  • Apparatus: Assemble a short-path distillation apparatus suitable for vacuum operation. Ensure all joints are properly sealed with vacuum grease.

  • Procedure: Transfer the crude product to the distillation flask.

  • Distillation: Slowly reduce the pressure and begin heating. Collect a small forerun of any residual solvent or low-boiling impurities.

  • Fraction Collection: Collect the main fraction of this compound at the appropriate boiling point for the given pressure. (Expected boiling point is ~140-145 °C at ~15 mmHg).

  • Final Product: The collected fraction should be a clear, colorless liquid. A typical yield for the two-step sequence is 70-80%.

Analytical Characterization and Quality Control

Confirmation of structure and purity is essential and should be performed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for assessing purity.[13][14] A properly calibrated GC-MS system should show a single major peak corresponding to the product's mass, with a purity level >99%.

    • Typical GC Conditions: Agilent DB-5MS column (or equivalent), helium carrier gas, temperature program from 50 °C to 300 °C.[14]

  • ¹H NMR Spectroscopy: Provides structural confirmation by identifying the distinct proton environments.

    • Expected Resonances (CDCl₃, 400 MHz): δ 7.25-7.10 (m, 5H, Ar-H), 2.55 (t, 2H, Ar-CH₂-), 2.45 (m, 1H, cyclohexyl-H), 1.85 (m, 4H, cyclohexyl-H), 1.60 (m, 2H, -CH₂-CH₃), 1.40 (m, 6H, cyclohexyl-H), 0.92 (t, 3H, -CH₃).[15][16]

  • ¹³C NMR Spectroscopy: Complements the proton NMR for full structural verification.[17][18]

    • Expected Resonances (CDCl₃, 100 MHz): δ ~147.0, 128.3, 126.8, 125.8 (aromatic carbons), ~44.0, 37.5, 34.5, 26.8, 26.0 (aliphatic carbons), ~24.5, 14.0 (propyl chain carbons).

  • FTIR Spectroscopy: Useful for confirming the completion of the reduction step by verifying the absence of the strong carbonyl (C=O) stretch that would be present in the ketone intermediate around 1685 cm⁻¹.

Complete Workflow and Data Summary

Experimental_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Purification & Analysis A1 Setup Dry Glassware A2 Charge AlCl₃ & DCM Cool to 0 °C A1->A2 A3 Add Propanoyl Chloride A2->A3 A4 Add Cyclohexylbenzene A3->A4 A5 React at RT (3-4h) A4->A5 A6 Quench on Ice/HCl A5->A6 A7 Extract & Wash A6->A7 A8 Dry & Concentrate A7->A8 A_Out Crude Ketone Intermediate A8->A_Out B2 Combine Reagents & Crude Ketone A_Out->B2 To Reduction B1 Prepare Zn(Hg) Amalgam B1->B2 B3 Reflux (6-8h) B2->B3 B4 Cool & Decant B3->B4 B5 Extract & Wash B4->B5 B6 Dry & Concentrate B5->B6 B_Out Crude Final Product B6->B_Out C1 Vacuum Distillation B_Out->C1 To Purification C2 Collect Pure Fraction C1->C2 C3 QC Analysis: GC-MS, NMR, FTIR C2->C3 C_Out High-Purity Product (>99%) C3->C_Out

Caption: Complete experimental workflow from synthesis to final product.

References

  • Clemmensen reduction - Wikipedia. Wikipedia. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Clemmensen Reduction reaction - BYJU'S. BYJU'S. [Link]

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  • Reaction Mechanism of Clemmensen Reduction - Physics Wallah. Physics Wallah. [Link]

  • CLEMMENSEN REDUCTION. SlideShare. [Link]

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  • n-PROPYLBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method.
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Application Notes & Protocols: The Strategic Integration of (4-Propylcyclohexyl)benzene in High-Performance Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Display Materials Division

Abstract & Executive Summary

This document provides a comprehensive technical guide for researchers and materials scientists on the application of (4-Propylcyclohexyl)benzene in the formulation of nematic liquid crystal (LC) mixtures. This compound, and its derivatives, are foundational components in modern liquid crystal displays (LCDs), prized for their ability to significantly reduce viscosity while maintaining chemical and thermal stability.[1] The protocols herein detail the formulation process, characterization methodologies, and the underlying scientific principles governing the compound's role in tuning the key performance metrics of nematic mixtures, such as clearing point, rotational viscosity, and dielectric anisotropy. The causality behind each experimental step is elucidated to provide a framework for rational mixture design and optimization.

Introduction: The Role of Acyclic Additives in Nematic Systems

The performance of a liquid crystal display, particularly its response time, is critically dependent on the rotational viscosity of the nematic mixture.[1] While mesogenic compounds with high polarity are necessary to achieve a large dielectric anisotropy (Δε) and thus a low threshold voltage, they often exhibit high viscosity. This presents a fundamental trade-off in LC mixture formulation.

This compound is a non-mesogenic or low-mesogenic compound characterized by a rigid core composed of a benzene and a cyclohexane ring, and a flexible alkyl chain. Its molecular structure is designed to be compatible with calamitic (rod-shaped) liquid crystal hosts.[2] When introduced into a nematic host, it acts as a "viscosity reducer" or "diluent."[1] The primary mechanism is the disruption of intermolecular interactions between the host molecules, which reduces the energy barrier for reorientation under an electric field, thereby lowering the rotational viscosity. This modification, however, is not without consequence; it also influences other critical parameters like the clearing point (the nematic-to-isotropic transition temperature) and the overall dielectric anisotropy of the mixture.[1] Understanding and quantifying these effects is paramount for developing commercially viable LC formulations.

Physicochemical Properties of this compound Derivatives

The selection of a viscosity-reducing agent is dictated by its intrinsic properties. While data for the unsubstituted this compound is sparse in isolation, its derivatives are well-characterized within mixtures. The following table presents typical data for a nematic mixture containing a related compound, demonstrating the performance characteristics achievable.

PropertyHost Nematic Mixture (Exemplary)Host + PCH Derivative (Exemplary)Rationale & Significance
Clearing Point (Tɴ-ɪ) 95 °C80.8 °C[1]The addition of a non-mesogenic component typically lowers the clearing point, defining the upper limit of the device's operating temperature.[1][3]
Rotational Viscosity (γ₁) ~40 mPa·s24.9 mPa·s[1]A lower viscosity is the primary goal, enabling faster molecular switching and reducing motion blur in displays.[1]
Dielectric Anisotropy (Δε) +8.0+4.7[1]The non-polar nature of the PCH core dilutes the overall Δε, which may increase the threshold voltage. This is a critical design trade-off.
Optical Anisotropy (Δn) 0.1200.0689[1]The birefringence is also reduced, impacting the cell gap requirements for the display (d·Δn).

Experimental Protocols

Protocol: Formulation of a Nematic LC Test Mixture

This protocol describes the preparation of a 10% (w/w) mixture of a this compound derivative in a standard nematic host.

Causality: The goal is to achieve a macroscopically homogeneous, single-phase nematic mixture. Heating the mixture above its clearing point into the isotropic phase is a critical step.[3] In the isotropic liquid state, molecular orientations are random, and mutual solubility is maximized, ensuring that upon cooling, the guest molecule is uniformly dispersed within the re-formed nematic phase without phase separation.

Materials & Equipment:

  • Host Nematic Liquid Crystal (e.g., a commercial mixture with a known clearing point)

  • This compound or a suitable derivative (e.g., 4'-(4-Propylcyclohexyl)-4-Fluorobiphenyl)

  • Analytical balance (±0.01 mg)

  • Glass vial with PTFE-lined cap

  • Hot plate with magnetic stirring

  • Ultrasonic bath

  • Nitrogen or Argon gas line (for inert atmosphere)

Procedure:

  • Tare: Place a clean, dry glass vial on the analytical balance and tare its weight.

  • Weighing: Accurately weigh the host nematic liquid crystal into the vial (e.g., 900 mg). Record the exact mass.

  • Doping: Add the this compound derivative to the same vial to achieve the target concentration (e.g., add 100 mg for a 10% w/w mixture). Record the exact mass.

  • Inerting: Gently flush the vial with nitrogen or argon gas to displace oxygen, which can degrade the LC material at elevated temperatures. Seal the vial tightly.

  • Homogenization:

    • Place the sealed vial on a hot plate set to a temperature approximately 10-15 °C above the expected clearing point of the mixture.

    • Add a small magnetic stir bar and stir gently for 30-60 minutes. The liquid should become completely clear and transparent, indicating the transition to the isotropic phase.

    • For potentially difficult-to-mix components, brief sonication (5-10 minutes) in an ultrasonic bath while the mixture is still hot can aid in achieving homogeneity.

  • Controlled Cooling: Turn off the heat and allow the vial to cool slowly to room temperature on the benchtop. Rapid cooling can induce domains and defects.

  • Verification: The final mixture should appear as a uniform, slightly turbid liquid (if nematic at room temperature) without any visible signs of phase separation or crystallization.

G cluster_prep Mixture Preparation cluster_homogenize Homogenization cluster_finalize Finalization weigh_host 1. Weigh Host LC weigh_dopant 2. Weigh this compound weigh_host->weigh_dopant mix 3. Combine & Seal Under N2 weigh_dopant->mix heat 4. Heat to Isotropic Phase (T > T_clearing) mix->heat stir 5. Magnetic Stirring (30-60 min) heat->stir sonicate 6. Sonicate (Optional) stir->sonicate cool 7. Slow Cool to RT sonicate->cool verify 8. Verify Homogeneity cool->verify G cluster_thermal Thermal Analysis cluster_physical Physical Properties cluster_dielectric Dielectric Properties start Homogeneous LC Mixture dsc DSC (Heat/Cool Cycle) start->dsc pom Polarized Optical Microscopy (with Hot Stage) start->pom viscometer Rotational Viscometer start->viscometer cell Fill Alignment Cell start->cell end_clearing Clearing Point (Tɴ-ɪ) dsc->end_clearing pom->end_clearing end_viscosity Rotational Viscosity (γ₁) viscometer->end_viscosity lcr LCR Meter Measurement (with/without bias) cell->lcr end_de Dielectric Anisotropy (Δε) lcr->end_de

Caption: Workflow for LC Mixture Characterization.

Conclusion & Field Insights

The incorporation of this compound and its analogues is an indispensable strategy in the formulation of nematic liquid crystals for active-matrix displays. Its primary benefit—a significant reduction in rotational viscosity—directly translates to improved device performance through faster response times. However, this guide underscores that its application is a balancing act. The reduction in viscosity comes at the cost of a depressed clearing point and a diluted dielectric anisotropy. Therefore, the formulation scientist must skillfully co-dope the mixture with high-clearing-point and high-Δε components to compensate for these effects, iteratively refining the composition to meet all target specifications for the intended application. The protocols provided herein establish a self-validating framework for systematically quantifying these trade-offs, enabling the rational design of next-generation liquid crystal materials.

References

  • Barrera, A., Binet, C., Dubois, F., Foissac, C., Hébert, P.-A., Supiot, P., & Maschke, U. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. Available at: [Link]

  • Kato, T., & Iwana, Y. (1995). Liquid crystal compound and liquid crystal composition containing the same. WO 1995020021A1. Google Patents.
  • Ju, C., Kim, T., & Kang, H. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1368. Available at: [Link]

  • Wang, Y., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Available at: [Link]

  • Wang, Y., et al. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. Journal of Hazardous Materials, 477, 136858. Available at: [Link]

  • Davies, A. P., et al. (1996). Dielectric Study of Dipole−Dipole Interactions in Anisotropic Solutions. The Journal of Physical Chemistry, 100(21), 8963–8971. Available at: [Link]

  • Hirschmann, H., & Reiffenrath, V. (1988). Nematic liquid-crystal mixture. DE 3835804B4. Google Patents.
  • Wohlfarth, Ch. (2009). Viscosity of 1-(trans-4-propylcyclohexyl)-4-isothiocyanatobenzene. ResearchGate. Available at: [Link]

  • Raszewski, Z., et al. (1992). Dielectric investigation of the diamagnetic anisotropy and elasticity of 4-trans-4′-n-hexyl-cyclohexyl-isothiocyanatobenzene (6CHBT). SPIE Proceedings. Available at: [Link]

  • Wohlfarth, Ch. (2009). Viscosity of propylbenzene. ResearchGate. Available at: [Link]

  • Jadżyn, J., et al. (1994). Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene. Zeitschrift für Naturforschung A, 49(11), 1077–1080. Available at: [Link]

  • Liu, Y., et al. (2024). Electric field-induced circularly polarised luminescence switching in chiral nematic liquid crystals with negative dielectric anisotropy. Physical Chemistry Chemical Physics. Available at: [Link]

  • Deiters, U. K., et al. (1993). Liquid-gas equilibria in organic liquid crystals: M-24 (4-octyloxy-4′-cyanobiphenyl), BCH-52 (4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl) and HP-53 (4). ResearchGate. Available at: [Link]

  • Merck Group. (n.d.). Liquid crystal phases. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers. Available at: [Link]

Sources

Application Note: Unambiguous Stereochemical Assignment of (4-Propylcyclohexyl)benzene Isomers Using Advanced ¹H and ¹³C NMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of substituted cyclohexanes is a critical determinant of their physicochemical properties and biological activity. This application note provides a comprehensive guide to the definitive characterization of the cis and trans isomers of (4-propylcyclohexyl)benzene. We delve into the foundational principles of nuclear magnetic resonance (NMR) spectroscopy, detailing how specific nuances in ¹H and ¹³C NMR spectra, governed by conformational isomerism, can be exploited for unambiguous structural elucidation. This guide presents detailed, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation, supplemented with field-proven insights to ensure self-validating and robust results.

Introduction: The Stereochemical Challenge

This compound serves as a quintessential model for 1,4-disubstituted cyclohexane systems, which are prevalent motifs in pharmaceuticals and material science. The seemingly subtle difference between the cis and trans diastereomers leads to profound changes in molecular shape, which in turn dictates their interaction with biological targets or their performance in materials. Consequently, the ability to unequivocally assign the stereochemistry is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering a non-destructive and highly informative window into the three-dimensional structure of molecules in solution.[1] This note will elucidate the diagnostic NMR signatures that differentiate these two isomers.

Theoretical Framework: Unlocking Stereochemistry with NMR

The differentiation of cis and trans isomers of this compound hinges on the distinct conformational preferences of the cyclohexane ring and the predictable effects this has on NMR observables—namely chemical shifts (δ) and scalar coupling constants (J).

Conformational Equilibria

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2]

  • Trans Isomer: In the trans configuration, the two bulky substituents (propyl and phenyl groups) can both occupy equatorial positions, leading to a highly stable, conformationally locked system. The alternative diaxial conformation is sterically prohibitive and thus negligibly populated.[2][3]

  • Cis Isomer: The cis isomer exists in a state of conformational equilibrium, where one substituent is axial and the other is equatorial. The ring can flip, exchanging the axial and equatorial positions of the two groups.[2][3] The equilibrium will favor the conformer where the sterically bulkier phenyl group occupies the equatorial position.

These conformational differences give rise to distinct NMR spectra.

Key ¹H NMR Differentiators
  • Chemical Shifts of Cyclohexyl Protons: Protons in axial and equatorial positions experience different magnetic environments. Generally, axial protons are more shielded (resonate at a lower ppm) compared to their equatorial counterparts.[4] This difference is a cornerstone of stereochemical assignment.

  • The Anisotropic Effect of the Benzene Ring: The π-electron system of the benzene ring generates a magnetic field. Protons situated above or below the plane of the ring (in the shielding cone) will be shifted upfield, while those in the plane of the ring (in the deshielding zone) will be shifted downfield.[5][6] This effect will be particularly noticeable for the protons on the cyclohexane ring, especially in the conformationally rigid trans isomer and the preferred conformer of the cis isomer.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7][8] This provides unequivocal proof of stereochemistry:

    • Axial-Axial (³J_ax,ax_): Dihedral angle of ~180°, resulting in a large coupling constant (typically 8-13 Hz).

    • Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_): Dihedral angles of ~60°, leading to smaller coupling constants (typically 2-5 Hz).

Key ¹³C NMR Differentiators
  • The Gamma-Gauche Effect: When a substituent is in an axial position, it has a gauche steric interaction with the syn-axial carbons at the γ-position (C-3 and C-5 relative to C-1). This steric compression leads to a characteristic upfield (shielding) shift of the γ-carbons.[9] This effect is a powerful tool for identifying axial substituents.

Experimental Protocols

This section outlines a robust protocol for the acquisition of high-quality ¹H and ¹³C NMR data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for nonpolar compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the this compound isomer mixture or isolated isomer in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The following workflow is recommended for a comprehensive analysis.

Caption: Workflow for NMR characterization.

¹H NMR Acquisition Parameters (500 MHz Spectrometer):

  • Pulse Program: Standard single pulse (zg30).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16 (adjust for concentration).

¹³C{¹H} NMR Acquisition Parameters (125 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single pulse (zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 128-1024 (adjust for concentration).

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

Data Analysis and Interpretation: A Tale of Two Isomers

The following sections detail the expected NMR data for the cis and trans isomers of this compound, based on the principles outlined above and data from analogous structures.

Trans-(4-Propylcyclohexyl)benzene: A Rigid System

In the trans isomer, both the propyl and phenyl groups occupy equatorial positions. This leads to a relatively simple and well-resolved spectrum.

Expected ¹H NMR Spectral Features:

  • H-1 (Methine proton adjacent to the phenyl group): This proton is axial. It will appear as a triplet of triplets (tt) due to large axial-axial couplings to the two axial protons on C-2 and C-6, and smaller axial-equatorial couplings to the two equatorial protons on C-2 and C-6. The large J-values are diagnostic.

  • H-4 (Methine proton adjacent to the propyl group): This proton is also axial and will exhibit a similar complex multiplet with large axial-axial couplings.

  • Cyclohexyl Protons (H-2,3,5,6): The axial and equatorial protons will have distinct chemical shifts, with the axial protons generally upfield of the equatorial ones.

Expected ¹³C NMR Spectral Features:

  • Due to the diequatorial arrangement, no significant γ-gauche effects are expected on the cyclohexane ring carbons from the substituents.

Cis-(4-Propylcyclohexyl)benzene: A Flexible System

The cis isomer exists as a rapidly equilibrating mixture of two chair conformers. The spectrum observed at room temperature is a weighted average of the two. The conformer with the larger phenyl group in the equatorial position will dominate.

Expected ¹H NMR Spectral Features:

  • H-1 (Methine proton adjacent to the phenyl group): In the major conformer, this proton is axial. However, due to the conformational averaging, the observed coupling constants will be smaller than the true axial-axial couplings of the trans isomer. The signal will likely be a broad multiplet.

  • H-4 (Methine proton adjacent to the propyl group): In the major conformer, this proton is equatorial. Its signal will be characterized by small equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet compared to H-1 of the trans isomer.

  • Signal Averaging: The rapid ring flip averages the chemical shifts of the axial and equatorial protons, leading to broader signals and potentially overlapping multiplets for the cyclohexane protons compared to the trans isomer.

Expected ¹³C NMR Spectral Features:

  • Gamma-Gauche Effect: In the dominant conformer, the propyl group is axial. This will induce a shielding (upfield shift) on C-2 and C-6 of the cyclohexane ring due to the γ-gauche effect. This is a key diagnostic feature for the cis isomer.

Data Presentation: Comparative Analysis

The following tables summarize the predicted diagnostic NMR data for the two isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton Assignmenttrans-Isomer (Predicted)cis-Isomer (Predicted)Rationale for Difference
H-1 (Phenyl-CH) ~2.45 (tt, J ≈ 12, 3 Hz)~2.70 (broad m)Trans: Axial proton with large J(ax,ax). Cis: Averaged couplings due to ring flip.
H-4 (Propyl-CH) ~1.80 (m)~1.55 (broad m)Trans: Axial proton. Cis: Equatorial in major conformer, appears at higher field.
Cyclohexyl-H (eq) ~1.85-2.05 (m)~1.70-1.90 (broad m)Broader and more averaged signals in the cis isomer.
Cyclohexyl-H (ax) ~1.20-1.45 (m)~1.10-1.50 (broad m)Broader and more averaged signals in the cis isomer.
Phenyl-H ~7.15-7.30 (m)~7.15-7.30 (m)Minimal difference expected.
Propyl-CH₂ ~1.30 (m)~1.35 (m)Minor differences expected.
Propyl-CH₃ ~0.90 (t, J ≈ 7 Hz)~0.92 (t, J ≈ 7 Hz)Minimal difference expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignmenttrans-Isomer (Predicted)cis-Isomer (Predicted)Rationale for Difference
C-1 (Phenyl-CH) ~44.5~41.0Conformational differences.
C-2, C-6 ~34.5~31.5γ-gauche effect: Axial propyl group in cis isomer shields C-2/C-6.
C-3, C-5 ~27.0~26.5Minor differences.
C-4 (Propyl-CH) ~37.5~35.0Conformational differences.
Phenyl (ipso) ~148.0~147.5Minor differences.
Phenyl (ortho, meta, para) ~126.0-129.0~126.0-129.0Minimal difference expected.
Propyl-CH₂CH₂CH₃ ~37.0, ~20.0, ~14.5~36.5, ~20.5, ~14.5Minor differences expected.

Logical Framework for Stereochemical Assignment

The definitive assignment of stereochemistry follows a logical, self-validating pathway.

G start Obtain ¹H and ¹³C NMR Spectra h1_analysis Analyze ¹H Spectrum for H-1 Multiplet start->h1_analysis c13_analysis Analyze ¹³C Spectrum for Cyclohexyl Carbons start->c13_analysis h1_decision H-1 shows large J(ax,ax) couplings (~12 Hz)? h1_analysis->h1_decision c13_decision C-2/C-6 signals shifted upfield (~31-32 ppm)? c13_analysis->c13_decision trans_isomer Assign as trans-isomer h1_decision->trans_isomer Yes cis_isomer Assign as cis-isomer h1_decision->cis_isomer No (broad multiplet) c13_decision->trans_isomer No c13_decision->cis_isomer Yes (γ-gauche effect)

Caption: Decision tree for isomer assignment.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the characterization of this compound isomers. By carefully analyzing the chemical shifts of key nuclei and, most importantly, the vicinal proton-proton coupling constants of the methine protons, an unambiguous assignment of the cis and trans configurations can be achieved. The principles and protocols outlined in this application note serve as a robust guide for researchers in ensuring the stereochemical integrity of their compounds.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327. [Link]

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569. [Link]

  • Johnson, C. E., & Bovey, F. A. (1958). Calculation of nuclear magnetic resonance spectra of aromatic hydrocarbons. The Journal of Chemical Physics, 29(5), 1012-1014. [Link]

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Application Note: High-Resolution GC-MS Method for the Purity Analysis of (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive purity analysis of (4-Propylcyclohexyl)benzene. This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust and reliable method for quality control and impurity profiling. The methodology outlined herein provides the necessary specificity, linearity, accuracy, and precision for the confident assessment of this compound purity, in alignment with international regulatory standards.

Introduction: The Imperative for Purity in Advanced Chemical Intermediates

This compound is a significant chemical intermediate with applications in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. The precise control of its purity is paramount, as even trace impurities can significantly impact the performance, safety, and regulatory compliance of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the purity analysis of this compound, grounded in the principles of analytical excellence and regulatory compliance.

The synthesis of this compound, often achieved through Friedel-Crafts alkylation of benzene with a propylcyclohexyl derivative, can lead to the formation of various impurities.[3][4][5] These may include positional isomers (ortho-, meta-), dialkylated byproducts, and products arising from carbocation rearrangements. A robust analytical method must be capable of separating and identifying these potential impurities to ensure the quality of the final product.

Materials and Methods

Reagents and Materials

A summary of the necessary reagents and materials is provided in Table 1. All reagents should be of analytical grade or higher to minimize the introduction of interfering substances.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
This compoundReference Standard (>99.5%)Commercially Available
Dichloromethane (DCM)GC GradeCommercially Available
Helium (Carrier Gas)Ultra-High Purity (99.999%)Commercially Available
2 mL Amber Glass Vialswith PTFE-lined septaCommercially Available
Micropipettes and TipsCalibratedCommercially Available
Syringe Filters0.22 µm PTFECommercially Available
Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The specific parameters provided in Table 2 are based on a typical modern GC-MS system and may be adapted for other equivalent instrumentation.

Table 2: GC-MS Instrumental Parameters

Parameter Setting Rationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar to mid-polar column is ideal for separating alkylbenzenes based on boiling point and slight polarity differences.[6][7][8]
Inlet Temperature280 °CEnsures rapid and complete volatilization of the sample.
Injection Volume1 µL
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks for the main component.
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Provides good separation of potential impurities with varying boiling points.
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard for generating reproducible mass spectra for library matching.
Mass Rangem/z 40-450Covers the molecular ion and expected fragment ions of the analyte and potential impurities.
Solvent Delay3 minPrevents the solvent peak from saturating the detector.
Acquisition ModeFull ScanFor identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for quantification of known impurities at low levels.
Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Start weigh_sample Accurately weigh ~10 mg of this compound prep_start->weigh_sample dissolve Dissolve in 10 mL Dichloromethane weigh_sample->dissolve filter Filter through 0.22 µm PTFE syringe filter dissolve->filter vial Transfer to 2 mL GC vial filter->vial prep_end Ready for Injection vial->prep_end inject Inject 1 µL into GC-MS prep_end->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra Library Search) integrate->identify calculate Purity Calculation (% Area) identify->calculate report Generate Report calculate->report data_end End report->data_end

Caption: Experimental workflow for the GC-MS purity analysis of this compound.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound reference standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane. This results in a concentration of approximately 1 mg/mL.

    • For samples with expected high purity, a more concentrated solution (e.g., 10 mg/mL) may be used to better detect trace impurities.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL amber glass autosampler vial.[9][10]

  • GC-MS System Setup and Sequence:

    • Set up the GC-MS instrument according to the parameters in Table 2.

    • Perform a solvent blank injection (dichloromethane) to ensure the system is clean.

    • Inject the reference standard solution to confirm the retention time and mass spectrum of this compound.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The predicted mass spectrum would show a molecular ion at m/z 188 and characteristic fragments.

    • For any other peaks, obtain their mass spectra and compare them against a spectral library (e.g., NIST) for tentative identification.

    • Calculate the purity of the sample using the area percent method:

      Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

The described method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[11][12][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the this compound peak from any potential impurities and from the solvent front.

Linearity

A linear relationship between the concentration of this compound and the detector response should be established. This is typically performed by preparing a series of at least five concentrations of the reference standard and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It can be assessed by performing recovery studies on a sample spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should typically be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples of the same batch, with a relative standard deviation (RSD) of ≤ 2%.

  • Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, by different analysts, or with different equipment, with an RSD of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for key potential impurities should be determined to establish the sensitivity of the method. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve at low concentrations.

Results and Discussion: Interpreting the Data

A typical chromatogram of a high-purity this compound sample will show a single major peak at the expected retention time. Any additional peaks are indicative of impurities.

Table 3: Hypothetical Purity Analysis Results

Peak No.Retention Time (min)Area (%)Tentative Identification
112.50.05Isomer of this compound
213.299.85This compound
314.10.10Dialkylated Product

The mass spectrum of this compound is expected to exhibit a molecular ion peak at m/z 188. Key fragment ions would likely include those resulting from benzylic cleavage and fragmentation of the propyl and cyclohexyl groups.

The logical process for data analysis and interpretation is illustrated below:

data_analysis_flow start Acquired Chromatogram integrate Integrate All Peaks start->integrate identify_main Identify Main Peak by Retention Time and Mass Spectrum integrate->identify_main identify_impurities Analyze Mass Spectra of Other Peaks integrate->identify_impurities calculate_purity Calculate Purity by Area Percent identify_main->calculate_purity library_search Compare with Spectral Library (e.g., NIST) identify_impurities->library_search library_search->calculate_purity report Report Purity and Tentative Impurity Identities calculate_purity->report end Final Report report->end

Caption: Data analysis workflow for purity determination and impurity identification.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the purity analysis of this compound. The method is specific, sensitive, and, with proper validation, can be confidently implemented in quality control and research environments to ensure the integrity of this important chemical intermediate. The systematic approach to method development, validation, and data analysis presented here serves as a comprehensive guide for scientists and researchers in the field.

References

  • Lucideon. (n.d.). GC-MS Analysis, Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Galala University. (n.d.). GC-MS & GC-MS/MS: Analysis of Organic Compounds. Retrieved from [Link]

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  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • ResearchGate. (2019). What could be the best GC-MS experimental parameters to identify organic impurities in Linear Alkyl Benzene?. Retrieved from [Link]

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  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene, 1-ethyl-4-(4-propylcyclohexyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. PubChem Compound Summary for CID 590198. Retrieved from [Link]

  • ResearchGate. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. PubChem Compound Summary for CID 589731. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, cyclohexyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.80944-44-1. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]

  • ResearchGate. (2006). Modern Friedel – Crafts Chemistry part 27 Alkylation of Benzene with 1-Benzyl-, and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3CH3NO2 Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. PubChem Compound Summary for CID 611152. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. PubChem Compound Summary for CID 19103501. Retrieved from [Link]

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Application Note: High-Fidelity Dielectric Anisotropy Characterization of Liquid Crystal Formulations Containing (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the precise measurement of dielectric anisotropy (Δε) in liquid crystal (LC) mixtures incorporating (4-Propylcyclohexyl)benzene, a foundational component in many nematic LC formulations. We delve into the causal relationships between molecular structure and dielectric properties, offering a detailed, field-tested protocol for dielectric spectroscopy. This document is designed to equip researchers, scientists, and professionals in drug development and materials science with the necessary knowledge to perform self-validating, high-fidelity dielectric characterization, ensuring robust and reproducible results for advanced electro-optical applications.

Foundational Principles: The "Why" Behind Dielectric Anisotropy Measurement

Dielectric anisotropy is a critical parameter that governs the response of liquid crystals to an external electric field. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine the threshold voltage for switching in display applications and are fundamental to the design of a wide array of electro-optical devices.[1]

The molecule this compound (also known as PCH3) is a classic example of a calamitic (rod-shaped) liquid crystal. Its dielectric properties are primarily influenced by the distribution of its dipole moments relative to the long molecular axis. While PCH3 itself has a relatively small dipole moment, its derivatives, such as those with a cyano (-CN) or isothiocyanato (-NCS) group, exhibit strong positive dielectric anisotropy due to the large dipole moment aligned with the long axis.[2][3] Understanding the dielectric contribution of the PCH3 core is crucial when designing mixtures with specific dielectric properties.

The Maier-Meier theory provides a foundational model for understanding the relationship between molecular properties and the dielectric anisotropy of nematic liquid crystals.[2] This theory links Δε to the molecular polarizability anisotropy, the magnitude and direction of the permanent dipole moment, and the nematic order parameter.

Experimental Workflow for Dielectric Anisotropy Measurement

The following diagram outlines the comprehensive workflow for the accurate determination of dielectric anisotropy.

Caption: Workflow for Dielectric Anisotropy Measurement.

Detailed Protocols for High-Fidelity Measurements

The following protocols are designed to be self-validating, incorporating steps for calibration and control to ensure the trustworthiness of the obtained data.

Liquid Crystal Cell Preparation
  • Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Thoroughly clean the substrates by sonicating in a sequence of deionized water with a mild detergent, deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent. Dry the substrates with a stream of dry nitrogen gas.

  • Alignment Layer Deposition:

    • For Planar Alignment (for ε⊥ measurement): Spin-coat a thin layer of a polyimide (e.g., SE-130) onto the ITO-coated surfaces.[4] Bake the substrates according to the manufacturer's specifications to cure the polyimide. After cooling, gently rub the polyimide surface with a velvet cloth in a single direction to create microgrooves that will induce planar alignment of the liquid crystal molecules.

    • For Homeotropic Alignment (for ε∥ measurement): Spin-coat a thin layer of a homeotropic alignment agent (e.g., a lecithin solution or a commercial polyimide for homeotropic alignment) onto the ITO-coated surfaces. Cure as per the manufacturer's instructions.

  • Cell Assembly: Assemble the two substrates with the coated surfaces facing each other, separated by spacers of a known thickness (typically 5-20 µm) to create a uniform cell gap. Seal the edges with a UV-curable epoxy, leaving two small openings for filling.

  • Cell Filling: Heat the empty cell and the liquid crystal mixture containing this compound to a temperature above the nematic-isotropic transition temperature of the LC mixture. Fill the cell via capillary action through one of the openings. Once filled, seal the openings with epoxy.

  • Annealing: Slowly cool the filled cell back to the nematic phase to ensure a well-aligned, monodomain sample.

Dielectric Spectroscopy Measurement
  • Instrumentation Setup:

    • Utilize a precision LCR meter (e.g., Hioki 3532-50 or equivalent) for capacitance and loss tangent measurements.[5]

    • Integrate the LCR meter with a temperature-controlled stage (e.g., a Linkam hot stage) to precisely regulate the sample temperature.

    • Connect the LC cell to the LCR meter using shielded cables to minimize parasitic capacitance.

  • Calibration:

    • Measure the capacitance of the empty cell (C_empty) at various temperatures.

    • Measure the capacitance of the cell filled with a standard liquid of known dielectric constant (e.g., toluene or cyclohexane) to accurately determine the cell constant.[6]

  • Measurement of ε∥ and ε⊥:

    • Place the filled cell in the temperature-controlled stage.

    • For a given temperature in the nematic range, apply a small AC voltage (typically 0.1-0.5 Vrms) across a range of frequencies (e.g., 100 Hz to 1 MHz).[5]

    • Record the capacitance (C) and dielectric loss (tan δ) as a function of frequency.

    • Perform these measurements for both the planar and homeotropic aligned cells to obtain C⊥ and C∥, respectively.

  • Data Acquisition: Record the capacitance values at a standard frequency, typically 1 kHz, for the calculation of the static dielectric anisotropy. A full frequency sweep is recommended to investigate any dielectric relaxation phenomena.[3]

Data Analysis and Interpretation

  • Calculation of Dielectric Permittivity: The real part of the dielectric permittivity (ε') is calculated from the measured capacitance (C) using the following equation:

    ε' = C / C_air

    where C_air is the capacitance of the empty cell.

  • Calculation of Dielectric Anisotropy (Δε): The dielectric anisotropy is then calculated as:

    Δε = ε∥ - ε⊥

  • Frequency and Temperature Dependence: Analyze the plots of ε∥, ε⊥, and Δε as a function of both frequency and temperature. The temperature dependence of Δε is strongly correlated with the nematic order parameter.

Representative Data for a this compound Derivative

The following table presents typical dielectric anisotropy data for a liquid crystal compound structurally similar to functionalized this compound, specifically 4-(trans-4'-n-Propylcyclohexyl)isothiocyanatobenzene (3-CHBT). This data serves as a reference for the expected behavior of similar compounds.

Temperature (°C)ε∥ (at 1 kHz)ε⊥ (at 1 kHz)Δε (at 1 kHz)
408.53.25.3
508.23.34.9
607.83.44.4
70 (N-I Transition)5.5 (ε_iso)5.5 (ε_iso)0

Data is representative and based on trends observed for similar compounds in the literature.[3]

Causality and Field-Proven Insights

  • Choice of Frequency: The standard measurement frequency of 1 kHz is chosen to be high enough to avoid influences from ionic conductivity and electrode polarization, yet low enough to represent the static dielectric properties before the onset of high-frequency relaxation processes.[7]

  • Temperature Control: Precise temperature control is critical as the dielectric permittivities and the nematic order parameter are strongly temperature-dependent.[4]

  • Alignment Verification: The quality of the planar and homeotropic alignment should be verified using polarizing optical microscopy to ensure the accuracy of the ε⊥ and ε∥ measurements.

  • Parasitic Effects: At high frequencies (>1 MHz), parasitic effects from the cell's resistance and the connecting wires' inductance can become significant.[1] Proper calibration and, if necessary, equivalent circuit modeling are required to de-embed the true dielectric properties of the liquid crystal.

Conclusion

This application note provides a robust methodology for the accurate and reproducible measurement of the dielectric anisotropy of liquid crystal mixtures containing this compound. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently characterize their materials, enabling the rational design of novel liquid crystal formulations for advanced applications. The emphasis on self-validating procedures ensures a high degree of scientific integrity, which is paramount in both academic research and industrial development.

References

  • Lavrentovich Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University. [Link]

  • He, Y.-N., et al. (2012). Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier--Meier theory. Chinese Physics B, 21(11), 116102. [Link]

  • Jadżyn, J., et al. (1994). Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene. Zeitschrift für Naturforschung A, 49(11), 1077–1080. [Link]

  • Merkel, K., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 24(15), 12275. [Link]

  • Li, M., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(2), 026101. [Link]

  • Ratna, B. R., & Shashidhar, R. (1976). Dielectric Studies on Liquid Crystals of Strong Positive Dielectric Anisotropy. Molecular Crystals and Liquid Crystals, 42(1-3), 113-123. [Link]

  • Ahmad, Z., et al. (2022). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Polymers, 14(15), 3045. [Link]

  • Merkel, K., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Omega, 8(32), 29331–29343. [Link]

  • Kumar, A., et al. (2024). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Applied Nano Materials. [Link]

  • Furlan, A., et al. (2023). Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the effect of the measuring cell thickness. Physical Review E, 108(1), L012601. [Link]

  • Bubnov, A., et al. (2021). The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. Phase Transitions, 94(12), 837-850. [Link]

Sources

Electro-optical properties of displays using (4-Propylcyclohexyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Electro-Optical Properties of Displays Utilizing (4-Propylcyclohexyl)benzene Derivatives

Abstract: this compound (PCH) derivatives are a cornerstone in the formulation of nematic liquid crystal mixtures for modern display applications. Their favorable combination of low viscosity, chemical stability, and suitable dielectric and optical anisotropy allows for the creation of displays with fast response times and low operating voltages. This document provides a comprehensive guide for researchers and engineers on the fundamental electro-optical properties of liquid crystal displays (LCDs) incorporating these materials. It offers detailed, field-proven protocols for the characterization of key performance metrics, including threshold voltage, response time, contrast ratio, and viewing angle. The causality behind experimental choices is emphasized to provide a deeper understanding of the structure-property relationships that govern display performance.

Introduction: The Role of PCH Derivatives in Nematic Displays

Liquid crystals (LCs) represent a unique state of matter that combines the fluidity of liquids with the long-range orientational order of crystalline solids.[1] In display technology, the nematic phase is of paramount importance. Molecules in a nematic phase, known as mesogens, tend to align along a common axis, the "director." This orientational order, coupled with the anisotropic nature of the molecules, gives rise to unique optical properties like birefringence (different refractive indices for light polarized parallel and perpendicular to the director).

This compound (PCH) and its derivatives are calamitic (rod-shaped) mesogens that are widely used as base components in nematic mixtures.[2] Their molecular structure, featuring a cyclohexyl ring linked to a benzene ring with a propyl tail, provides a desirable balance of properties:

  • Low Rotational Viscosity: Facilitates rapid reorientation of the molecules under an electric field, leading to faster switching speeds.

  • Positive Dielectric Anisotropy (Δε): The dipole moment is larger along the long molecular axis, causing the molecules to align parallel to an applied electric field. This is the fundamental principle behind the operation of twisted nematic (TN) and vertical alignment (VA) displays.[3]

  • Chemical and Photochemical Stability: Ensures a long operational lifetime for the display device.

The electro-optic effect in a typical liquid crystal display is achieved by confining a thin layer of a nematic LC mixture between two glass substrates coated with transparent electrodes, such as indium tin oxide (ITO).[4][5] Applying a voltage across these electrodes creates an electric field that reorients the LC molecules, thereby modulating the polarization of light passing through the cell.[5] When placed between two polarizers, this modulation of polarization translates into a change in light transmission, creating the bright and dark states of a pixel.[4]

Figure 1. General molecular structure of a this compound derivative.

Key Electro-Optical Parameters & Measurement Principles

The performance of an LCD is quantified by a set of critical electro-optical parameters. Understanding these metrics is essential for both material development and display engineering.

Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth)

The V-T curve is the most fundamental characteristic of an LC cell, plotting the optical transmittance as a function of the applied voltage.[6][7] From this curve, the Threshold Voltage (Vth) is determined. Vth is the voltage at which the LC molecules begin to reorient, causing a noticeable change in transmittance (typically defined as the voltage required to achieve 10% of the maximum transmittance).[4] A low threshold voltage is desirable as it reduces the power consumption of the display.

Response Time (τ)

Response time measures how quickly a pixel can switch between states (e.g., from black to white). It is typically divided into two components:

  • Rise Time (τ_on): The time taken for the transmittance to change from 10% to 90% (dark to bright state) upon application of a driving voltage.

  • Fall Time (τ_off): The time taken for the transmittance to change from 90% to 10% (bright to dark state) after the voltage is removed.[4]

Fast response times are crucial for reducing motion blur in video content.[8][9] It's important to note that the response time between intermediate gray levels (gray-to-gray) is often more critical for perceived video quality than the black-to-white transition time.[8]

Contrast Ratio (CR)

Contrast ratio is the ratio of the luminance of the brightest state (white) to that of the darkest state (black).[10][11]

CR = L_max / L_min

A high contrast ratio is essential for producing deep blacks and vibrant colors, leading to superior image quality.[4][12] The measurement should be performed in a dark room to minimize the influence of ambient light.[13]

Viewing Angle

The viewing angle is the range of angles from which the display can be viewed without a significant degradation in image quality, particularly in contrast and color.[14][15] It is defined as the angle at which the contrast ratio drops below a certain value, often 10:1.[16][17] LCDs inherently have a limited viewing angle because the path length of light and its interaction with the LC molecules change with the viewing direction.[4][17] The optimal viewing direction is known as the bias angle.[16]

Standardized Protocols for Characterization

The following protocols outline the standardized procedures for measuring the key electro-optical properties of an LC cell formulated with PCH derivatives. These methods are based on standards from the International Electrotechnical Commission (IEC) and the Society for Information Display (SID).[18][19][20]

Protocol 3.1: Liquid Crystal Test Cell Preparation

Causality: The construction of a high-quality test cell is the foundation for repeatable and accurate measurements. Each component and step is designed to control the alignment and thickness of the LC layer, which are the two most critical physical parameters influencing electro-optical behavior.

  • Substrate Cleaning: Begin with two optically flat glass substrates coated with a transparent conductive layer (ITO). Thoroughly clean the substrates using a sequence of solvents (e.g., acetone, isopropyl alcohol) in an ultrasonic bath to remove organic residues and particulate matter.

  • Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment agent onto the ITO-coated surfaces. This polymer layer will be used to control the anchoring of the LC molecules at the surface.

  • Curing: Bake the substrates in an oven at the temperature specified by the polyimide manufacturer to cure the polymer.

  • Rubbing: Unidirectionally rub the cured polyimide surfaces with a soft cloth (e.g., velvet). This process creates microgrooves that physically guide the LC molecules to align in a specific direction (the "pre-tilt" angle), ensuring a uniform and defect-free initial state.[21]

  • Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other. For a twisted nematic (TN) cell, the rubbing directions should be perpendicular (90°). Use a UV-curable adhesive containing spacer beads of a precise diameter (e.g., 5 µm) at the periphery to control the cell gap.

  • Curing: Expose the assembled cell to UV light to cure the adhesive.

  • Liquid Crystal Filling: Fill the empty cell with the PCH-based liquid crystal mixture via capillary action in a vacuum chamber at a temperature above the mixture's clearing point (the temperature at which it becomes an isotropic liquid).

  • Sealing: Seal the filling port with an epoxy resin.

Experimental_Workflow cluster_prep Cell Preparation cluster_measure Electro-Optical Measurement cluster_analysis Data Analysis A Substrate Cleaning B Alignment Layer Coating A->B C Rubbing Process B->C D Cell Assembly & Filling C->D E Mount Cell in Optical Setup D->E F Measure V-T Curve (Determine Vth) E->F G Measure Response Time (τ_on / τ_off) F->G J Analyze V-T Curve F->J H Measure Contrast Ratio (L_max / L_min) G->H K Calculate Switching Speeds G->K I Measure Viewing Angle (Goniometric Scan) H->I L Generate Iso-Contrast Plot I->L M Compile Performance Report J->M K->M L->M

Figure 2. General workflow for the characterization of an LC test cell.
Protocol 3.2: Measurement of V-T Curve and Threshold Voltage

Equipment: He-Ne laser or LED light source, polarizer, LC test cell mounted on a rotating stage, analyzer, photodetector, function generator, and oscilloscope/multimeter.

  • Setup: Arrange the components in a linear optical bench: Light Source -> Polarizer -> LC Cell -> Analyzer -> Photodetector. For a normally white TN cell, the polarizer and analyzer should be oriented parallel to the rubbing directions of their respective adjacent plates, resulting in crossed effective polarization.

  • Signal Generation: Connect the function generator to the ITO electrodes of the LC cell. Apply a square wave AC voltage (e.g., 1 kHz) to prevent ion migration and degradation of the LC material.

  • Data Acquisition: Slowly ramp the applied voltage from 0 V up to a saturation voltage (e.g., 10 V), where the transmittance no longer changes. Record the photodetector output (proportional to optical transmittance) at each voltage step.[22]

  • Analysis: Normalize the transmittance data, setting the maximum transmittance to 100% and the minimum to 0%. Plot transmittance versus voltage. Determine Vth as the voltage at which the transmittance reaches 10% of its maximum value.

Protocol 3.3: Measurement of Response Time

Equipment: Same as Protocol 3.2, but with a fast-response photodetector and a digital oscilloscope.

  • Setup: Use the same optical setup as for the V-T measurement.

  • Signal Generation: Apply a square wave voltage pulse from the function generator that switches between 0 V (or a non-selecting voltage) and the desired driving voltage (e.g., V90, the voltage for 90% transmittance).

  • Rise Time (τ_on) Measurement: Capture the rising edge of the optical response on the oscilloscope as the voltage is applied. Measure the time interval for the signal to go from 10% to 90% of its final amplitude.

  • Fall Time (τ_off) Measurement: Capture the falling edge of the optical response as the voltage is turned off. Measure the time interval for the signal to fall from 90% to 10% of its amplitude.

  • Gray-to-Gray (GTG) Measurement: For a more complete characterization, repeat the measurement for transitions between different gray levels (e.g., 30% to 60% transmittance), as these are often slower and more relevant to perceived motion blur.[8]

LC_Switching cluster_off OFF State (V = 0) cluster_on ON State (V > Vth) P1 Polarizer (Vertical) LC_OFF LC Molecules (Twisted Helix) Rotates Polarization by 90° P1->LC_OFF Incident Light A1 Analyzer (Horizontal) LC_OFF->A1 Incident Light Light_Out1 Light Passes A1->Light_Out1 Incident Light P2 Polarizer (Vertical) LC_ON LC Molecules (Aligned with E-Field) No Polarization Rotation P2->LC_ON Incident Light A2 Analyzer (Horizontal) LC_ON->A2 Incident Light Light_Out2 Light Blocked A2->Light_Out2 Incident Light

Figure 3. Operating principle of a twisted nematic (TN) LC cell.
Protocol 3.4: Measurement of Contrast Ratio

Equipment: Luminance meter (spectroradiometer or photometer), function generator, in a light-proof enclosure (dark room).

  • Setup: Place the LC cell in the dark enclosure. Position the luminance meter perpendicular to the display surface at a fixed distance.

  • L_max Measurement: Apply the driving voltage for the fully "on" or bright state (as determined from the V-T curve). Measure the luminance (L_max) in candelas per square meter (cd/m²).

  • L_min Measurement: Apply the voltage for the fully "off" or dark state (typically 0 V). Measure the luminance (L_min).

  • Calculation: Calculate the contrast ratio using the formula CR = L_max / L_min. For accurate results, ensure the measurement environment is completely dark to prevent stray light from elevating the L_min value.[13][23]

Protocol 3.5: Measurement of Viewing Angle

Equipment: Goniometric system with a luminance meter mounted on a movable arm, function generator.

  • Setup: Mount the LC cell at the center of the goniometer. The luminance meter should be able to pivot around the cell in both horizontal (azimuthal) and vertical (polar) angles.

  • Measurement: For a series of polar and azimuthal angles (e.g., in 10° increments from -60° to +60°), perform a contrast ratio measurement as described in Protocol 3.4.

  • Analysis: Record the contrast ratio at each angular position.

  • Data Presentation: The data is typically presented as an iso-contrast plot, which is a contour map showing the angular coordinates that correspond to a specific contrast ratio (e.g., 10:1, 50:1). This provides a clear visual representation of the display's viewing cone.

Typical Performance Data and Interpretation

Liquid crystal mixtures are carefully formulated by combining multiple components, including PCH derivatives, to achieve a target set of properties. The table below presents typical, representative electro-optical data for a nematic mixture designed for a standard TN display.

ParameterSymbolTypical ValueImplication for Display Performance
Threshold Voltage Vth1.5 - 2.5 VLow voltage requirement leads to lower power consumption, suitable for mobile devices.
Response Time (Rise) τ_on5 - 15 msFast enough for standard video content with minimal ghosting.[24]
Response Time (Fall) τ_off10 - 25 msThe relaxation of LC molecules is typically slower than the field-driven alignment.[4]
Contrast Ratio (On-Axis) CR500:1 - 1000:1Provides good image depth and clarity when viewed directly.[12]
Viewing Angle (CR > 10:1) θ, φ±45° Horizontal, ±35° VerticalSufficient for personal use, but performance degrades at wider angles.

Interpretation: The properties of the PCH derivatives, such as low viscosity, directly contribute to the fast response times. Their positive dielectric anisotropy allows for the low threshold voltage. While the on-axis contrast is high, the limited viewing angle is a characteristic trade-off of the basic TN display mode. Advanced techniques like in-plane switching (IPS) or vertical alignment (VA) are used to significantly improve viewing angles.[14][15]

Conclusion

This compound derivatives are indispensable components in the formulation of liquid crystal mixtures for a wide array of display applications. Their molecular structure imparts a highly advantageous set of physical properties that enables the production of displays with low power consumption and fast switching speeds. A rigorous and standardized characterization of the electro-optical properties—namely threshold voltage, response time, contrast ratio, and viewing angle—is critical for the development and quality control of both the liquid crystal materials and the final display modules. The protocols and principles outlined in this guide provide a robust framework for researchers and engineers to accurately quantify display performance and drive future innovations in liquid crystal technology.

References

  • Liang, H., & Badano, A. (n.d.). Temporal response measurements of medical liquid crystal displays. SPIE Digital Library.
  • Pacific Display Devices. (n.d.). LCD Viewing Angles.
  • Focus LCDs. (n.d.). Display Viewing Angles.
  • IEC. (2014).
  • Alfa Chemistry. (n.d.). LCD Viewing Angle.
  • Society for Information Display. (2023, May 22). SID Releases IDMS v1.2, Updating and Enhancing Display Measurement Standards.
  • NextGen Viewing and Audio. (2025, September 10). What Is Viewing Angle And How Does It Affect LCDs?
  • CEPRO. (2025, May 12).
  • 3D-ConTourNet. (2013, September 4). Information Display Measurements Standard 1.03.
  • Westar Display Technologies. (n.d.). GLRT Gray Level Response Time Measurement Kit.
  • PR Newswire. (2023, May 22).
  • MIT Media Lab. (n.d.). Liquid Crystal Displays.
  • Otón, J., et al. (2019). Optimization of the response time measuring method for liquid crystal variable retarders.
  • Elze, T. (2009).
  • Swedish Institute for Standards, SIS. (2011). Motion artifact measurement of active matrix liquid crystal display modules IEC 61747-6-3:2011.
  • Liquid Crystal Technologies. (2008, January 3).
  • Cambridge Research Systems. (n.d.).
  • iTeh Standards. (2019). IEC 61747-30-3.
  • Lagom. (2012, May 6).
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  • IEC. (2012).
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Application Notes and Protocols: The Strategic Use of (4-Propylcyclohexyl)benzene in the Synthesis of Advanced Fluorinated Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Fluorination in High-Performance Liquid Crystals

The relentless advancement of liquid crystal display (LCD) technology necessitates the development of novel liquid crystal (LC) materials with superior performance characteristics. Among the most critical parameters for modern displays are low operating voltage, fast switching speeds, and high thermal and chemical stability. The strategic incorporation of fluorine atoms into the molecular architecture of LC monomers has emerged as a paramount approach to achieving these demanding specifications.[1][2][3] Fluorination profoundly influences the electronic properties of the molecule, primarily by introducing a strong dipole moment. This, in turn, significantly impacts the dielectric anisotropy (Δε), a key determinant of the voltage required to switch the liquid crystal director.[1]

The (4-propylcyclohexyl)benzene core is a foundational structural motif in many commercially successful liquid crystal families. Its rigid, elongated shape contributes to the formation of the mesophases essential for LC behavior. This application note provides a comprehensive guide for researchers, chemists, and materials scientists on the synthesis of a representative fluorinated liquid crystal monomer, 4'-fluoro-4-(4-propylcyclohexyl)biphenyl, starting from the readily available this compound. We will delve into the causality behind the chosen synthetic strategies, provide detailed, field-proven protocols, and present the expected characterization data.

Synthetic Strategy: A Multi-Step Approach to Precision Engineering

The synthesis of 4'-fluoro-4-(4-propylcyclohexyl)biphenyl from this compound is a multi-step process that hinges on well-established and robust organic transformations. The overall strategy involves the functionalization of the starting material to enable a subsequent cross-coupling reaction, a cornerstone of modern synthetic chemistry for the construction of biaryl systems.

The logical workflow for this synthesis is depicted below:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A This compound B 1-Bromo-4-(trans-4-propylcyclohexyl)benzene A->B NBS, Acetonitrile D 4'-Fluoro-4-(4-propylcyclohexyl)biphenyl B->D C 4-Fluorophenylboronic Acid C->D

Caption: Synthetic workflow for 4'-fluoro-4-(4-propylcyclohexyl)biphenyl.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

Rationale: The introduction of a bromine atom onto the aromatic ring of this compound is a critical first step. This is achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and high selectivity for the para-position, which is sterically favored and electronically activated by the alkyl substituent.[4] Acetonitrile is a suitable solvent for this reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1-bromo-4-(trans-4-propylcyclohexyl)benzene as a colorless oil.

Expected Yield: 85-95%

Characterization Data Summary for 1-Bromo-4-(trans-4-propylcyclohexyl)benzene:

PropertyValue
Molecular FormulaC₁₅H₂₁Br
Molecular Weight281.23 g/mol
AppearanceColorless oil
Purity (by GC)>98%
Protocol 2: Synthesis of 4-Fluorophenylboronic Acid

Rationale: 4-Fluorophenylboronic acid is a key coupling partner in the subsequent Suzuki-Miyaura reaction. It can be synthesized from 4-bromofluorobenzene via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[5][6] This method is highly efficient and provides the desired boronic acid in good yield.

Materials:

  • 4-Bromofluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard Schlenk line apparatus and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 4-bromofluorobenzene (1.0 eq) in anhydrous THF and cool the solution to -78°C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour.

  • Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture to 0°C and quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 4-fluorophenylboronic acid as a white solid.

Expected Yield: 70-85%

Characterization Data Summary for 4-Fluorophenylboronic Acid:

PropertyValue
Molecular FormulaC₆H₆BFO₂
Molecular Weight139.92 g/mol
AppearanceWhite solid
Melting Point266-270 °C
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 4'-Fluoro-4-(4-propylcyclohexyl)biphenyl

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8][9] This reaction utilizes a palladium catalyst to couple an organoboron compound (4-fluorophenylboronic acid) with an organohalide (1-bromo-4-(trans-4-propylcyclohexyl)benzene). A base is required to activate the boronic acid for transmetalation to the palladium center. A variety of palladium catalysts and ligands can be employed, with tetrakis(triphenylphosphine)palladium(0) being a common and effective choice.

Materials:

  • 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (or sodium carbonate)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (approximately 85-90°C) and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4'-fluoro-4-(4-propylcyclohexyl)biphenyl.

Expected Yield: 75-90%

Characterization of the Final Product

The successful synthesis of 4'-fluoro-4-(4-propylcyclohexyl)biphenyl should be confirmed by a suite of analytical techniques to verify its structure and purity, as well as to determine its liquid crystalline properties.

Structural and Purity Analysis:

TechniqueExpected Observations
¹H NMRSignals corresponding to the propyl group, cyclohexyl ring protons, and aromatic protons. The integration should match the expected number of protons.
¹³C NMRResonances for all unique carbon atoms in the molecule.
¹⁹F NMRA single resonance characteristic of the fluorine atom on the phenyl ring.
Mass SpectrometryA molecular ion peak corresponding to the calculated molecular weight of the product.
Elemental AnalysisThe percentage of C, H, and F should be within ±0.4% of the theoretical values.

Mesomorphic and Physical Property Characterization:

The liquid crystalline behavior of the synthesized monomer is typically investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

G cluster_0 Characterization Workflow A Synthesized Monomer B Structural & Purity Analysis (NMR, MS, EA) A->B C Mesomorphic & Physical Property Analysis (DSC, POM, Δε, Δn) A->C

Caption: Workflow for the characterization of the synthesized liquid crystal monomer.

Expected Properties of 4'-Fluoro-4-(4-propylcyclohexyl)biphenyl:

PropertyExpected Value/Observation
Phase Transitions (from DSC)A distinct melting point and a clearing point (nematic to isotropic transition).
Texture (from POM)Schlieren or threaded texture characteristic of a nematic phase.
Dielectric Anisotropy (Δε)Positive value, due to the strong longitudinal dipole moment from the C-F bond.
Birefringence (Δn)Moderate to high, typical for biphenyl-based liquid crystals.

Conclusion

The synthesis of fluorinated liquid crystal monomers, exemplified by the preparation of 4'-fluoro-4-(4-propylcyclohexyl)biphenyl from this compound, is a well-defined process that leverages fundamental organic reactions. The strategic introduction of fluorine via a Suzuki-Miyaura cross-coupling reaction is a highly effective method for tuning the electronic properties of the liquid crystal molecule, leading to materials with enhanced performance characteristics suitable for advanced display applications. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of this important class of liquid crystal monomers.

References

  • Organic Syntheses Procedure. [Online]. Available: [Link].

  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. [Online]. Available: [Link].

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Online]. Available: [Link].

  • 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl. PubChem. [Online]. Available: [Link].

  • Structural Arrangements of the Mesogenic Compounds 4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl and 4-Ethyl-2'-fluoro-4'-(4″-pentylcyclo-hexyl)biphenyl (BCH's) in the Crystalline State. Molecular Crystals and Liquid Crystals, 148(1), pp. 1-17.
  • Method for synthesizing fluorine-containing antiform alkyl cyclohexyl biphenyl single liquid crystal.
  • Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Occurrence characterization of fluorinated liquid crystal monomers in indoor dust and human health exposure risks. National Institutes of Health. [Online]. Available: [Link].

  • Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal. [Online]. Available: [Link].

  • Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. PubMed. [Online]. Available: [Link].

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Online]. Available: [Link].

  • Exploring the Niche: Applications of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link].

  • Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link].

  • 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. PubChem. [Online]. Available: [Link].

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Online]. Available: [Link].

  • Noncatalytic bromination of benzene: A combined computational and experimental study. PubMed. [Online]. Available: [Link].

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. [Online]. Available: [Link].

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Online]. Available: [Link].

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Application Note: Phase Identification of (4-Propylcyclohexyl)benzene Based Liquid Crystals Using Polarized Optical Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Gemini Scientific

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Polarized Optical Microscopy (POM) for the identification and characterization of liquid crystal (LC) phases, with a specific focus on calamitic (rod-shaped) thermotropic LCs based on the (4-Propylcyclohexyl)benzene scaffold. We delve into the fundamental principles of optical anisotropy, provide detailed, field-proven protocols for sample preparation and thermal analysis, and offer a visual guide to interpreting the characteristic optical textures of nematic and smectic phases. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible phase identification.

Introduction: The Unique State of Liquid Crystals

Liquid crystals (LCs) represent a distinct state of matter that exists between the crystalline solid and the isotropic liquid phases.[1] Molecules that form these phases, known as mesogens, possess a unique combination of long-range orientational order, like a solid, and the ability to flow, like a liquid.[1][2] this compound and its derivatives are examples of calamitic thermotropic liquid crystals, meaning their rod-like molecules transition between different LC phases as a function of temperature.[3][4]

The identification of these temperature-dependent phases is critical for harnessing LCs in applications ranging from liquid crystal displays (LCDs) to advanced optical sensors and drug delivery systems.[5][6] Polarized Optical Microscopy (POM) is the quintessential technique for this purpose, as it exploits the optical anisotropy inherent in liquid crystals to generate unique, identifiable "textures" for each phase.[7][8]

The Principle of Phase Identification by POM

The power of POM in LC analysis stems from the property of birefringence .[2][5][6]

  • Isotropic Materials (e.g., ordinary liquids): These materials have a single refractive index. When placed between two crossed polarizers in a microscope, they appear completely dark because the light polarized by the first filter is entirely blocked by the second (analyzer).[9]

  • Anisotropic Materials (Liquid Crystals): LC molecules align in local domains, creating an effective "optic axis." Light entering the LC is split into two rays—the ordinary and extraordinary rays—which travel at different velocities and are polarized in perpendicular planes.[9][10] This phase shift causes the light emerging from the sample to be elliptically polarized. Consequently, some of this light can pass through the analyzer, rendering the LC sample visible, often with vibrant interference colors.[3][10]

Each liquid crystal phase has a unique arrangement of molecules, leading to a distinct and repeatable optical texture when viewed under POM. By observing these textures during a controlled heating and cooling cycle, one can precisely identify the phase and its transition temperature.

Experimental Workflow & Protocols

A successful analysis requires careful sample preparation and systematic thermal cycling. The overall workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis POM Analysis cluster_id Phase Identification p1 Clean Glass Slide & Coverslip p2 Place Small LC Sample on Slide p1->p2 p3 Add Spacers (Optional) p2->p3 p4 Cover with Slip to Create Sandwich Cell p3->p4 a1 Mount Sample on Hot Stage p4->a1 a2 Heating Cycle: Heat to Isotropic Phase a1->a2 a3 Cooling Cycle: Cool at Controlled Rate (e.g., 5-10 °C/min) a2->a3 a4 Acquire Images/ Videos at Transitions a3->a4 i1 Analyze Optical Textures a4->i1 i2 Correlate Textures with Temperature i1->i2 i3 Identify Phase Transitions (e.g., I-N, N-SmA) i2->i3

Caption: Experimental workflow for LC phase identification using POM.

Protocol 1: Preparation of a Liquid Crystal Observation Cell

This protocol describes the creation of a standard "sandwich" cell for observing LC textures on an untreated glass surface, which is sufficient for identifying the bulk phases of thermotropic LCs.

Materials:

  • Microscope slides (75x25 mm)

  • Coverslips (e.g., 22x22 mm)

  • This compound based LC sample

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • Spatula or pipette tip

  • Hot plate

Methodology:

  • Cleaning: Thoroughly clean a microscope slide and coverslip with isopropanol followed by acetone to remove any organic residues and dust. Ensure the surfaces are completely dry.

  • Sample Deposition: Place the clean slide on a hot plate set to a temperature slightly above the LC's highest phase transition (clearing) point to ensure it is in the isotropic liquid state. Place a very small amount (typically <1 mg) of the LC sample in the center of the slide. The sample should melt into a clear liquid droplet.

  • Cell Assembly: Carefully place a coverslip over the molten LC droplet. The liquid will be drawn into the gap by capillary action, creating a thin film. Gentle pressure with a non-marring tool can be used to spread the sample evenly.

  • Annealing: Leave the assembled cell on the hot plate for a few minutes to allow air bubbles to escape and to ensure a uniform, thin sample layer.

  • Cooling: Remove the cell from the hot plate and allow it to cool to room temperature. The sample is now ready for POM analysis.

Protocol 2: Phase Identification Using a Hot-Stage Microscope

This protocol outlines the procedure for identifying the phase transitions of a thermotropic liquid crystal.[11]

Apparatus:

  • Polarizing optical microscope equipped with crossed polarizers.

  • Hot stage with a programmable temperature controller.

  • Prepared liquid crystal cell.

  • Digital camera for image acquisition.

Methodology:

  • Sample Mounting: Securely mount the prepared LC cell onto the hot stage of the microscope.

  • Initial Observation: Bring the sample into focus under the microscope at room temperature and observe the initial texture.

  • Heating Cycle: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into its isotropic liquid phase. The isotropic phase is identified by the complete disappearance of any bright or colored textures, resulting in a uniformly dark field of view.[8] This temperature is known as the clearing point.

  • Cooling & Observation Cycle: Program the controller to cool the sample at a slow, controlled rate (e.g., 2-5 °C/min). A slow cooling rate is crucial as it allows the molecular structures to self-assemble properly, leading to well-defined textures.[11]

  • Data Acquisition: Carefully observe the sample as it cools. Record the exact temperature at which the first birefringent textures appear out of the dark isotropic phase. This marks the Isotropic-to-LC phase transition.

  • Texture Identification: Continue cooling and record the temperatures of any subsequent changes in the optical texture. Each distinct texture corresponds to a different liquid crystal phase. Acquire high-quality images or videos of the characteristic textures for each phase.

Interpreting Optical Textures: A Visual Guide

The textures observed are the primary data for phase identification. For this compound based LCs, the most common phases are Nematic and Smectic A.

G start Begin Cooling from Isotropic Phase is_dark Field of View? start->is_dark isotropic Isotropic (I) Completely dark field of view is_dark->isotropic Dark birefringent Birefringent Phase Bright/Colored Textures Present is_dark->birefringent Not Dark texture_type Texture Type? birefringent->texture_type nematic Nematic (N) Schlieren Texture: Dark 'brushes' originating from point defects. OR Marbled Texture texture_type->nematic Schlieren / Marbled smectic Smectic A (SmA) Focal Conic Fan Texture: Fan-like domains and hyperbolas. OR Homeotropic: Dark field, but flashes of light on pressure. texture_type->smectic Focal Conic Fans

Caption: Decision tree for identifying common LC phases from POM textures.

Key Phase Characteristics
PhaseKey Identifying TextureDescription
Isotropic (I) Dark Field of ViewThe random molecular orientation makes the liquid optically isotropic, resulting in complete extinction of light between crossed polars.[3]
Nematic (N) Schlieren TextureCharacterized by dark, thread-like brushes that emanate from point singularities (disclinations).[1][12][13] These defects represent points where the director field is discontinuous. The number of brushes (2 or 4) indicates the strength of the defect.[13][14]
Marbled TextureA less-defined texture with a fine, marble-like appearance. Often seen when cooling from the isotropic phase or heating from a crystalline state.[12]
Smectic A (SmA) Focal Conic Fan TextureThis is the hallmark of the SmA phase. It consists of fan-shaped domains arising from the stacking of molecular layers.[12] Where these domains meet, characteristic defects like ellipses and hyperbolas are formed.[12]
Homeotropic TextureIf the molecules align perpendicular to the glass slides, the optic axis is parallel to the light path. This results in a dark field of view, similar to the isotropic phase. It can be distinguished by applying slight mechanical pressure to the coverslip, which will induce transient bright flashes.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Air Bubbles in Sample Improper filling technique or trapped air.Fill the cell at a higher (isotropic) temperature to reduce viscosity. Use the vacuum filling method for high-viscosity samples.[11]
Poorly Defined Textures Cooling rate is too fast; sample is impure.Decrease the cooling rate to 1-2 °C/min to allow for better molecular self-assembly.[11] Ensure the purity of the LC sample.
Image is Hazy or Out of Focus Dirty microscope optics; incorrect coverslip thickness.Clean the objective, eyepieces, and condenser lenses. Use coverslips with the thickness specified for the objective lens.[11]
Sample Crystallizes Too Quickly The compound has a strong tendency to crystallize.Increase the cooling rate to try and bypass crystallization and observe the metastable LC phases.

Conclusion

Polarized Optical Microscopy is an indispensable and accessible tool for the phase identification of this compound based liquid crystals. By understanding the principles of birefringence and carefully controlling the thermal profile of the sample, researchers can unambiguously identify nematic and smectic phases based on their unique and well-documented optical textures. The protocols and visual guides provided in this note offer a robust framework for obtaining reliable and reproducible characterization of thermotropic liquid crystals.

References

  • Focal Conic Stacking in Smectic A Liquid Crystals: Smectic Flower and Apollonius Tiling. (n.d.). Google AI.
  • Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis. (n.d.). Benchchem.
  • Focal conic flowers, dislocation rings, and undulation textures in smectic liquid crystal Janus droplets. (n.d.). Soft Matter (RSC Publishing).
  • Liquid crystal. (n.d.). Wikipedia.
  • Liquid crystal textures: an overview. (n.d.). Taylor & Francis.
  • On the schlieren texture in nematic and smectic liquid crystals. (n.d.). RSC Publishing.
  • PECULIARITIES OF THE SCHLIEREN TEXTURES IN LYOTROPIC NEMATIC MESOPHASES. (n.d.).
  • The schlieren texture of nematic liquid crystals is characterised by a set of points at which the director orientation is. (n.d.).
  • Focal Conic Smectic A Liquid Crystal. (2016). YouTube.
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts.
  • Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. (2023). MDPI.
  • Birefringences of bio-based liquid crystals. (n.d.). ijirset.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). PMC - PubMed Central.
  • An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central.
  • Liquid Crystals. (n.d.). Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
  • First Nematic Calamitic Liquid Crystals with Negative Birefringence. (2025). ResearchGate.
  • Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. (n.d.). DataSpace.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC - NIH.
  • Polarization Microscope Pictures of Liquid Crystals. (n.d.).
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023). arXiv.
  • What Is Birefringence In Liquid Crystals?. (2025). YouTube.
  • DSC and Polarized light microscopy study of liquid crystals. (2005).
  • Accurate polarization preparation and measurement using twisted nematic liquid crystals. (2021).
  • Total synthesis of liquid crystal material 4-[2-(trans-4′- propylcyclohexyl)ethyl]-1-fluorobenzene. (2025). ResearchGate.
  • Liquid-gas equilibria in organic liquid crystals. (n.d.). ResearchGate.
  • Optical textures observed under POM upon the cooling.... (n.d.). ResearchGate.
  • Textures of liquid crystals. (2003). Semantic Scholar.
  • POM textures of liquid crystal Sunset Yellow in cells with an alignment.... (n.d.). ResearchGate.
  • W10L49_Liquid Crystals-Types, Structure and Phase transitions in Liquid Crystals. (2025).
  • Liquid Crystal Microscopy. (2015).
  • Textures of liquid crystals. (1978). Semantic Scholar.
  • Phenylcyclohexane Type Liquid Crystal. (n.d.). Alfa Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading for (4-Propylcyclohexyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals engaged in electrophilic aromatic substitution reactions. Here, we provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and refine your experiments for maximum yield and purity.

Section 1: Reaction Overview & Core Mechanism

The synthesis of this compound is fundamentally a Friedel-Crafts alkylation reaction.[1] This class of reaction involves the alkylation of an aromatic ring through an electrophilic aromatic substitution mechanism.[2][3] In this specific synthesis, the benzene ring acts as the nucleophile, attacking an electrophilic carbocation generated from an alkylating agent, such as 4-propylcyclohexanol or a corresponding alkyl halide, in the presence of an acid catalyst.[4][5]

Understanding this mechanism is critical for troubleshooting, as most common issues—such as byproduct formation and low yield—are directly related to the behavior of the carbocation intermediate and the reactivity of the catalyst.[6][7]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration A Alkylating Agent (e.g., R-X) I Carbocation Electrophile (R⁺) + [X-AlCl₃]⁻ A->I Reaction Cat Lewis Acid Catalyst (e.g., AlCl₃) Cat->I Benzene Benzene Ring I->Benzene Intermediate Arenium Ion Intermediate (Sigma Complex) Benzene->Intermediate π-electrons attack R⁺ Product This compound Intermediate->Product Loss of H⁺ Intermediate->Product Regen_Cat Regenerated Catalyst + HX

Caption: General mechanism for Friedel-Crafts Alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound synthesis?

Historically, strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) were used.[2][4] However, modern industrial and laboratory applications increasingly favor solid acid catalysts.[8] These include zeolites (like Zeolite Y and Beta), clays, and silica-alumina composites.[8][9] The key advantage of solid acids is their heterogeneous nature, which simplifies catalyst separation from the reaction mixture, reduces equipment corrosion, and allows for catalyst regeneration and reuse.[8]

Q2: Why is catalyst loading a critical parameter to optimize?

Catalyst loading directly influences reaction rate, conversion, and selectivity.

  • Insufficient Loading: Leads to slow reaction rates and incomplete conversion of starting materials.

  • Excessive Loading: While it may accelerate the reaction, excessive catalyst can promote undesirable side reactions. Research has shown that lowering the amount of catalyst can help avoid uncontrolled reaction pathways, such as polyalkylation and isomerization.[10][11] Optimal loading achieves a balance between high conversion of the limiting reagent and high selectivity for the desired product.

Q3: What causes the formation of multiple isomers, and how can I improve selectivity for the para product?

The alkyl group is an ortho-, para-director for subsequent electrophilic aromatic substitutions. The formation of ortho- and para-isomers is therefore expected. Selectivity is governed by both electronic and steric factors. The bulky propylcyclohexyl group sterically hinders the ortho-positions, which generally favors the formation of the para-isomer. To maximize para-selectivity, consider:

  • Catalyst Choice: The pore structure of solid catalysts like zeolites can provide shape selectivity, favoring the formation of the sterically less hindered para-isomer.[12]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product, though this may come at the cost of a slower reaction rate.

Q4: Polyalkylation is a major issue in my experiments. How can it be minimized?

Polyalkylation occurs because the product, this compound, has an electron-donating alkyl group that activates the aromatic ring, making it more reactive than the starting benzene.[6][13][14] The most effective strategy to suppress this is to use a large molar excess of benzene relative to the alkylating agent.[6] This increases the statistical probability that the electrophile will react with a molecule of benzene rather than the already-alkylated product. A benzene-to-alkylating agent molar ratio of 10:1 or higher is often a good starting point.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures. For a logical workflow, refer to the troubleshooting diagram below.

G problem problem cause cause solution solution P1 Problem: Low or No Conversion C1 Cause: Inactive/Poisoned Catalyst P1->C1 C2 Cause: Insufficient Catalyst Loading P1->C2 C3 Cause: Sub-optimal Temperature P1->C3 S1 Solution: Ensure anhydrous conditions. Check purity of reagents. Regenerate or use fresh catalyst. C1->S1 S2 Solution: Increase catalyst loading incrementally. C2->S2 S3 Solution: Increase reaction temperature. Monitor for side reactions. C3->S3 P2 Problem: High Level of Byproducts (Polyalkylation/Isomers) C4 Cause: Benzene ratio too low P2->C4 C5 Cause: Carbocation Rearrangement P2->C5 C6 Cause: Excessive Catalyst/Temperature P2->C6 S4 Solution: Increase molar excess of benzene. C4->S4 S5 Solution: Use Friedel-Crafts acylation followed by reduction. Choose a different alkylating agent. C5->S5 S6 Solution: Reduce catalyst loading. Lower reaction temperature. C6->S6

Caption: Troubleshooting workflow for common synthesis issues.

Problem: Low or no conversion of starting materials.

  • Potential Cause 1: Catalyst Deactivation. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which hydrolyzes them into inactive species. Solid acid catalysts can be deactivated by strong adsorption of impurities (like oxygenated organic compounds) or by coking at high temperatures.[9]

    • Recommended Solution: Ensure all glassware is oven-dried and reagents are anhydrous, especially when using traditional Lewis acids. For solid acids, consider regenerating the catalyst according to the manufacturer's protocol (e.g., calcination to burn off coke) or using a fresh batch.[9] Check the purity of your benzene and alkylating agent for potential catalyst poisons.

  • Potential Cause 2: Insufficient Catalyst Loading or Activity. The amount of catalyst may be below the threshold required to drive the reaction at a reasonable rate under your specific conditions.

    • Recommended Solution: Incrementally increase the catalyst loading (e.g., in 5% steps relative to the limiting reagent) and monitor the reaction progress. Ensure the chosen catalyst has sufficient acid strength for the alkylation.

  • Potential Cause 3: Reaction Temperature is Too Low. Friedel-Crafts alkylations often require thermal energy to overcome the activation barrier.

    • Recommended Solution: Gradually increase the reaction temperature while carefully monitoring the reaction profile. Be aware that excessive temperatures can promote side reactions.[15] An optimal temperature will provide a high reaction rate without significantly compromising selectivity.[8]

Problem: Significant formation of rearranged isomers (e.g., observing secondary or tertiary alkylbenzene isomers when a primary one was expected).

  • Potential Cause: Carbocation Rearrangement. This is a fundamental limitation of Friedel-Crafts alkylation.[7] The initially formed primary carbocation can undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation before it alkylates the benzene ring.[14]

    • Recommended Solution: This issue cannot always be resolved within the standard alkylation framework. The most robust solution is to switch to a Friedel-Crafts acylation reaction, which is not prone to rearrangement due to the resonance-stabilized acylium ion intermediate.[4][6] The resulting ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction).

Problem: Catalyst shows good initial activity but quickly deactivates.

  • Potential Cause: Catalyst Fouling or Coking. At elevated temperatures, reactants or products can polymerize or decompose on the active sites of a solid catalyst, forming "coke" that blocks pores and active sites.[9]

    • Recommended Solution:

      • Optimize Temperature: Lower the reaction temperature to the minimum required for an acceptable reaction rate.

      • Improve Mass Transport: For solid catalysts, ensure efficient stirring to prevent localized overheating and improve diffusion of reactants and products. Mesoporous catalysts can offer better resistance to deactivation by improving mass transport.[12]

      • Implement a Regeneration Cycle: If using a fixed-bed reactor, establish a protocol for periodic catalyst regeneration.

Section 4: Experimental Protocols & Data

Representative Protocol: Synthesis of this compound using a Solid Acid Catalyst

This protocol provides a general framework. Specific quantities and conditions should be optimized for your specific catalyst and setup.

1. Catalyst Activation:

  • Weigh the required amount of solid acid catalyst (e.g., Beta Zeolite) into a flask.

  • Activate the catalyst by heating under vacuum or a flow of inert gas (e.g., N₂) at a temperature specified by the manufacturer (typically 200-400 °C) for several hours to remove adsorbed water.

  • Cool to room temperature under an inert atmosphere.

2. Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzene (e.g., 10 molar equivalents).

  • Add the activated solid acid catalyst. The optimal loading must be determined experimentally, but a starting point is often 5-15% by weight relative to the limiting reagent.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-150 °C).

3. Reaction Execution:

  • Slowly add the alkylating agent (e.g., 4-propylcyclohexanol, 1 molar equivalent) dropwise over 30-60 minutes to the heated, stirring suspension.

  • Allow the reaction to proceed for the desired time (e.g., 2-8 hours), monitoring its progress by taking small aliquots and analyzing them via GC or TLC.

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove the solid catalyst by filtration. If the catalyst is to be reused, wash it with fresh solvent and dry it.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the excess benzene and solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Table 1: Example Reaction Parameters for Optimization
ParameterRange to InvestigateRationale
Catalyst Loading 2 - 20 wt% (vs. alkylating agent)Balance reaction rate with minimizing side reactions.[10]
Temperature 80 - 160 °CAffects reaction rate and catalyst deactivation.[15]
Benzene/Alkylating Agent Molar Ratio 5:1 - 20:1High excess of benzene minimizes polyalkylation.[6]
Reaction Time 1 - 12 hoursDetermine time required for maximum conversion.

Section 5: References

  • Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. (n.d.). National Institutes of Health.

  • Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. (n.d.). ResearchGate.

  • Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. (2022). Universita del Piemonte Orientale.

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.

  • Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. (2022). ACS Publications.

  • Alkylation reaction kinetics of benzene with long-chain olefins over solid acidic catalysts. (2025). ResearchGate.

  • Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022). Digital Commons@ETSU.

  • Catalytic benzene alkylation over mesoporous zeolite single crystals: improving activity and selectivity with a new family of porous materials. (2003). PubMed.

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.

  • Friedel-Crafts Reactions | Alkylation & Acylation. (n.d.). Study.com.

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism. (2018). YouTube.

  • Friedel–Crafts reaction. (n.d.). Wikipedia.

  • Friedel-Crafts Alkylation of aromatic molecules. (n.d.). a-levelchemistry.co.uk.

  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.

  • Preparation of alkylbenzenes. (n.d.). Lumen Learning.

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (n.d.). MDPI.

  • Method used for synthesizing phenylcyclohexane. (n.d.). Google Patents.

Sources

Improving the yield of (4-Propylcyclohexyl)benzene in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Improving the yield of (4-Propylcyclohexyl)benzene in Friedel-Crafts alkylation.

Objective: This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of this compound via Friedel-Crafts reactions. It is designed for researchers, chemists, and drug development professionals aiming to improve reaction yield, minimize side products, and overcome common experimental hurdles.

Introduction: The Challenge of Direct Alkylation

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] The direct alkylation of benzene with a substituted alkyl halide like 1-bromo-4-propylcyclohexane appears to be a straightforward path to this compound. However, this reaction is notoriously plagued by fundamental mechanistic limitations that often lead to low yields and complex product mixtures.[2]

This guide addresses the most common issues encountered during this synthesis and provides a robust, field-proven alternative methodology to achieve high yield and purity.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My primary product is a mixture of isomers (e.g., (1-propylcyclohexyl)benzene, (2-propylcyclohexyl)benzene), and the overall yield of the desired this compound is very low. What is happening?

A1: The primary cause is carbocation rearrangement, a well-documented limitation of Friedel-Crafts alkylation. [3]

Causality Explained: The Friedel-Crafts alkylation proceeds through a carbocation intermediate, which is generated when the Lewis acid catalyst (e.g., AlCl₃) abstracts the halide from your alkylating agent.[4] The initially formed secondary carbocation on the cyclohexane ring is unstable and will rapidly rearrange to a more stable carbocation via a 1,2-hydride shift before it can be attacked by the benzene ring.[5][6] This process is thermodynamically driven and results in a scramble of carbocation intermediates, leading directly to a mixture of isomeric products.

Troubleshooting & Solutions:

  • Acknowledge the Limitation: Direct alkylation with primary or secondary alkyl halides that can rearrange is fundamentally flawed for producing a single isomer.[2][7] No amount of simple temperature or solvent optimization will completely suppress this side reaction.

  • The Superior Alternative: Friedel-Crafts Acylation followed by Reduction. This two-step approach is the most effective strategy to prevent carbocation rearrangements and is the industry-standard solution.[8][9]

    • Step A (Acylation): React benzene with an acyl halide (e.g., 4-propylcyclohexanecarbonyl chloride). The key electrophile formed is a resonance-stabilized acylium ion, which does not undergo rearrangement .[10][11]

    • Step B (Reduction): The resulting ketone, 4-propylcyclohexyl phenyl ketone, is then reduced to the desired alkane, this compound. Standard reduction methods include the Wolff-Kishner or Clemmensen reductions.[12]

Carbocation_Rearrangement cluster_0 Direct Alkylation Pathway Initial_Carbocation Initial Secondary Carbocation Rearranged_Carbocation Rearranged (More Stable) Secondary/Tertiary Carbocation Initial_Carbocation->Rearranged_Carbocation 1,2-Hydride Shift (Fast & Irreversible) Product_Mixture Mixture of Isomeric Products Rearranged_Carbocation->Product_Mixture Attack by Benzene Troubleshooting_Workflow Start Low Conversion/ No Reaction Check_Catalyst Is the Lewis Acid (e.g., AlCl₃) fresh, anhydrous, and free-flowing? Start->Check_Catalyst Check_Conditions Are all reagents, solvents, and glassware scrupulously dry? Check_Catalyst->Check_Conditions Yes Fix_Catalyst Action: Use fresh/ sublimed catalyst. Check_Catalyst->Fix_Catalyst No Check_Temp Is the reaction temperature adequate? Check_Conditions->Check_Temp Yes Fix_Conditions Action: Dry all components thoroughly. Check_Conditions->Fix_Conditions No Fix_Temp Action: Gradually increase temperature and monitor. Check_Temp->Fix_Temp No Rerun Re-run Experiment Check_Temp->Rerun Yes Fix_Catalyst->Rerun Fix_Conditions->Rerun Fix_Temp->Rerun

Caption: A simple workflow for troubleshooting low conversion.

Recommended Experimental Protocols

Given the significant challenges of direct alkylation, we present the robust two-step acylation-reduction protocol as the recommended method for synthesizing high-purity this compound.

Protocol 1: Friedel-Crafts Acylation of Benzene

This protocol details the synthesis of the intermediate, (4-propylcyclohexyl)(phenyl)methanone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (use in large excess)

  • 4-propylcyclohexanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute solution

  • Crushed Ice

  • Standard glassware, dried in an oven

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents relative to the acyl chloride).

  • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

  • Slowly add 4-propylcyclohexanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension. [8]5. After the addition is complete, add anhydrous benzene (at least 5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. [8]6. Once the benzene addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice containing dilute HCl. This will hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ketone product. Purify via column chromatography or distillation as needed.

Protocol 2: Wolff-Kishner Reduction of the Ketone

This protocol details the reduction of the ketone intermediate to the final alkane product.

Materials:

  • (4-propylcyclohexyl)(phenyl)methanone (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (as solvent)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the ketone (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.

  • Add potassium hydroxide pellets (4-5 equivalents) to the mixture.

  • Heat the mixture to reflux (approx. 180-200 °C) for 3-4 hours. The water and excess hydrazine will distill off as the reaction proceeds.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Extract the product with a nonpolar solvent (e.g., hexane or ether).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure. The resulting crude product, this compound, can be purified by distillation.

Acylation_Reduction_Pathway Benzene Benzene + 4-Propylcyclohexanecarbonyl Chloride Acylation Friedel-Crafts Acylation (AlCl₃) Benzene->Acylation Ketone Intermediate Ketone (No Rearrangement) Acylation->Ketone Reduction Wolff-Kishner Reduction Ketone->Reduction Final_Product High-Purity This compound Reduction->Final_Product

Sources

Minimizing side reactions in the synthesis of (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-propylcyclohexyl)benzene. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Strategic Overview: A Controlled Synthetic Pathway

Directly alkylating a cyclohexyl ring onto a propylbenzene core, or vice-versa, is fraught with challenges, primarily due to carbocation rearrangements and polyalkylation inherent in Friedel-Crafts alkylation reactions[1][2]. A more robust and controlled strategy involves a three-stage process that circumvents these issues. This guide will focus on troubleshooting this superior pathway.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Ketone Reduction cluster_2 Stage 3: Selective Hydrogenation A Biphenyl B 4-Propanoyl-1,1'-biphenyl A->B   + Propanoyl Chloride   AlCl₃ C 4-Propyl-1,1'-biphenyl B->C   Clemmensen or   Wolff-Kishner   Reduction D This compound C->D   H₂ / Catalyst   (e.g., Ni, Ru)

Caption: Recommended synthetic pathway for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter at each stage of the synthesis.

Stage 1: Friedel-Crafts Acylation of Biphenyl

The goal here is to selectively acylate biphenyl at the para-position. Biphenyl is an activated system, and controlling the reaction is key.

Q: My reaction yields a mixture of ortho and para isomers (2- and 4-propanoylbiphenyl). How can I maximize the yield of the desired 4-isomer?

A: While biphenyl is ortho, para-directing, the para position is sterically favored. To enhance para-selectivity:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase selectivity for the thermodynamically more stable para product. Add the propanoyl chloride dropwise to maintain a low temperature.

  • Solvent Choice: Using a bulkier, non-polar solvent like carbon disulfide (CS₂) or a nitro-solvent like nitromethane can sterically hinder the ortho position, thus favoring para substitution.

  • Catalyst Loading: Ensure you are using an appropriate amount of Lewis acid catalyst (AlCl₃). While catalytic amounts are sometimes discussed, the ketone product forms a complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount (at least 1.1 equivalents) is typically required to drive the reaction to completion[3].

Q: The acylation reaction is sluggish and incomplete, with significant unreacted biphenyl remaining. What is the cause?

A: This issue almost always points to catalyst deactivation or insufficient catalyst.

  • Moisture Contamination: Aluminum chloride (AlCl₃) reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvent and biphenyl starting material must be anhydrous.

  • Insufficient Catalyst: As mentioned, the ketone product complexes with AlCl₃[3]. If you use less than a full equivalent, the reaction will stall once the catalyst is consumed in this complex formation. Use at least 1.1 equivalents relative to the limiting reagent (propanoyl chloride).

  • Proper Workup: The reaction must be quenched by carefully pouring the mixture over crushed ice, often with the addition of concentrated HCl[4]. This breaks up the aluminum-ketone complex and moves the product into the organic layer for extraction.

Stage 2: Reduction of the Aryl Ketone

This step reduces the ketone from the acylation step to a methylene (-CH₂-) group, forming the n-propyl side chain. The two most common methods are the Clemmensen and Wolff-Kishner reductions.

Q: I performed a Clemmensen reduction, but my NMR spectrum shows a peak corresponding to an alcohol. Why wasn't the reduction complete?

A: Incomplete reduction to the alcohol is a known side reaction in the Clemmensen reduction.

  • Amalgamation of Zinc: The zinc must be properly amalgamated with mercury (Zn(Hg)) to be effective. The surface of the zinc is the site of the reduction, and improper amalgamation leads to low activity[5].

  • Acid Concentration: The reaction requires concentrated hydrochloric acid[6][7]. Using dilute acid will not be effective.

  • Reaction Time & Temperature: The reduction often requires a lengthy reflux period. Ensure you are heating for a sufficient amount of time as per established protocols.

Q: My substrate has an acid-sensitive functional group elsewhere in the molecule. Is the Clemmensen reduction still viable?

A: No, the strongly acidic conditions of the Clemmensen reduction make it unsuitable for molecules with acid-sensitive groups[7]. In this scenario, the Wolff-Kishner reduction, which is performed under strongly basic conditions, is the superior choice[8].

Q: I'm attempting a Wolff-Kishner reduction, but the reaction is slow and I observe an azine side product. How can I improve this?

A: The Wolff-Kishner reduction requires high temperatures to overcome the activation energy and drive the evolution of N₂ gas, which is the thermodynamic driving force of the reaction[8][9].

  • High-Boiling Solvent: A high-boiling solvent like ethylene glycol or diethylene glycol is essential to reach the required temperatures (180-200 °C)[8].

  • Strong Base: A strong base like potassium hydroxide (KOH) or potassium tert-butoxide is required. The base deprotonates the hydrazone intermediate, which is a key step in the mechanism[10][11].

  • Azine Formation: The formation of an azine, from the reaction of the hydrazone intermediate with another molecule of the starting ketone, is a common side reaction. This can be minimized by ensuring the vigorous exclusion of water and by adding the pre-formed hydrazone to the base solution, rather than adding the base to a mixture of the ketone and hydrazine[10].

FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Strongly Acidic (Conc. HCl)Strongly Basic (KOH, high temp)
Reagents Zn(Hg), HClH₂NNH₂, KOH, Ethylene Glycol
Best For Acid-stable compounds, aryl-alkyl ketonesBase-stable compounds, acid-sensitive substrates
Common Issues Incomplete reduction (alcohols), dimerizationAzine formation, requires very high temperatures

Table 1: Comparison of Common Ketone Reduction Methods.

Stage 3: Selective Hydrogenation of 4-Propyl-1,1'-biphenyl

This is the most critical step for obtaining the final product. The goal is to hydrogenate only one of the two phenyl rings.

G cluster_0 Troubleshooting Hydrogenation start Analyze Product Mixture (GC-MS, NMR) issue1 High % of 4-propyl-bicyclohexyl (Over-hydrogenation) start->issue1 Over-reduction detected issue2 High % of unreacted 4-propyl-1,1'-biphenyl start->issue2 Incomplete reaction sol1 Decrease H₂ Pressure Decrease Temperature Change to a less active catalyst (e.g., Ni over Ru) issue1->sol1 Solution sol2 Increase H₂ Pressure Increase Temperature Check catalyst activity/poisoning Increase reaction time issue2->sol2 Solution

Caption: Troubleshooting Decision Tree for Selective Hydrogenation.

Q: My final product is contaminated with significant amounts of 4-propyl-bicyclohexyl. How do I prevent this over-hydrogenation?

A: Over-hydrogenation is a classic selectivity problem. The hydrogenation of the first ring to form the desired product is thermodynamically favorable, but so is the hydrogenation of the second ring[12].

  • Catalyst Choice: This is the most critical parameter. While noble metals like Ruthenium (Ru) are highly active, they can sometimes be too active, leading to over-reduction. Non-noble metal catalysts, such as high surface area Nickel on a silica support (Ni/SiO₂), have shown excellent selectivity, achieving up to 99.3% yield of the desired cyclohexylbenzene product[13].

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce the rate of the second hydrogenation more than the first, improving selectivity.

    • Pressure: Reducing the hydrogen pressure will also decrease the rate of hydrogenation, often favoring the mono-hydrogenated product.

    • Solvent: The choice of solvent can influence catalyst activity and selectivity. Isopropanol has been used effectively in these systems[13].

Q: The hydrogenation reaction is very slow and does not go to completion. How can I improve the conversion?

A: Low reactivity points to issues with the catalyst or reaction conditions.

  • Catalyst Activity: Ensure your catalyst is fresh and has not been poisoned. Catalysts can be poisoned by sulfur compounds, halides, or even strongly coordinating solvents.

  • Increase Pressure & Temperature: In contrast to solving over-hydrogenation, increasing the H₂ pressure and temperature will increase the reaction rate. Find the optimal balance that provides good conversion without sacrificing selectivity. A typical starting point for Ni/SiO₂ catalysts is 3 MPa (approx. 435 psi) and 200 °C[13].

  • Agitation: Ensure vigorous stirring or agitation. This is a triphasic system (solid catalyst, liquid substrate, gaseous hydrogen), and efficient mass transfer of hydrogen to the catalyst surface is crucial for a good reaction rate.

Catalyst SystemTypical ConditionsSelectivity for Mono-hydrogenationReference
20% Ni/SiO₂200 °C, 3 MPa H₂, 4hExcellent (~99%)
Ru-based (with Zn additives)150 °C, 5 MPa H₂Good to Excellent
Ni-Mo Sulfide380 °C, SyngasGood (85-90%)

Table 2: Recommended Catalyst Systems for Selective Hydrogenation of Biphenyls.

Frequently Asked Questions (FAQs)

Q: Why is the Friedel-Crafts acylation/reduction pathway so highly recommended over direct Friedel-Crafts alkylation with 1-chloropropane?

A: Direct alkylation with a primary alkyl halide like 1-chloropropane is notoriously unreliable for producing n-propylbenzene. The primary carbocation that forms initially will rapidly rearrange via a hydride shift to a more stable secondary carbocation[2][4]. This results in isopropylbenzene being the major product. Furthermore, the alkylated product is more reactive than the starting material, leading to polyalkylation[1][2]. The acylation reaction avoids both of these pitfalls because the acylium ion is resonance-stabilized and does not rearrange, and the resulting ketone is deactivated, preventing further substitution[14][15]. This two-step "workaround" provides the desired n-propyl group cleanly[8].

Q: What are the most important safety considerations for this synthesis?

A: Each stage has significant hazards:

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. Propanoyl chloride is also corrosive and a lachrymator. This stage must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all reagents must be handled under anhydrous conditions.

  • Wolff-Kishner Reduction: Hydrazine (H₂NNH₂) is a suspected carcinogen and is highly toxic. The reaction is run at very high temperatures, posing a risk of severe burns. This should only be performed by trained personnel in a fume hood.

  • Hydrogenation: This involves working with flammable hydrogen gas at high pressures and temperatures. A properly rated and maintained high-pressure reactor (autoclave) with appropriate safety features (burst disc, pressure relief valve) is mandatory. The area must be free of ignition sources.

Q: What analytical methods are best for monitoring these reactions?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the progress of the acylation and reduction steps. You can easily visualize the disappearance of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The best technique for monitoring the hydrogenation step. It allows for precise quantification of the starting material, desired product, and the over-hydrogenated side product, giving you a clear picture of conversion and selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure confirmation of the intermediates and the final product.

Detailed Experimental Protocols

Note: These are generalized protocols and should be adapted and scaled according to your specific laboratory equipment and safety procedures.

Protocol 1: Synthesis of 4-Propanoyl-1,1'-biphenyl
  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or CS₂). Cool the mixture to 0 °C in an ice bath.

  • Dissolve biphenyl (1.0 eq.) in the same anhydrous solvent and add it to the AlCl₃ suspension.

  • Add propanoyl chloride (1.05 eq.) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates completion.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with the solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone. Purify by recrystallization or column chromatography.

Protocol 2: Clemmensen Reduction of 4-Propanoyl-1,1'-biphenyl
  • Prepare zinc amalgam (Zn(Hg)) by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the liquid and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the prepared Zn(Hg), the 4-propanoyl-1,1'-biphenyl (1.0 eq.), toluene, and concentrated hydrochloric acid.

  • Heat the mixture to a vigorous reflux with stirring for 6-12 hours. Additional portions of HCl may be needed during the reflux.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-propyl-1,1'-biphenyl.

Protocol 3: Selective Hydrogenation of 4-Propyl-1,1'-biphenyl
  • To a high-pressure autoclave, add 4-propyl-1,1'-biphenyl (1.0 eq.), a suitable solvent (e.g., isopropanol), and the hydrogenation catalyst (e.g., 5-10 wt% of 20% Ni/SiO₂).

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with low-pressure hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa).

  • Begin stirring and heat the reactor to the target temperature (e.g., 200 °C).

  • Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor allows) for GC-MS analysis.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Purify by vacuum distillation if necessary.

References

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Chemguide. Friedel-Crafts Acylation of Benzene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]

  • Google Patents. US2438368A - Method of purifying benzene.
  • Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]

  • Current Opinion in Green and Sustainable Chemistry. Retrosynthetic design of metabolic pathways to chemicals not found in nature. [Link]

  • MDPI. The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. [Link]

  • Google Patents.
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • China Papers. Preparation of Propylcyclohexane via Hydrodeoxygenation of 4-Propylguaiacol Catalyzed by Pt@SLS. [Link]

  • Wikipedia. Phenol. [Link]

  • Master Organic Chemistry. Synthesis of Benzene Derivatives (2) - Polarity Reversal. [Link]

  • National Center for Biotechnology Information. The metabolism of benzene by bacteria. Purification and some properties of the enzyme cis-1,2-dihydroxycyclohexa-3,5-diene (nicotinamide–adenine dinucleotide) oxidoreductase (cis-benzene glycol dehydrogenase). [Link]

  • YouTube. 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. [Link]

  • YouTube. Wolff Kishner Reduction Mechanism. [Link]

  • Chemistry LibreTexts. Clemmensen Reduction. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • SlidePlayer. CLEMMENSEN REDUCTION. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • SpringerLink. Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Master Organic Chemistry. A Reaction Map (PDF) for Benzene and Aromatic Compounds. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. [Link]

  • YouTube. Clemmensen Reduction & Wolff Kishner Mechanism. [Link]

  • laspHub. In Situ Selective Site-Blocking Dictates Benzene Partial Hydrogenation to Cyclohexene on Zn-Promoted Ru-Based Catalysts. [Link]

  • MDPI. Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect. [Link]

Sources

Purification of (4-Propylcyclohexyl)benzene from isomeric impurities

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of (4-Propylcyclohexyl)benzene

A Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Isomeric Purity

This compound is a key structural motif found in various functional materials, particularly liquid crystals, and serves as a valuable intermediate in pharmaceutical synthesis.[1][2][3] The synthesis of this molecule, typically via routes like Friedel-Crafts alkylation or catalytic hydrogenation of biphenyl precursors, often yields a mixture of closely related isomers.[4][5][6][7] These isomeric impurities, which include positional isomers (ortho-, meta-) and stereoisomers (cis-, trans-), can have physical and chemical properties remarkably similar to the desired para-isomer, making their removal a significant purification challenge.[8][9][10]

This technical guide provides a comprehensive resource for troubleshooting the purification of this compound. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory, blending theoretical principles with practical, field-proven solutions.

Section 1: Understanding and Identifying Your Impurities

A successful purification strategy begins with a thorough understanding of the impurities present. The synthetic route is the primary determinant of the isomeric profile.

FAQ: Common Isomeric Impurities

Q1: What are the most likely isomeric impurities from a Friedel-Crafts alkylation synthesis?

A: Friedel-Crafts alkylation of benzene with a propylcyclohexyl precursor is prone to generating positional isomers.[5][6][11][12][13] The primary impurities will be (2-propylcyclohexyl)benzene (ortho-isomer) and (3-propylcyclohexyl)benzene (meta-isomer) alongside the desired this compound (para-isomer). The alkyl group is activating, which can also lead to poly-alkylation, creating di-substituted products if the reaction conditions are not carefully controlled.[5][13]

Q2: What impurities should I expect from a catalytic hydrogenation route?

A: If you are synthesizing this compound by hydrogenating 4-propylbiphenyl, the main impurities will be the cis-stereoisomer of this compound and unreacted starting material.[4][7][14][15] Incomplete hydrogenation can also result in cyclohexylbenzene. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions.[7][15]

Q3: How can I reliably identify and quantify these isomers in my crude product?

A: A combination of analytical techniques is recommended for unambiguous identification and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile alkylbenzene isomers.[8][16] The retention times will differ based on the isomer's boiling point and interaction with the column's stationary phase, while the mass spectrum confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile derivatives or when coupled with mass spectrometry (LC-MS).[8][10][17][18] Reversed-phase columns can often separate isomers based on subtle differences in polarity and shape.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The symmetry of the desired para-isomer results in a simpler spectrum compared to the more complex splitting patterns of the ortho- and meta-isomers.

Workflow for Isomer Identification and Method Selection

The following diagram illustrates a logical workflow from receiving a crude product to selecting an appropriate purification strategy.

G cluster_start Phase 1: Analysis cluster_decision Phase 2: Strategy cluster_methods Phase 3: Purification cluster_end Phase 4: Validation Start Crude Product Analyze Analytical Testing (GC-MS, HPLC, NMR) Start->Analyze Identify Identify & Quantify Isomeric Impurities Analyze->Identify Decision Impurity Profile & Properties? Identify->Decision Distill Fractional Distillation Decision->Distill Boiling Point Difference >10°C Recrystal Recrystallization Decision->Recrystal Compound is Solid & Impurities differ in Solubility Chroma Preparative Chromatography Decision->Chroma Low BP Difference & Similar Solubility Purity Assess Purity of Fractions Distill->Purity Recrystal->Purity Chroma->Purity PureProduct Pure this compound Purity->PureProduct

Caption: Workflow for purification strategy selection.

Section 2: Troubleshooting Purification Techniques

This section provides targeted solutions to common problems encountered during the purification process.

Technique A: Fractional Distillation

Fractional distillation is effective when the boiling points of the isomers are sufficiently different. Vacuum distillation is often required to prevent thermal degradation.

Troubleshooting Guide: Fractional Distillation

Problem Potential Cause Recommended Solution
Poor Isomer Separation 1. Insufficient Column Efficiency: The packed column (e.g., Vigreux, Raschig rings) does not have enough theoretical plates for the separation. 2. Incorrect Reflux Ratio: Too little reflux is being returned to the column, preventing proper equilibrium.1. Increase Column Length/Efficiency: Use a longer column or a more efficient packing material. 2. Increase Reflux Ratio: Adjust the distillation head to return more condensate to the column. A ratio of 5:1 to 10:1 (reflux:distillate) is a good starting point.
Product Decomposition The distillation temperature is too high, causing cracking or side reactions.Reduce Pressure (Vacuum Distillation): Lowering the pressure will significantly lower the boiling point of the compounds, allowing for distillation at a safer temperature.
Bumping / Unstable Boiling Uneven heating or lack of boiling chips/stirring.Ensure Smooth Boiling: Use fresh boiling chips or a magnetic stir bar. Ensure the heating mantle provides even heat distribution.
Technique B: Recrystallization

This compound is a liquid crystal, meaning it has a distinct melting point and can be purified by recrystallization from a suitable solvent, provided it is a solid at or near room temperature. This technique excels at removing small amounts of impurities.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Recommended Solution
"Oiling Out" 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Inappropriate solvent. 1. Add More Hot Solvent: Add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly. 2. Slow Down Cooling: Insulate the flask to ensure a gradual temperature drop. 3. Re-evaluate Solvent System: The ideal solvent should dissolve the compound when hot but not when cold.[20][21][22] Consider a two-solvent system (one in which the compound is soluble, one in which it is not).
No Crystals Form 1. Solution is not saturated. 2. Lack of nucleation sites. 1. Evaporate Excess Solvent: Gently heat the solution to boil off some solvent and increase the concentration. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[21]
Low Yield of Purified Product 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals are too soluble in the cold wash solvent. 1. Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required.[20] 2. Keep Everything Hot: Preheat the funnel and receiving flask before filtering the hot solution. 3. Use Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[20]

Experimental Protocol: General Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common choices for similar non-polar compounds include hexane, ethanol, or mixtures like ethanol/water.[22]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) to boiling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[20]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[21]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals completely to remove any residual solvent. Weigh the purified product and determine its melting point to assess purity.

Technique C: Preparative Chromatography

For isomers with very similar physical properties, preparative HPLC or flash chromatography is often the most effective, albeit more resource-intensive, method.

Troubleshooting Guide: Preparative Chromatography

G Start Problem: Poor Peak Resolution Cause1 Isocratic Elution Ineffective? Start->Cause1 Cause2 Mobile Phase Not Optimal? Start->Cause2 Cause3 Column Choice Suboptimal? Start->Cause3 Sol1 Solution: Implement Gradient Elution Cause1->Sol1 Sol2 Solution: Screen Different Solvents (e.g., ACN vs. MeOH) Cause2->Sol2 Sol3 Solution: Try a Phenyl-Hexyl or Biphenyl Stationary Phase Cause3->Sol3 Result Improved Separation of Isomers Sol1->Result Sol2->Result Sol3->Result

Sources

Technical Support Center: NMR Peak Assignment for (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of (4-Propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this molecule. Here, we address common issues in a practical question-and-answer format, grounded in established spectroscopic principles and field-proven insights.

I. Foundational Concepts: Understanding the Molecule's Complexity

Before diving into specific troubleshooting scenarios, it's crucial to understand the structural features of this compound that give rise to its complex NMR spectra. The molecule consists of a benzene ring and a propyl-substituted cyclohexane ring. This structure presents several challenges, including the potential for cis and trans isomers, conformational flux of the cyclohexane ring, and overlapping signals in both the aromatic and aliphatic regions of the spectrum.

The Importance of Conformational Analysis

The cyclohexane ring is not static; it rapidly interconverts between two chair conformations at room temperature.[1] For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers, and thus their population at equilibrium, is dictated by the steric bulk of the substituents.[2] This conformational equilibrium has a profound impact on the observed chemical shifts and coupling constants.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers to common questions and step-by-step guidance for resolving specific issues encountered during the NMR analysis of this compound.

Question 1: My aliphatic region (0.8-2.6 ppm) is a mess of overlapping signals. How can I begin to assign the propyl and cyclohexyl protons?

Answer:

Signal overlap in the aliphatic region is the most common challenge for this molecule.[3] The protons of the propyl group and the cyclohexane ring have similar chemical environments, leading to a complex series of multiplets.[4] A systematic approach combining 1D and 2D NMR techniques is the most effective strategy.

Recommended Workflow:
  • Start with ¹³C NMR and DEPT:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This will give you an idea of the number of unique carbon environments.

    • Run DEPT-135 and DEPT-90 experiments. DEPT-135 will show CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 will only show CH signals. This is an invaluable first step in distinguishing between the different types of carbons in the propyl and cyclohexyl moieties.

  • Utilize 2D NMR for Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most critical experiment for untangling the aliphatic region. It correlates each proton directly to the carbon it is attached to.[5] By spreading the proton signals out over the wider ¹³C chemical shift range, you can resolve many of the overlapping proton multiplets.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] It allows you to "walk" along the carbon chains. For instance, you can trace the connectivity from the methyl (CH₃) protons of the propyl group to the adjacent methylene (CH₂) protons, and so on.

Visualizing the Troubleshooting Workflow:

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR Complex ¹H Spectrum (0.8-2.6 ppm) HSQC HSQC (¹H-¹³C Correlation) 1H_NMR->HSQC Resolve Overlap 13C_NMR ¹³C & DEPT Spectra 13C_NMR->HSQC Identify C-types COSY COSY (¹H-¹¹H Correlation) HSQC->COSY Guide Connectivity Final_Assignment Complete Peak Assignment COSY->Final_Assignment Trace Spin Systems

Caption: Workflow for assigning complex aliphatic NMR signals.

Question 2: I see more signals than expected for the CH₂ groups of the propyl chain. Are these diastereotopic protons?

Answer:

Yes, it is highly likely you are observing diastereotopic protons. Diastereotopicity arises when a CH₂ group is located in a chiral molecule or near a stereocenter.[6][7] In this compound, the C1 and C4 carbons of the cyclohexane ring are stereocenters (in the cis isomer, C1 is a stereocenter, and in the trans isomer, both C1 and C4 are part of a stereogenic unit). This chirality in the molecule makes the two protons on the adjacent CH₂ group of the propyl chain (the one attached to the cyclohexane ring) chemically non-equivalent.

  • What to look for: Diastereotopic protons will appear as two separate signals in the ¹H NMR spectrum. They will couple to each other (geminal coupling, ²J) and to the protons on adjacent carbons (vicinal coupling, ³J). This often results in two complex multiplets, sometimes appearing as a "doublet of doublets" for each proton if the coupling patterns are well-resolved.[8]

Key Indicators of Diastereotopicity:
  • Two distinct signals integrating to one proton each, where you would expect a single signal integrating to two protons.

  • The presence of geminal coupling between these two signals, which can be confirmed with a COSY experiment.

Question 3: How can I distinguish between the cis and trans isomers using NMR?

Answer:

The key to distinguishing between cis and trans isomers lies in the conformational rigidity and resulting chemical shifts and coupling constants, particularly of the cyclohexyl methine proton (the CH attached to the benzene ring).

  • trans Isomer: In the more stable chair conformation, both the benzene ring and the propyl group are in the equatorial position. This leads to a more rigid conformation. The methine proton at C1 (attached to the benzene ring) will be primarily in the axial position. An axial proton typically exhibits large axial-axial (³J_ax-ax) coupling constants (around 10-13 Hz) to the two adjacent axial protons on C2 and C6.[2] This results in a well-defined triplet of triplets (or a more complex multiplet with large couplings).

  • cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger steric bulk of the propyl group compared to the benzene ring, the propyl group will preferentially occupy the equatorial position, forcing the benzene ring into an axial position. The methine proton at C1 is therefore equatorial. An equatorial proton has smaller axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) coupling constants (around 2-5 Hz).[2] This will result in a broader, less-resolved multiplet with smaller overall splitting.

Data Summary: Differentiating cis and trans Isomers
Featuretrans Isomercis Isomer
Dominant Conformation Di-equatorialAxial (benzene), Equatorial (propyl)
C1-H Position AxialEquatorial
C1-H ¹H Signal Further downfieldFurther upfield
C1-H Coupling Large ³J_ax-ax (10-13 Hz)Small ³J_ax-eq, ³J_eq-eq (2-5 Hz)
C1-H Multiplicity Triplet of triplets (or complex multiplet with large J values)Broad multiplet with small J values
Question 4: The aromatic region (around 7.0-7.4 ppm) shows a complex pattern. How do I assign the ortho, meta, and para protons?

Answer:

For a mono-substituted benzene ring like in this molecule, you would expect to see signals for the ortho, meta, and para protons.[5] However, the electronic effect of the alkyl substituent is relatively weak, leading to small differences in chemical shifts between these protons.[5] This often results in significant signal overlap, making a simple "n+1" rule interpretation difficult.

Strategies for Aromatic Region Assignment:
  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.[5]

  • 2D NMR:

    • COSY: A COSY spectrum can help trace the connectivity between adjacent aromatic protons (ortho to meta, meta to para).

    • HSQC/HMBC: An HSQC will correlate the aromatic protons to their respective carbons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, as it shows correlations between protons and carbons that are two or three bonds away. This can be used to definitively assign the ortho protons (by their correlation to the quaternary carbon attached to the cyclohexyl ring) and the para proton (by its correlation to the same quaternary carbon).

Logical Flow for Aromatic Proton Assignment:

G Aromatic_Region Overlapping Aromatic Signals (7.0-7.4 ppm) Higher_Field Increase Spectrometer Field Strength Aromatic_Region->Higher_Field Attempt Resolution 2D_NMR Acquire 2D NMR (COSY, HMBC) Aromatic_Region->2D_NMR If Overlap Persists COSY_Analysis Trace ¹H-¹H Connectivity 2D_NMR->COSY_Analysis HMBC_Analysis Identify ¹H-¹³C Long-Range Correlations 2D_NMR->HMBC_Analysis Final_Aromatic_Assignment Definitive ortho, meta, para Assignment COSY_Analysis->Final_Aromatic_Assignment HMBC_Analysis->Final_Aromatic_Assignment

Caption: Decision tree for assigning aromatic NMR signals.

Question 5: I have some unexpected small peaks in my spectrum. How can I determine if they are impurities?

Answer:

Unexpected peaks are a common issue and can arise from several sources. A methodical approach is needed to identify them.

Troubleshooting Protocol for Unidentified Peaks:
  • Check the Solvent: First, identify the residual peak of your deuterated solvent. For example, residual CHCl₃ in CDCl₃ appears around 7.26 ppm.[9][10] Also, be aware of common impurities in the solvent itself, such as water, which can appear over a wide range of chemical shifts depending on the solvent and concentration.[11][12]

  • Common Lab Contaminants: Be aware of common laboratory solvents that might be present as residual impurities from your synthesis or purification steps (e.g., ethyl acetate, hexane, acetone). There are published tables of the chemical shifts of these common impurities in various NMR solvents.[10][13]

  • D₂O Exchange: If you suspect a peak might be from an exchangeable proton (like an -OH or -NH group, though not expected in your target molecule, it could be from an impurity), add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. Exchangeable protons will be replaced by deuterium and their corresponding peaks will disappear or significantly diminish.[14]

  • Concentration Effects: If you run samples at very high concentrations, you might observe shifts or broadening due to intermolecular interactions.[14] Try acquiring the spectrum of a more dilute sample to see if the appearance of these minor peaks changes.

III. Summary of Typical Chemical Shift Ranges

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for this compound. Note that these are approximate and can be influenced by the solvent and the specific isomer (cis or trans).

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Benzene-H (ortho, meta, para) 7.0 - 7.4125 - 129Often overlapping multiplets.[15]
Benzene-C (quaternary) -145 - 148Low intensity signal.[16]
Cyclohexyl-CH (C1) 2.4 - 2.643 - 45Position and multiplicity are key to isomer identification.
Cyclohexyl-CH (C4) 1.0 - 1.936 - 38Signal is often buried in other cyclohexyl resonances.
Cyclohexyl-CH₂ 1.0 - 1.926 - 35Complex, overlapping multiplets.[17]
Propyl-CH₂ (alpha to ring) 1.2 - 1.833 - 35May show diastereotopic splitting.
Propyl-CH₂ (beta) 1.1 - 1.420 - 22
Propyl-CH₃ 0.8 - 1.013 - 15Typically a triplet.

IV. References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Scribd. NMR Solvent Residual Peaks. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Cyclohexanes. [Link]

  • Charki, P., Cordier, M., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • University of Calgary. (2025). Spotting diastereotopic protons in the NMR spectrum. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

  • The Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

  • SpectraBase. 1-Cyclohexyl-4-prop-2-enoxy-benzene - Optional[13C NMR]. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Chemistry LibreTexts. (2025). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chad's Prep. (2018). Homotopic vs Enantiotopic vs Diastereotopic. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • University of Oxford. Chemical shifts. [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • ChemistNate. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]

  • University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Spectroscopy Europe. (2000). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. [Link]

  • Professor Dave Explains. (2018). Signal Overlap in NMR Spectroscopy. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. [Link]

  • The Organic Chemistry Tutor. (2018). NMR spectroscopy: coupling constants. [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Alberta. Tables For Organic Structure Analysis. [Link]

  • University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]

  • ResearchGate. (2018). The ¹H NMR spectrum of cis-4-propylcyclohexanol. [Link]

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

  • Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum. [Link]

  • Nature. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. [Link]

  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Link]

Sources

Technical Support Center: Separation of Cis and Trans Isomers of (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of cis and trans isomers of (4-Propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating these geometric isomers. The following content, structured in a question-and-answer format, provides in-depth technical guidance, troubleshooting tips, and validated protocols to streamline your purification workflows.

Fundamental Concepts: Understanding the Challenge

Before diving into specific techniques, it's crucial to understand the foundational principles governing the separation of cis and trans isomers of substituted cyclohexanes. These isomers, also known as geometric isomers, arise from the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring.[1][2] The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.[1] This seemingly subtle difference in spatial arrangement leads to distinct physical and chemical properties that can be exploited for separation.

The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[3] Substituents can occupy either an axial or equatorial position. Large substituents, like the 4-propylphenyl group, are more stable in the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance.[1][3]

  • In the trans isomer, both the propyl group and the benzene ring can occupy equatorial positions, leading to a more stable, lower-energy conformation.

  • In the cis isomer, one substituent must be in an axial position while the other is equatorial, resulting in higher steric strain and a less stable conformation.

This difference in stability and molecular shape is the key to their separation. The more linear and stable trans isomer interacts differently with stationary phases in chromatography and has different packing efficiencies in crystal lattices compared to the bulkier cis isomer.[4]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most straightforward method to attempt for separating cis/trans isomers of this compound on a preparative scale?

A1: Fractional Crystallization

For preparative scale separations, fractional crystallization is often the most practical and cost-effective initial approach. This technique relies on differences in the solubility and melting points of the isomers.[5] The more stable and symmetrical trans isomer typically has a higher melting point and lower solubility in a given solvent, allowing it to crystallize out of a solution containing a mixture of both isomers, while the cis isomer remains in the mother liquor.

Key Insights & Causality: The efficiency of fractional crystallization is directly linked to the differences in the crystal lattice energies of the isomers. The more stable trans isomer can pack more efficiently into a crystal lattice, leading to a higher melting point and reduced solubility compared to the less stable cis isomer.[6]

Troubleshooting Guide for Fractional Crystallization:

  • Issue: No crystals are forming, even at low temperatures.

    • Solution: The solution may be too dilute. Carefully evaporate some of the solvent. Alternatively, try a different solvent or a mixture of solvents in which the compound has lower solubility. Seeding the solution with a small crystal of the desired isomer (if available) can also induce crystallization.[7]

  • Issue: The resulting crystals are not significantly enriched in the desired isomer.

    • Solution: The cooling rate might be too fast, leading to the co-precipitation of both isomers. Slow, controlled cooling is crucial. Multiple recrystallization steps may be necessary to achieve high purity.[7] Experiment with different solvents to maximize the solubility difference between the isomers.

  • Issue: An oil is forming instead of solid crystals.

    • Solution: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or if impurities are present. Try a lower-boiling point solvent or a solvent mixture. Adding a "non-solvent" (a solvent in which the compound is insoluble) dropwise to a solution of the compound in a "good" solvent can sometimes induce crystallization.

Q2: I need to separate the isomers on an analytical scale for quantification. Which chromatographic technique is most suitable?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Both HPLC and GC are powerful techniques for the analytical separation and quantification of cis and trans isomers. The choice between them depends on the volatility and thermal stability of the compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase.[4] For non-polar compounds like this compound, reversed-phase HPLC is typically the method of choice.

  • Principle of Separation: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[4] The more linear and slightly less polar trans isomer will have stronger hydrophobic interactions with the C18 stationary phase, resulting in a longer retention time compared to the bulkier, slightly more polar cis isomer.[4]

Gas Chromatography (GC):

If the isomers are volatile and thermally stable, GC can provide excellent resolution.[8] Separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Principle of Separation: The choice of the stationary phase is critical. A non-polar or slightly polar stationary phase is often effective.[8] The separation is based on differences in boiling points and interactions with the stationary phase. Due to its higher stability, the trans isomer usually has a slightly higher boiling point and may elute later on some columns. Chiral stationary phases, such as those based on cyclodextrins, can also offer high selectivity for geometric isomers due to their ability to form inclusion complexes with molecules of specific shapes.[9][10]

Q3: My HPLC separation shows poor resolution between the cis and trans peaks. How can I improve it?

A3: Method Optimization in HPLC

Improving resolution in HPLC involves systematically adjusting several parameters.

Troubleshooting HPLC Separation:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water is a critical parameter.[11]

    • Strategy: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention times of both isomers and often improves resolution.

  • Choice of Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice versa.[11]

  • Stationary Phase: Not all C18 columns are the same. Columns with different carbon loads or end-capping can provide different selectivities. Consider trying a phenyl-hexyl or a pentafluorophenyl (PFP) column. These columns offer alternative separation mechanisms, such as π-π interactions with the benzene ring, which can enhance the separation of isomers.[12]

  • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and altering the thermodynamics of the interactions between the analytes and the stationary phase.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will also increase the analysis time.

Experimental Workflow for HPLC Method Development

graphviz cluster_0 Initial Conditions cluster_1 Optimization Loop cluster_2 Final Method start Start with a standard C18 column Mobile Phase: 85:15 ACN:H2O eval1 Evaluate Resolution start->eval1 opt_mobile Adjust Mobile Phase (e.g., decrease ACN %, try Methanol) eval1->opt_mobile Resolution < 1.5 opt_column Change Column (e.g., Phenyl-Hexyl, PFP) eval1->opt_column No improvement opt_temp Adjust Temperature (e.g., lower temp) eval1->opt_temp Minor improvement needed end_node Optimized Separation eval1->end_node Resolution > 1.5 opt_mobile->eval1 opt_column->eval1 opt_temp->eval1 G cluster_start Starting Mixture cluster_reaction Derivatization cluster_separation Separation cluster_final Final Products mix Mixture of cis/trans Isomers (with functional group) react React with Chiral Agent (e.g., (R)-(-)-Mandelic Acid) mix->react diastereomers Mixture of Diastereomers react->diastereomers sep Separate by Chromatography or Crystallization diastereomers->sep iso1 Isolated Diastereomer 1 sep->iso1 iso2 Isolated Diastereomer 2 sep->iso2 remove Remove Chiral Auxiliary iso1->remove iso2->remove final1 Pure cis Isomer remove->final1 final2 Pure trans Isomer remove->final2

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Technical Support Center: Enhancing Liquid Crystal Mixture Clearing Points with (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with liquid crystal mixtures. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the enhancement of clearing points using (4-Propylcyclohexyl)benzene (PCH3) and its derivatives. Our focus is on providing practical, field-proven insights to ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of this compound in liquid crystal mixtures and the fundamental concepts of clearing point determination.

Q1: What is the "clearing point" of a liquid crystal mixture?

A1: The clearing point, also known as the nematic-to-isotropic (N-I) transition temperature, is the temperature at which a liquid crystal material transitions from the anisotropic nematic phase to the isotropic liquid phase.[1] At this temperature, the material loses its long-range orientational order, and its appearance changes from a cloudy or milky liquid to a clear, transparent liquid.[1]

Q2: What is the role of this compound (PCH3) in a liquid crystal mixture?

A2: this compound (PCH3) and its derivatives are often used as components in liquid crystal mixtures to modify their physical properties. Due to their molecular structure, they can influence the intermolecular interactions within the mixture, thereby affecting properties such as the clearing point, viscosity, and dielectric anisotropy.

Q3: How does the concentration of PCH3 affect the clearing point of a mixture?

A3: The concentration of PCH3 in a liquid crystal mixture directly influences its clearing point. Generally, the clearing point of a binary or multi-component liquid crystal mixture is a function of the composition of its constituents. The relationship is not always linear and depends on the specific interactions between PCH3 and the other components of the mixture. For a more detailed understanding, a phase diagram of the mixture is often experimentally determined.[2][3][4][5]

Q4: What are the primary techniques for measuring the clearing point?

A4: The two most common and reliable techniques for measuring the clearing point of a liquid crystal mixture are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[6] The nematic-to-isotropic phase transition is an endothermic process that appears as a distinct peak on the DSC thermogram.[6]

  • Hot-Stage Microscopy (HSM): This method involves visually observing a small sample of the liquid crystal on a temperature-controlled stage under a polarized light microscope.[7][8][9] The clearing point is identified as the temperature at which the birefringent texture of the nematic phase disappears, and the sample becomes dark (isotropic).[8]

Q5: Why is it important to have an accurate and precise clearing point measurement?

A5: The clearing point is a critical parameter for the application of liquid crystal mixtures, especially in display technologies, as it defines the upper limit of the material's operating temperature range. Accurate and precise measurements are essential for quality control, material characterization, and ensuring the reliable performance of devices.[10][11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the preparation of liquid crystal mixtures and the measurement of their clearing points.

Troubleshooting Mixture Preparation
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Clearing Point in Different Batches 1. Inaccurate weighing of components. 2. Incomplete mixing of the components. 3. Contamination of the mixture.1. Use a calibrated analytical balance and ensure accurate measurements. 2. Ensure the mixture is heated above its clearing point and thoroughly agitated until a homogenous isotropic liquid is formed. Sonication can also be used for better mixing. 3. Use clean glassware and high-purity starting materials. Avoid exposure to dust and other airborne contaminants.
Cloudy or Inhomogeneous Mixture at Room Temperature 1. One or more components have crystallized out of the mixture. 2. The mixture has a smectic phase at room temperature.1. Gently heat the mixture above its clearing point and then cool it back down to room temperature. This should redissolve the components. 2. Observe the texture under a polarized microscope to confirm the phase. If a smectic phase is present, this is an intrinsic property of the mixture at that composition.
Troubleshooting Clearing Point Measurement with DSC
Issue Possible Cause(s) Recommended Solution(s)
Broad or Asymmetric Peak 1. Impurities in the sample.[12] 2. Poor thermal contact between the sample and the DSC pan.[13] 3. Heating rate is too high.1. Ensure the purity of your materials. Impurities can broaden the phase transition.[12] 2. Ensure the sample is spread evenly at the bottom of the pan and that the pan is properly sealed.[13] 3. Use a slower heating rate (e.g., 1-5 °C/min) to improve resolution.
Noisy Baseline 1. Instrument not properly equilibrated.[13] 2. Contamination in the DSC cell. 3. Improperly sealed DSC pan.[14]1. Allow sufficient time for the instrument to stabilize before starting the measurement.[13] 2. Clean the DSC cell according to the manufacturer's instructions. 3. Ensure the pan is hermetically sealed to prevent any sample leakage or evaporation.[14]
Inaccurate Transition Temperature 1. Incorrect instrument calibration.[6] 2. Thermal lag due to a large sample size or high heating rate.[13]1. Calibrate the DSC instrument with certified reference materials (e.g., indium) for both temperature and enthalpy.[6] 2. Use a small sample size (typically 2-5 mg) and a moderate heating rate.
Troubleshooting Clearing Point Measurement with HSM
Issue Possible Cause(s) Recommended Solution(s)
Difficulty in Identifying the Exact Clearing Point 1. The transition occurs over a small temperature range (biphasic region). 2. Subjectivity in visual determination.1. Report the temperature range over which the transition occurs. The clearing point is typically reported as the temperature at which the last trace of birefringence disappears. 2. Have multiple users observe the transition to reduce operator bias. Use image analysis software to track the change in brightness for a more objective determination.
Sample Degradation During Heating 1. The sample is thermally unstable. 2. Heating rate is too slow, leading to prolonged exposure to high temperatures.1. Perform the measurement under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 2. Use a slightly faster heating rate, but be mindful of thermal lag.
Uneven Heating of the Sample 1. Poor thermal contact between the slide and the hot stage. 2. The sample is too thick.1. Ensure the microscope slide is flat and in good contact with the hot stage surface. 2. Use a minimal amount of sample to create a thin film between the slide and a coverslip.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing a liquid crystal mixture containing PCH3 and measuring its clearing point using DSC and HSM.

Protocol 1: Preparation of a Liquid Crystal Mixture

Objective: To prepare a homogeneous liquid crystal mixture with a specific concentration of this compound.

Materials:

  • Host liquid crystal material (e.g., 5CB - 4-Cyano-4'-pentylbiphenyl)

  • This compound (PCH3)

  • Analytical balance

  • Small glass vial with a screw cap

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Spatula

Procedure:

  • Weighing: Accurately weigh the desired amounts of the host liquid crystal and PCH3 directly into a clean, dry glass vial using an analytical balance.

  • Initial Mixing: Add a small magnetic stir bar to the vial, cap it, and place it on a hot plate.

  • Heating and Stirring: Gently heat the vial while stirring the contents. The temperature should be raised above the expected clearing point of the mixture to ensure all components are in the isotropic liquid state.

  • Homogenization: Continue heating and stirring for at least 30 minutes to ensure a homogeneous mixture. Visually inspect the mixture to ensure it is a single, clear liquid with no undissolved particles.

  • Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.

  • Storage: Once at room temperature, remove the stir bar and securely cap the vial. Label the vial with the composition of the mixture and the date of preparation.

Protocol 2: Clearing Point Measurement by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the nematic-to-isotropic transition temperature of the prepared liquid crystal mixture.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Prepared liquid crystal mixture

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the liquid crystal mixture into a clean aluminum DSC pan using a microbalance.

    • Place a lid on the pan and hermetically seal it using a crimper.

    • Prepare an empty, sealed aluminum pan as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Set up the following temperature program:

      • Segment 1 (Equilibration): Hold at a temperature well below the expected melting point (e.g., 0°C) for 5 minutes.

      • Segment 2 (Heating): Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well above the expected clearing point.

      • Segment 3 (Isothermal): Hold at the high temperature for 5 minutes to ensure complete transition to the isotropic phase.

      • Segment 4 (Cooling): Cool the sample at the same rate back to the starting temperature.

  • Data Analysis:

    • Analyze the heating scan of the resulting thermogram.

    • The clearing point is determined as the onset temperature of the endothermic peak corresponding to the nematic-to-isotropic transition. The peak temperature can also be reported.

Protocol 3: Clearing Point Measurement by Hot-Stage Microscopy (HSM)

Objective: To visually determine the nematic-to-isotropic transition temperature.

Materials and Equipment:

  • Polarized light microscope

  • Hot stage with a temperature controller

  • Microscope slides and coverslips

  • Prepared liquid crystal mixture

Procedure:

  • Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide. Gently place a coverslip over the drop to create a thin film.

  • Instrument Setup: Place the slide on the hot stage and position it under the microscope objective. Cross the polarizers to observe the birefringent texture of the liquid crystal.

  • Heating:

    • Begin heating the sample at a controlled rate (e.g., 2-5°C/min).

    • Observe the changes in the texture of the liquid crystal as the temperature increases.

  • Clearing Point Determination:

    • As the sample approaches the clearing point, the birefringent texture will start to disappear, coexisting with the dark isotropic phase.

    • The clearing point is defined as the temperature at which the last trace of the bright, birefringent texture vanishes, and the entire field of view becomes dark.

  • Cooling (Optional): Slowly cool the sample to observe the reverse transition from the isotropic to the nematic phase. This can help confirm the transition temperature.

Section 4: Data Presentation and Visualization

Representative Data: Effect of PCH3 Concentration on Clearing Point

The following table presents a hypothetical but representative dataset illustrating the effect of varying concentrations of this compound (PCH3) on the clearing point of a base liquid crystal mixture (e.g., a mixture of cyanobiphenyls).

Concentration of PCH3 (wt%) Clearing Point (°C)
085.2
582.5
1079.8
1577.1
2074.3

Note: This data is for illustrative purposes only and the actual clearing points will depend on the specific components of the base mixture.

Experimental and Troubleshooting Workflows

The following diagrams, generated using DOT language, visualize the experimental workflows and a troubleshooting decision tree.

ExperimentalWorkflow cluster_prep Mixture Preparation cluster_analysis Clearing Point Analysis cluster_results Results weigh Weigh Components mix Heat & Stir weigh->mix cool Cool to RT mix->cool dsc DSC Measurement cool->dsc hsm HSM Measurement cool->hsm data Analyze Data dsc->data hsm->data

Caption: Experimental workflow for preparing a liquid crystal mixture and measuring its clearing point.

DSCTroubleshooting start Inaccurate Clearing Point? q1 Is the peak broad or asymmetric? start->q1 a1_yes Check for impurities. Use a slower heating rate. q1->a1_yes Yes q2 Is the baseline noisy? q1->q2 No a1_yes->q2 a2_yes Equilibrate instrument longer. Check pan seal. q2->a2_yes Yes q3 Is the temperature value off? q2->q3 No a2_yes->q3 a3_yes Recalibrate the DSC. Use a smaller sample size. q3->a3_yes Yes end Accurate Measurement q3->end No a3_yes->end

Caption: Troubleshooting guide for common issues in DSC measurements of clearing points.

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Stability testing of (4-Propylcyclohexyl)benzene under thermal and UV stress

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of (4-Propylcyclohexyl)benzene

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the stability testing of this compound. As researchers and drug development professionals, understanding the intrinsic stability of a molecule is fundamental to ensuring its quality, safety, and efficacy. This guide is designed to provide you with not only robust protocols but also the underlying scientific rationale and troubleshooting insights gained from extensive field experience. We will explore how this compound behaves under thermal and photolytic stress, equipping you to design, execute, and interpret your forced degradation studies with confidence.

Forced degradation studies are a critical component of the development process, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[1] The goal is not to completely destroy the molecule but to induce a target level of degradation, typically between 5-20%, which is sufficient to reveal potential liabilities without generating overly complex secondary or tertiary degradants.[2][3]

Part 1: Core Principles of Forced Degradation

Before initiating any experiment, it's crucial to grasp the principles that govern stability testing. The International Council for Harmonisation (ICH) provides a foundational framework, particularly in guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).[4][5]

  • Thermal Stress: The objective is to accelerate degradation that might occur over a long storage period by using elevated temperatures.[6] Reaction rates, including degradation, generally increase with temperature.[7] This type of stress can induce thermolytic pathways like hydrolysis, pyrolysis, and oxidation.[7]

  • Photolytic (UV) Stress: This testing evaluates the effect of light exposure.[8] Molecules with chromophores, such as the benzene ring in this compound, can absorb UV or visible light. This absorbed energy can break chemical bonds, leading to photodegradation.[6] It is imperative to distinguish between light-induced degradation and thermal effects that may occur concurrently in a photostability chamber.[9] Therefore, a "dark control" sample, shielded from light but kept at the same temperature, is non-negotiable.[9]

Workflow for a Forced Degradation Study

G cluster_prep Phase 1: Preparation & Planning cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation P1 Define Objectives: - Identify potential degradants - Develop stability-indicating method P2 Prepare Stock Solution (e.g., 1 mg/mL in inert solvent like Acetonitrile) P1->P2 P3 Develop & Validate Initial Analytical Method (e.g., HPLC-UV) P2->P3 S1 Aliquot Samples for Each Condition P3->S1 S2 Thermal Stress (e.g., 60°C, 80°C in oven) S1->S2 S3 Photostability Stress (ICH Q1B) - Light Chamber (UV + Vis) - Dark Control at same Temp S1->S3 A1 Analyze Samples at Time Points (e.g., 2, 8, 24, 48 hours) A2 Quantify Parent Compound Loss & Degradant Formation via HPLC A1->A2 A3 Is degradation 5-20%? A2->A3 A4 Characterize Degradants (LC-MS/MS, GC-MS) A3->A4 Yes cluster_stress cluster_stress A3->cluster_stress No, adjust stress (time/temp/intensity) A5 Refine Analytical Method to ensure it is stability-indicating A4->A5

Caption: General workflow for conducting forced degradation studies.

Part 2: Experimental Protocols

These protocols provide a starting point. The specific temperatures and durations should be optimized to achieve the target degradation of 5-20%.[2]

Protocol 1: Thermal Stability Testing
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable inert solvent (e.g., acetonitrile or methanol). Distribute 1 mL aliquots into clean, transparent glass vials.

  • Control Samples: Prepare a set of control samples ("T0") to be stored at 2-8°C and analyzed at the beginning to establish the initial concentration.

  • Stress Application: Place the sample vials in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., start with 60°C and 80°C).[7]

  • Time Points: Withdraw one vial from each temperature condition at predetermined time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • Allow the samples to cool to room temperature.

    • If necessary, dilute the samples to an appropriate concentration for analysis.

    • Analyze by a validated HPLC-UV method to determine the remaining percentage of this compound and the formation of any degradation products.

Protocol 2: Photostability Testing (Following ICH Q1B)
  • Sample Preparation: Prepare samples as described in the thermal protocol. For a comprehensive study, prepare two sets: one in transparent glass vials and another in amber vials (or wrapped in aluminum foil) to serve as dark controls.[9]

  • Exposure Conditions: Place both sets of samples (exposed and dark control) in a calibrated photostability chamber.[8] The chamber should be equipped with a light source that meets ICH Q1B requirements, which specifies a combination of visible and UV light.[10]

  • Light Dose: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][10]

  • Temperature Control: Maintain a constant temperature within the chamber (e.g., 25°C) to minimize confounding thermal degradation.[9]

  • Sample Analysis:

    • At the end of the exposure period, retrieve all samples.

    • Analyze the exposed samples, dark controls, and a T0 control by HPLC-UV.

    • The difference in degradation between the exposed sample and the dark control is attributed to photolytic effects.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during stability testing in a direct question-and-answer format.

Troubleshooting Common Experimental Issues

Q1: I've run my thermal stress experiment at 80°C for 48 hours, but my HPLC analysis shows less than 2% degradation. What should I do?

A1: Insufficient degradation suggests the stress conditions are too mild. The principle of forced degradation is to force the molecule to break down.

  • Causality: The activation energy for the degradation pathways of this compound has not been overcome by the applied thermal stress.

  • Solution:

    • Increase Temperature: Incrementally increase the temperature (e.g., to 90°C or 100°C). Be cautious, as excessively high temperatures can lead to unrealistic degradation pathways not relevant to shelf-life stability.[11]

    • Extend Duration: Increase the exposure time. Some stable molecules may require several days of exposure.

    • Consider a Different Matrix: If the compound is in a highly stable solution, consider performing the test on the neat solid material, which can sometimes be more susceptible to degradation.

Q2: My photostability sample shows 35% degradation, but my dark control also shows 25% degradation. How do I interpret this?

A2: This indicates that the primary degradation driver under your experimental conditions is thermal, not photolytic.

  • Causality: The temperature inside your photostability chamber is too high, or the molecule is simply more sensitive to heat than to light.[9] The light itself is only responsible for an additional 10% degradation.

  • Solution:

    • Verify Chamber Temperature: Ensure your photostability chamber's cooling system is functioning and maintaining the set temperature (e.g., 25°C ± 2°C).[9]

    • Reduce Thermal Component: If the chamber temperature is correct, the molecule is inherently thermally labile. The result is valid, but you must report that the primary degradation pathway is thermal. For future experiments, you might consider a lower temperature if the goal is to specifically isolate photoproducts.

    • Report Both Effects: Conclude that the compound degrades under both thermal and photolytic stress, but thermal degradation is the dominant pathway under the tested conditions.

Q3: My HPLC chromatogram for a degraded sample shows a very broad peak for the parent compound and poor separation of the impurity peaks.

A3: This is a classic chromatographic problem, likely related to the analytical method itself rather than the degradation experiment.

  • Causality: Poor resolution can stem from several factors: an inappropriate mobile phase, column degradation, or column overload.[12]

  • Solution:

    • Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. If using isocratic elution, switch to a gradient method to improve the separation of peaks with different polarities.[13]

    • Check the Column: The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can extend the life of your analytical column.[13]

    • Reduce Sample Load: You may be injecting too much sample. Dilute your sample and reinject to see if peak shape improves.[12]

HPLC Troubleshooting Decision Tree

G Start Problem with HPLC Chromatogram Q1 What is the primary issue? Start->Q1 P1 Poor Peak Shape (Tailing, Fronting, Broad) Q1->P1 Peak Shape P2 Poor Resolution (Overlapping Peaks) Q1->P2 Resolution P3 Noisy or Drifting Baseline Q1->P3 Baseline Q2 Is column overloaded? P1->Q2 A1 Dilute sample & reinject Q2->A1 Yes Q3 Is mobile phase pH correct for analyte pKa? Q2->Q3 No A2 Adjust mobile phase pH with buffer Q3->A2 Yes A3 Column may be degraded. Flush with strong solvent or replace. Q3->A3 No Q4 Using isocratic elution? P2->Q4 A4 Switch to a gradient method. Optimize gradient slope. Q4->A4 Yes A5 Change mobile phase composition (e.g., different organic solvent) or change column chemistry (e.g., C18 to Phenyl-Hexyl). Q4->A5 No Q5 Is mobile phase degassed? P3->Q5 A6 Degas mobile phase (sonication or inline degasser) Q5->A6 No A7 Check for leaks in the system. Clean or replace detector lamp/cell. Q5->A7 Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q: Why is forced degradation necessary for a seemingly stable molecule like this compound?

A: "Seemingly stable" is an assumption that must be challenged scientifically. Forced degradation studies serve multiple purposes:

  • Identification of Liabilities: They proactively identify potential degradation pathways (e.g., oxidation of the propyl chain, hydroxylation of the benzene ring) that could occur under long-term storage or real-world use.[1]

  • Method Development: It is the only way to demonstrate that your analytical method (e.g., HPLC) is "stability-indicating." This means the method can separate the parent compound from its degradation products, ensuring that a loss in the parent peak is accurately measured and not masked by a co-eluting impurity.[14]

  • Formulation and Packaging Guidance: If a compound is found to be highly sensitive to light, this informs decisions to use UV-protective packaging like amber bottles.[15]

Q: What kind of degradation products should I expect from this compound?

A: While definitive identification requires techniques like Mass Spectrometry, we can hypothesize based on its structure:

  • Thermal Stress: May lead to C-C bond cleavage of the propyl group or dehydrogenation of the cyclohexane ring to form benzene.[16]

  • UV Stress: The benzene ring is the primary chromophore. Photolytic reactions could include:

    • Hydroxylation: Addition of -OH groups to the benzene ring.

    • Oxidation: The propyl side-chain is susceptible to oxidation, potentially forming alcohols, ketones, or carboxylic acids.

    • Dealkylation: Cleavage of the propyl or cyclohexyl group from the benzene ring.[17]

Q: How do I prepare my samples if this compound is poorly soluble in common HPLC solvents?

A: Solubility issues are common. If insoluble in acetonitrile or methanol, you may need to use an organic cosolvent. However, it is critical that the solvent itself is inert and does not participate in the degradation.[2]

  • Recommended approach: First, try a stronger organic solvent like tetrahydrofuran (THF) or isopropanol for the stock solution, ensuring it is miscible with your HPLC mobile phase. You will likely need to perform a significant dilution into the mobile phase before injection to ensure good peak shape.

  • Caution: Avoid reactive solvents. For example, using dichloromethane in photostability studies can generate radicals that interfere with the experiment.

Part 4: Data Presentation

Clear data presentation is essential for interpretation and reporting.

Table 1: Example Thermal Stress Conditions & Targets

Stress Type Condition Duration Target Degradation Rationale
Thermal 60°C / 75% RH 72 hours 5-10% Simulates accelerated storage conditions.

| Thermal | 80°C (Dry Heat) | 48 hours | 10-20% | Forces degradation to reveal primary thermolytic pathways.[7] |

Table 2: Hypothetical Photostability Data for this compound

Sample ID Condition % Assay of Parent % Total Impurities Observations
CTRL-T0 Initial (2-8°C) 99.8% 0.2% Baseline
DARK-CTRL Dark Control (25°C) 98.5% 1.5% Indicates minor thermal degradation at 25°C.[9]
PHOTO-EXP Exposed (UV/Vis, 25°C) 90.2% 9.8% Significant degradation observed.

| Net Photodegradation | | 8.3% | 8.3% | (DARK-CTRL - PHOTO-EXP). Confirms photosensitivity. |

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Baertschi, S. W., et al. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Veeprho. (2020). Stress Testing Study Design. [Link]

  • Alsante, K. M., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • ATSDR. (1990). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • DTIC. (1994). Chemical Reactivity Test for Thermal Stability. [Link]

  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Ministry of the Environment, Japan. Analytical Methods. [Link]

  • DTIC. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • Applied Technical Services. UV Stability Testing. [Link]

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  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • In-Situ. (2025). Top 5 Factors Affecting Chemical Stability. [Link]

  • PubMed. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. [Link]

  • RSC Publishing. (2015). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]

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Technical Support Center: Recrystallization of (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (4-Propylcyclohexyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for achieving high purity through recrystallization. As Senior Application Scientists, we combine fundamental chemical principles with field-proven experience to help you navigate common challenges and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] In an ideal scenario, the compound of interest and its impurities are dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, causing it to form highly organized, pure crystals. The impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2] A subsequent filtration step separates the pure crystals from the impurity-laden mother liquor.

Q2: What are the key characteristics of a good recrystallization solvent for a nonpolar compound like this compound?

This compound is a nonpolar, aromatic hydrocarbon. The adage "like dissolves like" is the guiding principle for solvent selection. Therefore, nonpolar or slightly polar solvents are the most promising candidates. An ideal solvent should exhibit the following properties:

  • High-Temperature Solubility: It must dissolve the compound completely when hot or boiling.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent when cold to allow for maximum recovery.[3]

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.

Q3: What are some good starting solvents to screen for the recrystallization of this compound?

Given the nonpolar nature of this compound, the following solvents are excellent starting points for screening. They are listed from nonpolar to moderately polar.

SolventBoiling Point (°C)Relative PolarityRationale for Use
n-Hexane690.009Excellent for nonpolar compounds; may require a co-solvent if solubility is too low.[4]
Toluene1110.099Good for aromatic compounds, but higher boiling point makes it harder to remove.[4][5]
Ethyl Acetate770.228A moderately polar solvent that can be effective, often used in a solvent pair with hexane.[1][6]
Acetone560.355A versatile solvent with a low boiling point, but may be too strong a solvent, reducing yield.[1][7]
Ethanol780.654A common and effective solvent for compounds with slight polarity.[1][5]
Methanol650.762More polar than ethanol; may be a good "poor" solvent to pair with a more nonpolar one.[1]

Experimental Protocol: Achieving High Purity

This section provides a systematic workflow for purifying this compound, from solvent selection to final product drying.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_isolation Isolation & Drying start Start with Crude This compound select_solvent Step 1: Select Solvent System (See Protocol Below) start->select_solvent dissolve Step 2: Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve hot_filter Step 3: Hot Filtration (If insoluble impurities are present) dissolve->hot_filter Optional cool Step 4: Slow Cooling (Allow crystals to form) dissolve->cool hot_filter->cool ice_bath Step 5: Ice Bath Cooling (Maximize crystal yield) cool->ice_bath vac_filter Step 6: Vacuum Filtration (Collect crystals) ice_bath->vac_filter wash Step 7: Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Step 8: Dry Crystals (Remove residual solvent) wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Step 1: Protocol for Selecting the Optimal Solvent
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the table above, starting with about 0.5 mL.

  • Room Temperature Test: Agitate each tube at room temperature. A suitable solvent will not dissolve the compound at this stage.[3] If a solvent dissolves the compound completely at room temperature, it is too powerful and should be rejected.

  • Hot Temperature Test: Gently heat the test tubes that passed the room temperature test in a water or sand bath. Add the solvent dropwise, with agitation, until the solid just dissolves.[2]

  • Cooling Test: Allow the solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.

  • Observation: The best solvent is the one in which the compound was fully soluble when hot but formed a large quantity of crystalline precipitate upon cooling.

Step 2: Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate. Continue adding the hot solvent until the solid is completely dissolved. Caution: Use the minimum amount of hot solvent necessary to avoid poor yield.[2][8]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Rushing this step can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[2] Using room temperature or warm solvent will redissolve some of your product.

  • Drying: Dry the crystals completely to remove any residual solvent. This can be done by air drying on the filter paper or by using a vacuum oven at low temperature.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solid melts in the hot solvent and separates as an insoluble liquid phase instead of crystallizing upon cooling. This is a very common problem for low-melting-point solids.[10] Derivatives of this compound have reported melting points as low as 31°C, suggesting the parent compound is also a low-melting solid.[11] The oiling out happens because the saturated solution's temperature is still above the compound's melting point when it begins to come out of solution.

Solutions:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature. Allow this less-concentrated solution to cool slowly again.[8]

  • Lower the Solution Temperature: Switch to a lower-boiling-point solvent. This ensures that the dissolution temperature is not significantly higher than the compound's melting point.

  • Induce Crystallization Early: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the solvent's surface. The tiny glass fragments can act as nucleation sites, encouraging crystal growth before the solution cools to the melting point of the compound.[8]

  • Use a Seed Crystal: If you have a small amount of pure product, add a tiny "seed crystal" to the cooling solution to initiate crystallization.

Troubleshooting Diagram: The "Oiling Out" Problem

Oiling_Out_Troubleshooting start Crude product 'oils out' during cooling check_mp Is the compound's melting point known to be low? start->check_mp reheat Re-heat solution to redissolve the oil check_mp->reheat Yes, likely add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Allow to cool very slowly add_solvent->slow_cool induce Induce crystallization: - Scratch flask - Add seed crystal slow_cool->induce success Crystals Form Successfully induce->success fail Still Oils Out induce->fail change_solvent Re-evaluate solvent system. Try a lower-boiling solvent or a different solvent pair. fail->change_solvent change_solvent->reheat

Caption: Decision tree for troubleshooting when the compound oils out.

Q5: I have a very low yield of recovered crystals. What are the likely causes?

A poor yield (e.g., less than 50%) is a common issue. Several factors could be responsible:

  • Too Much Solvent: This is the most frequent cause.[8][9] Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: If you have not yet disposed of the mother liquor, try boiling off some of the solvent to re-saturate the solution and attempt a second crystallization.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose product.

    • Solution: Ensure your funnel and receiving flask are pre-heated. Use a slight excess of hot solvent and then boil it off before cooling.[10]

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your purified product.[2]

    • Solution: Always use ice-cold solvent for the washing step and use only a minimal amount.

Q6: No crystals are forming, even after cooling in an ice bath. What should I do?

This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[8]

  • Too Much Solvent: As with low yield, an overly dilute solution will not produce crystals.

    • Solution: Gently boil off a portion of the solvent to increase the concentration and try cooling again.

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization needs a trigger to begin.

    • Solution 1 - Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the liquid level. This can provide a rough surface for nucleation to begin.[8]

    • Solution 2 - Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

    • Solution 3 - Flash Freeze: For stubborn supersaturated solutions, sometimes a quick dip in a dry ice/acetone bath can shock the system into producing crystals. Be aware this can lead to smaller, less pure crystals.

References

  • Recrystallization. (n.d.). In University of California, Los Angeles - Chemistry & Biochemistry.
  • Best Solvent for Recrystallization. (n.d.). Nanjing Huaxi Chemical Co.,Ltd. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization1. (n.d.). Macalester College.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). University of Minnesota.
  • 1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS 87260-24-0. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. (n.d.). PubChem. Retrieved from [Link]

  • 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.80944-44-1. (n.d.). Watson International Ltd. Retrieved from [Link]

  • Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.). ResearchGate.
  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). SciSpace. Retrieved from [Link]

  • Study on catalysts for synthesis of cyclohexylbenzene by hydroalkylation of benzene. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). University of Minnesota - Department of Chemistry.
  • Sieving Out Benzene Impurities from Cyclohexane. (2024, December 6). ChemistryViews. Retrieved from [Link]

  • Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.). Atlantis Press. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Purity Validation of (4-Propylcyclohexyl)benzene Using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable outcomes. (4-Propylcyclohexyl)benzene, a key structural motif in various functional materials and pharmaceutical precursors, is no exception. Its purity can significantly influence reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, grounded in established scientific principles and experimental insights.

The Critical Role of Purity for this compound

This compound belongs to the class of alkylated benzenes, which are widely used as intermediates in the synthesis of liquid crystals and other advanced materials.[1] The precise arrangement of the propylcyclohexyl group on the benzene ring is crucial for the desired physicochemical properties of the final products. Even minor impurities, such as isomers, starting material residues, or byproducts from the synthesis process, can disrupt the molecular ordering in liquid crystal applications or introduce unforeseen toxicological liabilities in drug development pathways. Therefore, a robust and validated analytical method for purity assessment is paramount.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2] This combination makes it an ideal method for the analysis of relatively non-polar and volatile compounds like this compound.

The Causality Behind GC-MS Parameter Selection

The successful GC-MS analysis of this compound hinges on the careful selection of several key parameters. The choice of the capillary column is critical; a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally preferred for the separation of aromatic and aliphatic hydrocarbons.[3] The temperature program of the GC oven is optimized to ensure sufficient separation of the target analyte from potential impurities with similar boiling points. A slow temperature ramp allows for better resolution of closely eluting peaks. The ionization method in the mass spectrometer, typically Electron Ionization (EI), provides reproducible fragmentation patterns that serve as a "fingerprint" for compound identification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the purity analysis of this compound by GC-MS. Method validation according to guidelines such as those from the International Council for Harmonisation (ICH) is essential for ensuring the reliability of the results.[4]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane or dichloromethane to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for injection.

2. GC-MS Instrumentation and Conditions:

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise control over temperature and flow rates.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for separating aromatic and aliphatic hydrocarbons.[3]
Injector Split/Splitless, 250 °CEnsures rapid volatilization of the sample. A split injection is used to prevent column overloading.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program designed to separate compounds with a range of boiling points.
Mass Spectrometer Agilent 7000D GC/TQ or equivalentProvides high sensitivity and specificity for detection.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy for generating reproducible mass spectra.
Mass Range m/z 40-400Covers the expected mass range of the analyte and potential impurities.
Data Acquisition Full ScanTo identify all detectable compounds in the sample.

3. Data Analysis and Interpretation:

  • Purity Calculation: The purity is typically determined by area percent normalization. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. This assumes that all components have a similar response factor in the detector. For higher accuracy, a calibration curve with a reference standard should be used.

Diagram of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Injection Inject Sample Dilution->Injection Transfer to Vial Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra Detection->MassSpectra Integration Peak Integration Chromatogram->Integration Purity Calculate Purity MassSpectra->Purity Integration->Purity

Caption: Workflow for the purity validation of this compound by GC-MS.

Orthogonal Analytical Techniques for Purity Assessment

While GC-MS is a powerful tool, a comprehensive purity assessment often relies on the use of orthogonal analytical techniques—methods that employ different separation and detection principles.[6] This approach provides a more complete and reliable purity profile.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.[7] For non-polar compounds like this compound, reversed-phase HPLC with a C18 column is the method of choice.

  • Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (the C18 column) and a polar mobile phase (typically a mixture of acetonitrile and water).[8] Detection is achieved by measuring the absorbance of UV light by the benzene ring of the molecule.

  • Advantages: HPLC can be more suitable for analyzing thermally labile or high molecular weight impurities that may not be amenable to GC. It is also a very robust and widely available technique.

  • Limitations: HPLC-UV is generally less sensitive and less specific than GC-MS. Co-eluting impurities with similar UV spectra can be difficult to resolve and identify.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself.[5][9]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

  • Advantages: qNMR is a non-destructive technique that provides both structural information and quantitative data from a single experiment. It does not rely on the chromatographic separation of impurities, making it a truly orthogonal method to GC and HPLC.

  • Limitations: qNMR requires a higher concentration of the sample compared to chromatographic techniques and may be less effective for detecting very low levels of impurities. The presence of overlapping signals from the analyte and impurities can complicate the analysis.

Comparative Analysis of Purity Validation Methods

Technique Principle Advantages for this compound Disadvantages for this compound
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio.High sensitivity and specificity; provides structural information for impurity identification.[2]Requires analyte to be volatile and thermally stable.
HPLC-UV Separation by polarity, detection by UV absorbance.Good for non-volatile or thermally labile impurities; robust and widely available.[7]Lower sensitivity and specificity compared to MS; co-elution can be an issue.
qNMR Signal integration is proportional to the number of nuclei.Absolute quantification without a specific reference standard; non-destructive.[5][9]Lower sensitivity for trace impurities; signal overlap can be problematic.

Validation of the Analytical Method

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[4] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.

Diagram of the Analytical Method Validation Process

Validation_Process Start Method Development Specificity Specificity & Selectivity (Distinguish from impurities) Start->Specificity Linearity Linearity & Range (Proportional response) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Resilience to small changes) Precision->Robustness End Validated Method Robustness->End

Caption: Key stages in the validation of an analytical method for purity determination.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and performance of downstream products. GC-MS stands out as the premier technique for this purpose, offering an unparalleled combination of separation efficiency, sensitivity, and specificity for this class of compounds. However, a comprehensive and robust purity assessment is best achieved by employing orthogonal methods. The use of HPLC-UV can provide valuable information on non-volatile impurities, while qNMR offers an independent and absolute measure of purity. By understanding the principles, advantages, and limitations of each technique, researchers can design a scientifically sound and defensible strategy for the purity validation of this compound, thereby ensuring the integrity of their research and development efforts.

References

  • Restek Corporation. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • National Institute of Standards and Technology. Benzene, cyclohexyl-. In NIST Chemistry WebBook. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. [Link]

  • YouTube. (2021). Friedel Crafts Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • University of California, Davis. (2014). High Performance Liquid Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. [Link]

  • ResearchGate. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. [Link]

  • ResearchGate. (2020). Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. [Link]

  • ResearchGate. (2018). Phytochemical Analysis of Methanolic and Benzene Extracts of Aerial Part of Raphanus sativus by Gas Chromatography-Mass Spectrom. [Link]

  • ResearchGate. (2022). Application of gas chromatography tandem mass spectrometry to determine a wide range of petrogenic alkylated PAHs in biotic samples. [Link]

  • MDPI. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. [Link]

  • National Institute of Standards and Technology. Benzene, propyl-. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Ethylbenzene. In NIST Chemistry WebBook. [Link]

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  • PubMed. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. [Link]

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A Comparative Analysis of (4-Propylcyclohexyl)benzene and Other Liquid Crystal Core Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel liquid crystalline materials with tailored properties for advanced applications, from high-resolution displays to photonic devices, the selection of the core molecular structure is a critical determinant of performance. The rigid core unit fundamentally dictates the mesophase behavior, clearing point, birefringence, dielectric anisotropy, and viscosity of the final liquid crystal mixture. This guide provides a comprehensive comparative study of the (4-Propylcyclohexyl)benzene core structure against other prominent calamitic liquid crystal cores, namely biphenyls, phenyl-pyrimidines, and tolanes.

This document is intended for researchers, scientists, and professionals in drug development and materials science, offering an in-depth analysis supported by experimental data and detailed characterization protocols. By understanding the causal relationships between molecular architecture and macroscopic properties, researchers can make more informed decisions in the design and synthesis of next-generation liquid crystalline materials.

The Central Role of the Core Structure in Liquid Crystal Design

The performance of a liquid crystal is intricately linked to its molecular architecture. A typical calamitic (rod-like) liquid crystal molecule consists of a rigid core, flexible terminal chains, and sometimes a linking group. The core is the primary determinant of the material's anisotropic properties.[1] The length, rigidity, and electronic nature of the core structure directly influence the intermolecular forces, which in turn govern the liquid crystalline behavior.

This compound , with its combination of a saturated cyclohexane ring and an aromatic benzene ring, offers a unique balance of properties. The cyclohexane ring imparts low viscosity and a degree of flexibility, while the benzene ring contributes to the necessary anisotropy. This guide will dissect these characteristics in comparison to fully aromatic and other mixed core systems.

Comparative Analysis of Core Structures

The selection of a liquid crystal core is a trade-off between various physical properties. The ideal core structure depends heavily on the specific application requirements. For instance, high-birefringence materials are sought after for certain optical applications, while low-viscosity materials are crucial for fast-switching displays.

Below is a comparative table summarizing the key performance metrics of this compound and other common liquid crystal core structures. The data presented is a synthesis of values reported in various literature sources and should be considered as representative.

Core StructureTypical Clearing Point (°C)Birefringence (Δn) at ~589 nmDielectric Anisotropy (Δε)Rotational Viscosity (γ1) (mPa·s)Key Characteristics & Trade-offs
This compound ModerateLow to Moderate (~0.10 - 0.15)Low to ModerateLow Excellent for low viscosity applications. The saturated ring reduces melting point and viscosity but also lowers birefringence and dielectric anisotropy.[2]
Biphenyl HighModerate (~0.15 - 0.25)Moderate to HighModerateA versatile and widely used core. Offers a good balance of properties, but the viscosity is higher than cyclohexyl-containing analogues.[3][4]
Phenyl-pyrimidine HighModerate to High (~0.20 - 0.30)High Moderate to HighThe nitrogen atoms in the pyrimidine ring significantly increase the dipole moment and thus the dielectric anisotropy, making them suitable for low-voltage applications.[3]
Tolane Very High High (~0.25 - 0.40)Moderate to HighHighThe triple bond in the tolane structure leads to a highly linear and rigid molecule, resulting in high clearing points and birefringence. However, this rigidity also contributes to higher viscosity.[3][5]

Causality Behind the Properties:

  • Clearing Point (Nematic-to-Isotropic Transition Temperature): A higher degree of molecular rigidity and linearity, as seen in tolanes and biphenyls, enhances the intermolecular attractive forces, leading to more stable mesophases and consequently higher clearing points.[6] The introduction of a flexible cyclohexane ring in the this compound core disrupts this linearity to some extent, resulting in a lower clearing point.

  • Birefringence (Δn): Birefringence arises from the difference in refractive indices for light polarized parallel and perpendicular to the molecular long axis.[7] Highly conjugated systems with extended π-electron clouds, such as tolanes and biphenyls, exhibit greater electronic polarizability anisotropy, leading to higher birefringence.[3] The saturated cyclohexane ring in this compound has lower polarizability anisotropy, hence the lower birefringence.

  • Dielectric Anisotropy (Δε): This property is governed by the magnitude and direction of the molecular dipole moment.[8] The presence of heteroatoms like nitrogen in the phenyl-pyrimidine core introduces a strong transverse dipole moment, significantly increasing the dielectric anisotropy.[3] The purely hydrocarbon nature of the other cores generally results in lower dielectric anisotropy unless strong polar terminal groups are present.

  • Rotational Viscosity (γ1): Viscosity is related to the ease with which molecules can reorient themselves.[9][10] The flexible, non-planar nature of the cyclohexane ring in the this compound core reduces intermolecular friction and allows for faster reorientation, leading to lower rotational viscosity compared to the more rigid, planar aromatic systems.[2]

Experimental Protocols for Liquid Crystal Characterization

To ensure the scientific integrity and reproducibility of findings, standardized and well-documented experimental protocols are essential. The following sections detail the step-by-step methodologies for key liquid crystal characterization techniques.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[11]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks or steps in the DSC thermogram.[12]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a clean, hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6 °C).

  • Experimental Program:

    • Equilibrate the sample at a temperature well below its lowest expected transition temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).

    • Hold the sample in the isotropic phase for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • Perform a second heating scan under the same conditions to observe the thermal behavior without the influence of the initial crystalline state.

  • Data Analysis:

    • Identify the peak temperatures of endothermic and exothermic events on the heating and cooling curves, respectively. These correspond to the phase transition temperatures.

    • Integrate the area under the peaks to determine the enthalpy of the transitions (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Measurement cluster_analysis Data Analysis weigh Weigh 3-5 mg of LC sample pan Place in aluminum pan and seal weigh->pan load Load sample and reference pans pan->load program Run heating/cooling program (e.g., 10 °C/min) load->program thermogram Obtain DSC thermogram program->thermogram analyze Identify transition temperatures (peaks) and enthalpies (peak area) thermogram->analyze

Caption: Workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM) for Phase Identification

POM is a powerful technique for visualizing the unique textures of different liquid crystal phases, allowing for their identification.[13][14]

Principle: Anisotropic liquid crystal phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic interference patterns and textures for each mesophase.[15]

Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide. Cover it with a coverslip to create a thin film.

  • Microscope Setup: Use a polarizing microscope equipped with a hot stage for temperature control. Ensure the polarizer and analyzer are crossed (90° to each other).

  • Observation:

    • Heat the sample to its isotropic phase, where the field of view will be dark.

    • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

    • Carefully observe the textures that appear as the sample transitions into different liquid crystal phases.

    • Capture images of the characteristic textures at different temperatures. Nematic phases typically show schlieren or marbled textures, while smectic phases exhibit focal conic or fan-like textures.[16]

  • Phase Identification: Compare the observed textures with established databases or literature to identify the different mesophases.

POM_Workflow cluster_prep Sample Preparation cluster_observation Microscopic Observation cluster_analysis Phase Identification place Place LC sample on slide cover Cover with coverslip place->cover mount Mount on hot stage cover->mount heat Heat to isotropic phase mount->heat cool Slowly cool and observe textures heat->cool capture Capture images of textures cool->capture compare Compare with known textures capture->compare

Caption: Workflow for POM analysis of liquid crystals.

Birefringence (Δn) Measurement using an Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive indices of liquids, and with proper sample alignment, it can be used to determine the birefringence of nematic liquid crystals.[7][17]

Principle: A nematic liquid crystal has two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. Birefringence is the difference between these two values (Δn = nₑ - nₒ).

Protocol:

  • Sample Preparation: Prepare two liquid crystal cells with planar and homeotropic alignment layers, respectively. Fill the cells with the liquid crystal sample in its isotropic phase and then cool it slowly to the nematic phase.

  • Refractive Index Measurement:

    • For the planar aligned cell, place a drop of a suitable contact liquid on the prism of the Abbe refractometer. Place the cell on the prism.

    • Rotate the polarizer on the refractometer to be parallel to the rubbing direction of the cell to measure nₑ.

    • Rotate the polarizer to be perpendicular to the rubbing direction to measure nₒ.

    • For the homeotropic aligned cell, the refractive index measured will be nₒ.

  • Calculation: Calculate the birefringence using the formula: Δn = nₑ - nₒ.

Birefringence_Workflow cluster_prep Cell Preparation cluster_measurement Refractive Index Measurement cluster_calc Calculation cells Prepare planar and homeotropic alignment cells fill Fill with LC sample cells->fill measure_ne Measure nₑ (planar cell, polarizer parallel to rubbing) fill->measure_ne measure_no Measure nₒ (planar cell, polarizer perpendicular to rubbing) measure_ne->measure_no calculate Calculate Δn = nₑ - nₒ measure_no->calculate

Caption: Workflow for birefringence measurement.

Dielectric Anisotropy (Δε) Measurement

Dielectric spectroscopy is used to measure the dielectric permittivity of a liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director, from which the dielectric anisotropy (Δε = ε∥ - ε⊥) is determined.[18][19]

Protocol:

  • Sample Preparation: Prepare two liquid crystal cells with parallel plate electrodes, one with planar alignment and one with homeotropic alignment.

  • Measurement:

    • Place the planar aligned cell in a dielectric spectrometer and measure the capacitance at a specific frequency (e.g., 1 kHz). This allows for the calculation of ε∥.

    • Place the homeotropic aligned cell in the spectrometer and measure the capacitance to determine ε⊥.

  • Calculation: Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.

Dielectric_Workflow cluster_prep Cell Preparation cluster_measurement Capacitance Measurement cluster_calc Calculation cells Prepare planar and homeotropic alignment cells fill Fill with LC sample cells->fill measure_e_para Measure capacitance of planar cell (for ε∥) fill->measure_e_para measure_e_perp Measure capacitance of homeotropic cell (for ε⊥) measure_e_para->measure_e_perp calculate Calculate Δε = ε∥ - ε⊥ measure_e_perp->calculate

Caption: Workflow for dielectric anisotropy measurement.

Conclusion and Future Outlook

The choice of the core structure is a fundamental decision in the design of liquid crystalline materials with specific functionalities. The this compound core stands out for its ability to impart low viscosity, a critical parameter for fast-switching display applications. However, this comes at the cost of lower birefringence and dielectric anisotropy compared to fully aromatic systems like biphenyls, phenyl-pyrimidines, and tolanes.

This guide has provided a comparative framework and detailed experimental protocols to aid researchers in their selection and characterization of liquid crystal cores. The interplay between molecular structure and macroscopic properties is complex, and a thorough understanding of these relationships is paramount for the rational design of new materials. Future research will undoubtedly focus on the development of novel core structures that can overcome the current trade-offs, leading to materials with even more exceptional performance characteristics.

References

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  • Wu, S. T., et al. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915. [Link]

  • Barrera, A., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. [Link]

  • Structure-Property Relationships in Liquid Crystals: Can Modelling do Better than Empiricism?. [Link]

  • Wu, S. T., et al. (2025). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. Journal of Applied Physics. [Link]

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (2023). Journal of Hazardous Materials. [Link]

  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2025). IEEE Transactions on Microwave Theory and Techniques. [Link]

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]

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  • Viscosities of a bent-core nematic liquid crystal. (2008). Liquid Crystals. [Link]

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  • Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. (2015). Optics & Laser Technology. [Link]

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  • High Birefringence Liquid Crystals. (2013). Crystals. [Link]

  • Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. (2025). Liquid Crystals. [Link]

  • Microscope Configuration. Evident Scientific. [Link]

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (2023). Journal of Hazardous Materials. [Link]

  • Physical Properties of Polar Bis-Tolane Liquid Crystals. (2014). Japanese Journal of Applied Physics. [Link]

  • Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque. [Link]

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  • Low-temperature properties of nematic liquid crystal materials for display. (2021). Liquid Crystals. [Link]

  • Phase change analysis with DSC. Linseis. [Link]

  • An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. (2024). Polymers. [Link]

  • OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. TA Instruments. [Link]

  • Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. (2025). Journal of Thermal Analysis and Calorimetry. [Link]

  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). The Journal of Physical Chemistry B. [Link]

  • High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. (2023). Journal of Materials Chemistry C. [Link]

  • Structure, properties, and some applications of liquid crystals. (1971). Applied Optics. [Link]

  • Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. (2018). Liquid Crystals. [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Journal of Ovonic Research. [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (2024). Chinese Physics B. [Link]

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  • Liquid crystal compound and liquid crystal composition containing the same. (1995).
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  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Phenomenex. [Link]

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A Senior Application Scientist's Guide to Analyzing Trans Isomer Purity in Synthesized (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the stereochemical purity of synthesized compounds is paramount. In the realm of liquid crystal (LC) technologies, the geometric isomerism of constituent molecules dictates the material's bulk properties and, consequently, its performance in display applications. (4-Propylcyclohexyl)benzene is a key building block in many nematic LC mixtures, prized for its contribution to a stable mesophase over a wide temperature range. However, its efficacy is critically dependent on the purity of the trans isomer. This guide provides an in-depth comparison of analytical methodologies for quantifying the trans isomer content in synthesized this compound, grounded in experimental data and field-proven insights.

The Critical Role of Trans Isomer Purity in Liquid Crystal Performance

The synthesis of this compound, typically through the hydrogenation of a biphenyl precursor, invariably results in a mixture of cis and trans diastereomers. These isomers, while chemically identical in terms of connectivity, possess distinct three-dimensional structures. The trans isomer has a linear, rod-like shape, which is conducive to the parallel alignment required for the nematic liquid crystal phase. In contrast, the cis isomer has a bent, non-linear structure.

The presence of the cis isomer acts as a significant impurity, disrupting the long-range orientational order of the nematic phase. This disruption leads to a decrease in the clearing point, which is the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid. A lower clearing point narrows the operational temperature range of the liquid crystal display, compromising its performance and reliability. Therefore, rigorous analytical characterization to ensure high trans isomer purity is a non-negotiable step in the quality control of this compound for liquid crystal applications.

Comparative Analysis of Analytical Techniques

The quantification of cis and trans isomers of this compound can be effectively achieved using several analytical techniques. The choice of method often depends on the available instrumentation, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus in-depth structural confirmation). Here, we compare three workhorse techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Summary: Performance Comparison of Analytical Methods
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (¹H-NMR)
Principle of Separation Volatility and interaction with stationary phaseDifferential partitioning between stationary and mobile phasesDifferences in nuclear spin environments
Typical Resolution (R S) > 1.5> 1.2N/A (Quantification by integration)
Limit of Quantification (LOQ) ~0.05%~0.1%~0.5%
Analysis Time ~15-20 minutes~10-15 minutes~5-10 minutes
Key Advantage High resolution and sensitivityRobustness and versatilityAbsolute quantification without a reference standard for the minor isomer
Key Limitation Potential for on-column isomerization at high temperaturesLower resolution compared to GC for these isomersLower sensitivity compared to chromatographic methods

In-Depth Methodologies and Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Experience: GC is a powerful technique for separating volatile and semi-volatile compounds. For the isomers of this compound, the slight difference in their boiling points and molecular shape allows for effective separation on a suitable capillary column. A mid-polarity column, such as one with a phenyl-substituted stationary phase, often provides the necessary selectivity to resolve the cis and trans isomers. The Flame Ionization Detector (FID) is ideal for this analysis due to its high sensitivity to hydrocarbons and a wide linear range.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable solvent (e.g., hexane or toluene) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 5°C/min.

      • Final hold: Hold at 220°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis: The trans isomer, being more linear, typically has a slightly longer retention time than the more compact cis isomer. Identify the peaks corresponding to the cis and trans isomers based on their elution order (if known from standards) or by GC-MS for confirmation. Calculate the percentage purity of the trans isomer by area normalization, assuming an equal response factor for both isomers in the FID.

Diagram of GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample Synthesized Product DilutedSample Diluted Sample (~1 mg/mL) Sample->DilutedSample Dissolve Solvent Hexane/Toluene Solvent->DilutedSample Injector Injector (250°C) DilutedSample->Injector Inject 1 µL Column HP-5ms Column (Temp. Program) Injector->Column Separation Detector FID (280°C) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Report Purity Report (% trans isomer) Integration->Report Area Normalization

Caption: Workflow for GC-FID analysis of trans isomer purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC, particularly in the reversed-phase mode, separates compounds based on their hydrophobicity. While the cis and trans isomers of this compound have identical chemical formulas, their different shapes can lead to differential interactions with the stationary phase. A phenyl-based stationary phase (e.g., Phenyl-Hexyl) can provide enhanced selectivity for aromatic compounds through π-π interactions, potentially improving the resolution of the isomers. UV detection is suitable as the benzene ring provides a chromophore.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized product in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV Detector at a wavelength of 254 nm.

  • Data Analysis: The elution order of the isomers may vary depending on the specific column and mobile phase composition. It is crucial to run a standard of the pure trans isomer if available, or to collect fractions for subsequent analysis by NMR to confirm peak identity. Calculate the percentage purity of the trans isomer by area normalization.

Diagram of HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Sample Synthesized Product FilteredSample Filtered Sample (~0.5 mg/mL) Sample->FilteredSample Dissolve & Filter MobilePhase ACN/Water MobilePhase->FilteredSample Injector Autosampler FilteredSample->Injector Inject 10 µL Column Phenyl-Hexyl Column (30°C) Injector->Column Separation Detector UV Detector (254 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Report Purity Report (% trans isomer) Integration->Report Area Normalization

Caption: Workflow for HPLC-UV analysis of trans isomer purity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Expertise & Experience: ¹H-NMR spectroscopy is an exceptionally powerful tool for isomer quantification because the area under each signal is directly proportional to the number of protons giving rise to that signal. For 1,4-disubstituted cyclohexanes, the chemical shift and, more importantly, the coupling constants of the proton on the carbon attached to the benzene ring (the benzylic proton) are distinct for the cis and trans isomers. In the trans isomer, this proton is axial and experiences large axial-axial couplings to the adjacent protons, resulting in a broader, more complex multiplet. In the cis isomer, this proton is equatorial and has smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet at a different chemical shift. This difference allows for baseline-resolved signals that can be integrated for accurate quantification.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: Standard 5 mm broadband probe.

    • Experiment: Standard ¹H pulse-acquire experiment.

    • Key Parameters:

      • Sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

      • A 90° pulse angle.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the distinct multiplets corresponding to the benzylic proton of the cis and trans isomers.

    • Carefully integrate the area of these two signals.

    • The percentage of the trans isomer is calculated as: (Area of trans signal / (Area of trans signal + Area of cis signal)) * 100.

Diagram of ¹H-NMR Logical Relationship

NMR_Logic cluster_isomers Isomer Structures cluster_nmr ¹H-NMR Spectrum cluster_quant Quantification Trans Trans Isomer (Axial Benzylic H) Trans_Signal Broad Multiplet (Large J-couplings) Trans->Trans_Signal Gives Rise To Cis Cis Isomer (Equatorial Benzylic H) Cis_Signal Narrow Multiplet (Small J-couplings) Cis->Cis_Signal Gives Rise To Integration Integrate Signal Areas Trans_Signal->Integration Cis_Signal->Integration Calculation Calculate % Purity Integration->Calculation Ratio of Integrals

Caption: Logical flow for ¹H-NMR quantification of isomers.

Comparison with Alternative Liquid Crystal Materials

While this compound is a staple in many LC mixtures, other materials are also used, each with its own set of properties and analytical challenges.

Compound FamilyKey CharacteristicsRelevance to this compound Analysis
Cyanobiphenyls (e.g., 5CB) High dielectric anisotropy, good chemical stability.Do not have cis/trans isomerism, simplifying analysis. However, they are often mixed with cyclohexyl-containing compounds, making the purity of the latter critical.
Bicyclohexyls (e.g., CCH-n) Low viscosity, good UV stability.Present similar analytical challenges in determining the purity of the trans,trans isomer, making the methods described here directly applicable.
Tolanes High birefringence.Analysis focuses on chemical purity rather than geometric isomerism of a saturated ring.

The analytical principles detailed in this guide for this compound are foundational and can be adapted for the quality control of other liquid crystal intermediates containing substituted cyclohexane rings.

Conclusion

The determination of trans isomer purity in synthesized this compound is a critical quality control step for its application in liquid crystal technologies. Gas Chromatography offers the highest resolution for baseline separation of the isomers, making it an excellent choice for detecting low-level impurities. High-Performance Liquid Chromatography provides a robust and versatile alternative, particularly with phenyl-based columns that enhance selectivity. ¹H-NMR spectroscopy stands out for its ability to provide direct, absolute quantification without the need for isomer-specific reference standards, making it an invaluable tool for primary characterization and validation of chromatographic methods.

References

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 123, 8-15. [Link]

  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. [Link]

  • Dąbrowski, R., et al. (2010). High Birefringence Liquid Crystals. Materials, 3(10), 4771-4805. [Link]

  • Lobo, N. P., et al. (2014). (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Physical Chemistry Chemical Physics, 16(28), 14713-14721. [Link]

  • Waters Corporation. (2014). Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Detection. Waters Application Note. [Link]

  • Phenomenex Inc. Luna Phenyl-Hexyl HPLC Columns. [Link]

  • Blümich, B., & Singh, R. K. (Eds.). (2018). NMR Spectroscopy in Pharmaceutical Analysis. Springer. [Link]

A Comparative Guide to the Mesomorphic Properties of (4-Propylcyclohexyl)benzene Analogues: Unraveling the Structure-Property Relationship

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (4-propylcyclohexyl)benzene analogues, a significant class of liquid crystals. We will explore the intricate correlation between their molecular structure and resulting liquid crystal properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate these properties for various applications, from display technologies to advanced materials.

The Significance of Molecular Architecture in Liquid Crystal Design

The calamitic (rod-like) molecular structure is a fundamental prerequisite for the formation of thermotropic liquid crystalline phases.[1][2] These phases, existing between the crystalline solid and isotropic liquid states, are characterized by a degree of molecular order.[3] For this compound analogues, the core structure consists of a rigid phenyl ring directly linked to a cyclohexyl ring, with a propyl group attached to the cyclohexane. The variability in the terminal substituent on the phenyl ring and the length of the alkyl chain on the cyclohexane ring are the primary determinants of the resulting mesomorphic properties.[4]

The interplay of factors such as molecular polarizability, geometric aspect ratio, and intermolecular forces dictates the stability and type of the liquid crystal phase.[5] For instance, the substitution of a polarizable benzene ring with a less polarizable cyclohexane ring can significantly alter the physical properties of the resulting mesogen.[6] This guide will delve into these structure-property relationships, providing a comparative analysis of various analogues to elucidate the impact of specific molecular modifications.

Comparative Analysis of this compound Analogues

The mesomorphic properties of liquid crystals, particularly the transition temperatures, are exquisitely sensitive to subtle changes in molecular structure. In this section, we compare the properties of several homologous series of this compound analogues to illustrate these relationships.

Effect of Terminal Alkyl Chain Length

A common strategy in liquid crystal design is the variation of the terminal alkyl chain length. This modification influences the melting point and the clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid phase).

A notable example is the homologous series of trans-4-propylcyclohexyl-4-(trans-4-alkylcyclohexyl)benzoates . The table below summarizes the melting and clearing points for three members of this series.

Compound NameAlkyl Group (n)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)
trans-4-propylcyclohexyl-4-(trans-4-ethylcyclohexyl)benzoate27514570
trans-4-propylcyclohexyl-4-(trans-4-propylcyclohexyl)benzoate38216886
trans-4-propylcyclohexyl-4-(trans-4-pentylcyclohexyl)benzoate[6]56715487

As the data indicates, there isn't a simple linear relationship between alkyl chain length and the clearing point. This "odd-even" effect is a well-documented phenomenon in liquid crystals, where molecules with an even number of carbons in their alkyl chains can exhibit different trends in transition temperatures compared to those with an odd number. This is often attributed to the conformational changes in the alkyl chain and their impact on molecular packing.[5]

Influence of the Terminal Substituent on the Benzene Ring

The nature of the terminal substituent on the benzene ring plays a crucial role in determining the polarity and polarizability of the molecule, thereby significantly influencing the liquid crystal properties. Here, we compare analogues with isothiocyanato (-NCS) and other terminal groups.

The 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzenes (nCHBT) are a well-studied class of nematic liquid crystals. The isothiocyanato group imparts a strong dipole moment, which can influence the dielectric anisotropy and the stability of the nematic phase.[4]

Experimental Characterization of Liquid Crystal Properties

The reliable characterization of liquid crystal properties is paramount for both fundamental research and technological applications. The following experimental protocols are standard in the field.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of phase transitions in liquid crystals.[5]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

Experimental Protocol:

  • A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC furnace.

  • A temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).

  • The heat flow is recorded as a function of temperature. The peak temperatures of the endothermic and exothermic events correspond to the phase transition temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample LC Sample (1-5 mg) Pan Aluminum Pan Sample->Pan Seal Hermetic Sealing Pan->Seal Load Load Sample & Reference Seal->Load Program Temperature Program (Heating/Cooling) Load->Program Record Record Heat Flow Program->Record Thermogram DSC Thermogram Record->Thermogram Identify Identify Peaks Thermogram->Identify Determine Determine T_m, T_c Identify->Determine

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the identification of liquid crystal phases based on their unique optical textures.

Principle: Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of liquid crystal phase (e.g., nematic, smectic A, smectic C).

Experimental Protocol:

  • A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage mounted on the polarized light microscope.

  • The sample is heated to its isotropic phase and then slowly cooled.

  • The optical textures are observed and recorded as the sample passes through different mesophases.

  • Comparison of the observed textures with established databases allows for the identification of the liquid crystal phases.

POM_Workflow cluster_prep Sample Preparation cluster_pom POM Observation cluster_analysis Phase Identification Sample LC Sample Slide Glass Slide & Coverslip Sample->Slide Mount Mount on Hot Stage Slide->Mount Heat Heat to Isotropic Mount->Heat Cool Slow Cooling Heat->Cool Observe Observe Textures Cool->Observe Record Record Images Observe->Record Compare Compare to Known Textures Record->Compare Identify Identify Mesophases Compare->Identify

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and dimensionality of order in liquid crystal phases.

Principle: X-rays are diffracted by the ordered structures within the liquid crystal. The positions and patterns of the diffraction peaks provide information about the layer spacing in smectic phases and the degree of positional and orientational order.

Experimental Protocol:

  • The liquid crystal sample is loaded into a capillary tube or placed in a temperature-controlled sample holder.

  • The sample is aligned, if necessary, using a magnetic or electric field.

  • The sample is exposed to a monochromatic X-ray beam.

  • The diffracted X-rays are detected by an area detector.

  • The resulting diffraction pattern is analyzed to determine the structural characteristics of the mesophase.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Structural Analysis Sample LC Sample Holder Capillary/Holder Sample->Holder Mount Mount in Diffractometer Holder->Mount Align Align Sample (optional) Mount->Align Expose Expose to X-rays Align->Expose Detect Detect Diffraction Expose->Detect Pattern Diffraction Pattern Detect->Pattern Analyze Analyze Peak Positions Pattern->Analyze Determine Determine Structure Analyze->Determine

Conclusion

The liquid crystalline properties of this compound analogues are intricately linked to their molecular architecture. By systematically modifying the terminal alkyl chain and the substituents on the benzene ring, it is possible to fine-tune the mesomorphic behavior of these materials. This guide has provided a comparative overview of these structure-property relationships, supported by detailed experimental protocols for their characterization. A thorough understanding of these principles is essential for the rational design of novel liquid crystal materials with tailored properties for advanced applications.

References

Sources

(4-Propylcyclohexyl)benzene in LCD Applications: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Material Selection

In the pursuit of advancing liquid crystal display (LCD) technology, the selection of the liquid crystal material itself remains a cornerstone of innovation. The molecular architecture of the liquid crystal dictates the fundamental electro-optical properties of the display, influencing everything from switching speed to power consumption and image clarity. This guide provides a comprehensive performance benchmark of (4-Propylcyclohexyl)benzene, a member of the phenylcyclohexane class of liquid crystals, in the context of established alternatives.

For researchers and materials scientists, understanding the nuanced trade-offs between different liquid crystal families is paramount. While specific quantitative data for the parent molecule, this compound, is not extensively available in public literature, we can leverage data from structurally similar compounds and commercial mixtures to build a robust comparative framework. This guide will objectively compare the performance profile of the phenylcyclohexane core structure against the widely utilized biphenyl-based liquid crystals, providing the necessary experimental context for informed material selection.

The Landscape of Nematic Liquid Crystals: Phenylcyclohexanes vs. Biphenyls

The performance of a nematic liquid crystal in an LCD is primarily governed by a triumvirate of physical properties: the clearing point (the temperature of transition from the nematic to the isotropic liquid phase), the dielectric anisotropy (Δε), and the rotational viscosity (γ₁).

  • Clearing Point (Tₙᵢ): A high clearing point is indicative of a wide operational temperature range for the display, ensuring stable performance under varying environmental conditions.

  • Dielectric Anisotropy (Δε): This parameter quantifies the difference in dielectric permittivity when the liquid crystal molecules are aligned parallel versus perpendicular to an applied electric field. A large positive Δε is generally desirable as it lowers the threshold voltage required to switch the liquid crystal, thereby reducing power consumption.

  • Rotational Viscosity (γ₁): Low rotational viscosity is crucial for achieving fast switching speeds, which is essential for high-refresh-rate displays and the elimination of motion blur.

The phenylcyclohexane and biphenyl families of liquid crystals offer distinct advantages and disadvantages in relation to these key performance indicators. Phenylcyclohexanes are renowned for their low viscosity, a direct consequence of the saturated cyclohexane ring which reduces intermolecular interactions compared to the more aromatic biphenyl core. This inherently lower viscosity translates to faster switching times. However, this structural difference also tends to result in a lower dielectric anisotropy.

Comparative Performance Data

To provide a quantitative comparison, the following tables summarize the key performance indicators for representative liquid crystals from both the phenylcyclohexane and biphenyl families. It is important to reiterate that the data for the phenylcyclohexane class is based on commercially available mixtures and analogous compounds, providing a strong proxy for the performance of this compound.

Table 1: A Head-to-Head Comparison of Key Performance Indicators

PropertyPhenylcyclohexane Representative (ZLI-1132)Biphenyl Representative (5CB)Biphenyl Mixture (E7)Phenylcyclohexane Derivative (PCH5)
Clearing Point (°C) 71[1]35.0[2]~59-61[3][4]54.4[1]
Dielectric Anisotropy (Δε) Not specified, but generally lower for this class+11.5High Positive ΔεNot specified
Rotational Viscosity (γ₁) Low (characteristic of phenylcyclohexanes)~20-30 mPa·s at 25°CHigher than single componentsLow

Note: The data for ZLI-1132, a mixture of phenylcyclohexanes, highlights the high clearing point achievable with this class of materials. 5CB and E7 are well-characterized biphenyl-based liquid crystals, and PCH5 is a cyanophenylcyclohexane, offering a bridge between the two families.

Experimental Protocols for Liquid Crystal Characterization

To ensure the scientific integrity of any comparative study, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance indicators discussed above.

Determination of the Nematic-to-Isotropic Transition Temperature (Clearing Point)

The clearing point is a fundamental thermophysical property of a liquid crystal. It can be accurately determined using Differential Scanning Calorimetry (DSC) and polarizing optical microscopy (POM).

Protocol:

  • Sample Preparation: A small quantity (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum DSC pan. For POM, a small drop of the liquid crystal is placed between a clean glass slide and a coverslip.

  • DSC Measurement:

    • The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

    • The sample is heated at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow into the sample is monitored as a function of temperature. The nematic-to-isotropic transition will appear as an endothermic peak on the DSC thermogram. The peak temperature is taken as the clearing point.

  • POM Observation:

    • The sample on the glass slide is placed on a hot stage under a polarizing microscope.

    • The sample is slowly heated while observing the texture. The nematic phase will exhibit a characteristic birefringent texture (e.g., Schlieren or marbled).

    • The clearing point is the temperature at which the birefringent texture completely disappears, and the field of view becomes dark (isotropic).

Causality: The endothermic peak in DSC represents the energy required to disrupt the long-range orientational order of the nematic phase to form the disordered isotropic liquid. The disappearance of birefringence in POM is a direct visual confirmation of this loss of long-range order.

Measurement of Dielectric Anisotropy (Δε)

Dielectric spectroscopy is the primary technique for determining the dielectric anisotropy of a liquid crystal.[5] This involves measuring the capacitance of a liquid crystal cell with the molecules aligned in two orthogonal directions relative to the applied electric field.

Protocol:

  • Cell Preparation: A liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., indium tin oxide) is used. The inner surfaces of the cell are coated with an alignment layer (e.g., rubbed polyimide) to induce either planar (molecules parallel to the surface) or homeotropic (molecules perpendicular to the surface) alignment.

  • Planar Alignment (for ε⊥ measurement): The liquid crystal is introduced into a planar-aligned cell. In this configuration, the long molecular axes are, on average, perpendicular to the applied electric field. The capacitance of the cell (C⊥) is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • Homeotropic Alignment (for ε∥ measurement): The liquid crystal is introduced into a homeotropic-aligned cell. Here, the long molecular axes are, on average, parallel to the applied electric field. The capacitance of the cell (C∥) is measured.

  • Calculation: The dielectric permittivities are calculated from the measured capacitances and the cell geometry. The dielectric anisotropy is then determined as: Δε = ε∥ - ε⊥.

Causality: The difference in capacitance arises from the anisotropic nature of the liquid crystal molecules. The permanent and induced dipole moments of the molecules interact differently with the electric field depending on their orientation, leading to different dielectric permittivities.

Measurement of Rotational Viscosity (γ₁)

Several techniques can be used to measure the rotational viscosity of a nematic liquid crystal, including electro-optical methods and rotating magnetic field methods.[6][7][8] The electro-optical method is described here.

Protocol:

  • Cell Preparation: A planar-aligned liquid crystal cell is used.

  • Experimental Setup: The cell is placed between crossed polarizers, and a light source (e.g., a He-Ne laser) is passed through the setup. A photodetector measures the transmitted light intensity. A function generator applies a square-wave voltage to the cell.

  • Measurement:

    • A voltage above the Freedericksz transition threshold is applied to the cell, causing the liquid crystal molecules to reorient.

    • The voltage is then switched off, and the relaxation of the molecules back to their initial planar state is monitored by measuring the change in transmitted light intensity over time.

    • The decay time of the optical response is directly related to the rotational viscosity.

  • Calculation: The rotational viscosity (γ₁) can be calculated from the decay time (τ), the cell gap (d), and the elastic constant (K₁₁) of the liquid crystal using the following relation: γ₁ = (τ * K₁₁ * π²) / d².

Causality: The rotational viscosity represents the internal friction that the liquid crystal molecules experience as they rotate. A lower viscosity allows the molecules to relax back to their initial state more quickly after the electric field is removed, resulting in a shorter optical decay time.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive characterization of a liquid crystal material.

G cluster_synthesis Material Synthesis & Purification cluster_characterization Performance Benchmarking cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification clearing_point Clearing Point Determination (DSC & POM) purification->clearing_point dielectric Dielectric Anisotropy Measurement purification->dielectric viscosity Rotational Viscosity Measurement purification->viscosity data_table Comparative Data Tabulation clearing_point->data_table dielectric->data_table viscosity->data_table performance_analysis Performance Analysis vs. Alternatives data_table->performance_analysis conclusion conclusion performance_analysis->conclusion

Caption: Workflow for the characterization and benchmarking of a novel liquid crystal material.

Conclusion

For researchers and developers, the path forward involves a careful balancing of these properties. If the primary design constraint is low power consumption, a biphenyl-based liquid crystal or a highly polar phenylcyclohexane derivative might be the more suitable choice. Conversely, if achieving the fastest possible response times is the critical objective, the low viscosity of the phenylcyclohexane core structure, as exemplified by compounds like this compound, presents a compelling advantage. The experimental protocols detailed in this guide provide a robust framework for the in-house characterization and direct comparison of novel liquid crystal materials, enabling an informed and data-driven selection process.

References

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  • Lin, Y. H., Chen, Y. J., & Chen, H. Y. (2011). Prediction of Optical and Dielectric Properties of 4-Cyano-4-pentylbiphenyl Liquid Crystals by Molecular Dynamics Simulation, Coarse-Grained Dynamics Simulation, and Density Functional Theory Calculation. The Journal of Physical Chemistry C, 115(40), 19873-19880.
  • Kumar, S., Singh, G., & Kumar, A. (2021). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.
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  • Wu, S. T., & Wu, C. S. (1990). Rotational viscosity of nematic liquid crystals A critical examination of existing models. Liquid Crystals, 8(2), 171-181.
  • Saitoh, G., Satoh, M., & Hasegawa, E. (1998). Estimating Dielectric Anisotropy of Liquid Crystal Compounds. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 301(1), 13-18.
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  • Belyaev, B. A., Drokin, N. A., Shabanov, V. F., & Shepov, V. N. (2001). DIELECTRIC ANISOTROPY OF NEMATIC 4-PENTIL-4′-CYANOBIPHENYL. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 366(1), 305-312.
  • Pohl, L., Eidenschink, R., Krause, G., & Erdmann, D. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. Physics Letters A, 60(5), 421-423.
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  • Cheon, K., & Shim, Y. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Molecular Crystals and Liquid Crystals, 547(1), 258-265.
  • Kumar, A., Kumar, A., & Kumar, S. (2020). Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz).
  • Ratna, B. R., & Shashidhar, R. (1976).
  • Belyaev, B. A., Drokin, N. A., Shabanov, V. F., & Shepov, V. N. (2001). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 366(1), 305-312.
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  • Osman, M. A. (1983). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Molecular Crystals and Liquid Crystals, 92(1-2), 57-63.
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  • Emsley, J. W., & Luckhurst, G. R. (1984). Size and shape effects on the orientation of rigid molecules in nematic liquid crystals. Molecular Physics, 53(4), 1023-1028.
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A Comparative Guide to the Synthesis of (4-Propylcyclohexyl)benzene: Friedel-Crafts vs. Hydrogenation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (4-Propylcyclohexyl)benzene

This compound is a molecule of interest in materials science, particularly as a component in liquid crystal displays. Its synthesis is a practical exercise in strategic organic chemistry, offering a choice between classic aromatic substitution and modern catalytic reduction techniques. This guide provides a detailed comparison of two primary synthetic routes: the Friedel-Crafts reaction and the catalytic hydrogenation of a biphenyl precursor. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental data, to inform the selection of the most suitable pathway for a given research or production objective.

At a Glance: Comparing the Two Synthetic Pathways

ParameterFriedel-Crafts RouteHydrogenation Route
Starting Materials Benzene, Propanoyl Chloride4-Propylbiphenyl
Key Transformations Acylation, Carbonyl ReductionAromatic Ring Hydrogenation
Catalyst Lewis Acid (e.g., AlCl₃), Metal (for reduction)Heterogeneous (e.g., Ni, Rh, Ru)
Reported Yield Generally good to excellent over two steps.Can reach >99% for the hydrogenation step.[1][2]
Key Challenges Handling of corrosive and moisture-sensitive reagents, potential for rearrangements in alkylation, waste disposal.[3][4]Catalyst cost and optimization, potential for over-reduction, high pressure/temperature requirements.[2]
Selectivity Acylation is highly selective and avoids poly-substitution.[5]Selective hydrogenation of one ring can be challenging.[1]

Visualizing the Synthetic Approaches

G cluster_0 Friedel-Crafts Route cluster_1 Hydrogenation Route A Benzene + Propanoyl Chloride B Friedel-Crafts Acylation (AlCl₃ catalyst) A->B C 1-Phenylpropan-1-one B->C D Carbonyl Reduction (e.g., Clemmensen or Wolff-Kishner) C->D E This compound D->E F 4-Propylbiphenyl G Catalytic Hydrogenation (e.g., Ni, Rh, Ru catalyst) F->G H This compound G->H

Caption: High-level overview of the two synthetic routes to this compound.

Deep Dive: The Friedel-Crafts Acylation and Reduction Route

This classical approach involves a two-step sequence: the Friedel-Crafts acylation of benzene with propanoyl chloride to form 1-phenylpropan-1-one, followed by the reduction of the ketone to the desired propyl group.[6]

Mechanism and Rationale

Step 1: Friedel-Crafts Acylation

The reaction is initiated by the activation of propanoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a resonance-stabilized acylium ion.[7] This potent electrophile is then attacked by the nucleophilic π-system of the benzene ring.[8] A subsequent deprotonation restores the aromaticity of the ring, yielding 1-phenylpropan-1-one.[9] A key advantage of Friedel-Crafts acylation over direct alkylation is the avoidance of carbocation rearrangements and polyalkylation.[5][7] The acyl group deactivates the aromatic ring, preventing further substitution.[5]

Step 2: Carbonyl Reduction

The resulting ketone can be reduced to the corresponding alkane via several methods, most commonly the Clemmensen or Wolff-Kishner reductions.

  • Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid.[10][11] It is particularly effective for aryl-alkyl ketones.[10] The substrate must be stable to strong acidic conditions.[11]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures.[12][13] It is suitable for substrates that are sensitive to acid but stable in strongly basic conditions.[12] The driving force is the formation of highly stable nitrogen gas.[13]

Experimental Protocol: Friedel-Crafts Acylation

protocol_fc start Start setup Set up a flame-dried, three-necked flask with stirrer, dropping funnel, and reflux condenser. start->setup charge Charge the flask with anhydrous AlCl₃ and methylene chloride. Cool in an ice bath. setup->charge add_acyl Add a solution of propanoyl chloride in methylene chloride dropwise. charge->add_acyl add_benzene Add a solution of benzene in methylene chloride dropwise. add_acyl->add_benzene react Allow the reaction to stir at room temperature for a specified time (e.g., 15-30 min). add_benzene->react quench Carefully pour the reaction mixture into a beaker of ice and concentrated HCl. react->quench extract Perform an extractive workup with methylene chloride. quench->extract dry Dry the combined organic layers over anhydrous MgSO₄. extract->dry evaporate Remove the solvent via rotary evaporation to yield crude 1-phenylpropan-1-one. dry->evaporate end End evaporate->end

Caption: Workflow for a typical Friedel-Crafts acylation experiment.

Detailed Steps:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The system should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.[14]

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a solvent like methylene chloride. Cool the mixture in an ice/water bath.[4][15]

  • Acyl Chloride Addition: Add a solution of propanoyl chloride (1.1 equivalents) in methylene chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[15]

  • Aromatic Substrate Addition: Following the acyl chloride, add a solution of benzene (1.0 equivalent) in methylene chloride dropwise.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 15-30 minutes.[3][15]

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-phenylpropan-1-one.[4] Further purification can be achieved by distillation.

Deep Dive: The Catalytic Hydrogenation Route

This modern approach involves the direct, selective hydrogenation of one aromatic ring of a 4-propylbiphenyl precursor. This method is atom-economical and can be highly efficient with the right catalyst system.

Mechanism and Rationale

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst. The reaction typically occurs on the surface of a heterogeneous catalyst, such as nickel, rhodium, or ruthenium.[16] The selectivity for hydrogenating only one of the two phenyl rings in 4-propylbiphenyl is a significant challenge. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters to control the reaction outcome and prevent over-hydrogenation to (4-propylcyclohexyl)cyclohexane.[1][2]

Recent studies have shown that skeletal nickel catalysts, prepared from Ni-Al alloys, can achieve excellent conversion and high selectivity for cyclohexylbenzene from biphenyl under relatively mild conditions.[1][17] Rhodium on carbon (Rh/C) has also been demonstrated as an effective catalyst for the complete hydrogenation of aromatic rings in water under moderate pressure.[18]

Experimental Protocol: Catalytic Hydrogenation

protocol_hydro start Start charge_reactor Charge a high-pressure autoclave with 4-propylbiphenyl and the catalyst (e.g., skeletal Ni or Rh/C) in a suitable solvent. start->charge_reactor seal_purge Seal the reactor and purge several times with inert gas, followed by hydrogen. charge_reactor->seal_purge pressurize_heat Pressurize the reactor with H₂ to the desired pressure (e.g., 1-3 MPa) and heat to the reaction temperature (e.g., 70-200 °C). seal_purge->pressurize_heat react Maintain stirring at the set temperature and pressure for the required reaction time (e.g., 4-8 hours). pressurize_heat->react cool_vent Cool the reactor to room temperature and carefully vent the excess hydrogen. react->cool_vent filter Filter the reaction mixture to remove the heterogeneous catalyst. cool_vent->filter isolate Isolate the product by removing the solvent under reduced pressure. filter->isolate analyze Analyze the product mixture (e.g., by GC-MS) to determine conversion and selectivity. isolate->analyze end End analyze->end

Caption: Workflow for a typical catalytic hydrogenation experiment.

Detailed Steps:

  • Reactor Preparation: In a glovebox, charge a high-pressure autoclave with 4-propylbiphenyl, the chosen catalyst (e.g., 20% Ni/SiO₂ or skeletal Ni), and a suitable solvent (e.g., isopropanol or THF).[2][19]

  • Sealing and Purging: Seal the reactor, remove it from the glovebox, and connect it to a gas manifold. Purge the system several times with an inert gas (e.g., argon) to remove air, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa) and begin heating and stirring. For a 20% Ni/SiO₂ catalyst, typical conditions might be 200 °C and 3 MPa.[2] For a skeletal Ni catalyst, milder conditions such as 70 °C and 1 MPa have been reported to be effective.[1]

  • Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen uptake) over time. The reaction may run for several hours (e.g., 4-8 hours).[2][20]

  • Workup: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the contents to remove the solid catalyst. The catalyst can often be recycled for subsequent runs.[17]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude product using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for this compound versus the over-hydrogenated byproduct.[2]

Senior Application Scientist's Perspective: Which Route to Choose?

The choice between the Friedel-Crafts and hydrogenation routes is not merely one of chemical feasibility but of strategic planning based on available resources, scale, and final product specifications.

  • The Friedel-Crafts route is a robust and well-established method ideal for laboratory-scale synthesis where high-pressure equipment may not be available. Its primary advantage lies in the use of readily available starting materials and the circumvention of selectivity issues that can plague direct alkylation. However, the stoichiometric use of AlCl₃ generates significant acidic waste, and the handling of corrosive reagents requires care. The two-step nature of the process also adds to the overall operational time.

  • The hydrogenation route represents a more modern, "greener" approach, especially if the catalyst can be efficiently recycled. It is a single-step transformation from an advanced intermediate, which is highly advantageous for process efficiency at an industrial scale. The extremely high yields and selectivities reported with optimized nickel catalysts are compelling.[2][17] The primary hurdles are the initial investment in high-pressure reactor systems and the development effort required to screen and optimize the catalyst and reaction conditions to achieve the desired selectivity.

For researchers in an academic setting or those performing small-scale custom synthesis, the Friedel-Crafts pathway offers a reliable and accessible method. For professionals in process development and large-scale manufacturing, the hydrogenation pathway , despite its higher initial barrier to entry, offers superior atom economy, efficiency, and potential for cost savings in the long run.

References

  • Wikipedia. Clemmensen reduction. [URL: https://en.wikipedia.org/wiki/Clemmensen_reduction][10]

  • Wikipedia. Wolff–Kishner reduction. [URL: https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction][12]

  • Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [URL: https://www.pw.live/chemistry-concepts/clemmensen-reduction][21]

  • BYJU'S. Wolff Kishner reduction mechanism. [URL: https://byjus.com/chemistry/wolff-kishner-reduction-mechanism/][22]

  • Organic Chemistry Portal. Clemmensen Reduction. [URL: https://www.organic-chemistry.org/namedreactions/clemmensen-reduction.shtm][11]

  • Springer Link. Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba. [URL: https://link.springer.com/article/10.1134/S0965544121100078][20]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [URL: https://www.masterorganicchemistry.com/2018/08/27/the-wolff-kishner-clemmensen-and-other-carbonyl-reductions/][6]

  • ResearchGate. Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. [URL: https://www.researchgate.net/publication/229381622_Selective_Hydrogenation_of_Single_Benzene_Ring_in_Biphenyl_Catalyzed_by_Skeletal_Ni][1]

  • Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed084p1500][3]

  • Lumen Learning. Organic Chemistry II: 21.6. Wolff-Kishner reduction. [URL: https://courses.lumenlearning.com/suny-orgchem2/chapter/21-6-wolff-kishner-reduction/][13]

  • Chemistry LibreTexts. Clemmensen Reduction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.14%3A_Carbonyl_Reductions/19.14E%3A_Clemmensen_Reduction][23]

  • J&K Scientific LLC. Wolff-Kishner Reduction. [URL: https://jk-scientific.com/en/wolff-kishner-reduction][24]

  • YouTube. Friedel-Krafts acylation, benzene and propanoyl chloride. [URL: https://www.youtube.com/watch?v=3g5b3f_jL-E][9]

  • University of Michigan. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. [URL: https://deepblue.lib.umich.edu/bitstream/handle/2027.42/109311/jchemed.2007.1500.pdf][15]

  • MDPI. The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. [URL: https://www.mdpi.com/2073-4344/14/10/834][2]

  • Synthesis. A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-939719][18]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/15-aromatic-chemistry/15-2-chemistry-of-arenes/15-2-4-friedel-crafts-acylation/][25]

  • Chemguide. the acylation of benzene. [URL: https://www.chemguide.co.uk/mechanisms/elsub/fcacylation.html][5]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [URL: https://dept.chemistry.wisc.edu/areas/organic/orglab/manuals/345-exp1.pdf][4]

  • Google Patents. CN1800121A - Method for preparing cyclohexyl bezene through highly-selectively catalytic hydrogenation for biphenyl. [URL: https://patents.google.com/patent/CN1800121A/en][17]

  • Benchchem. Technical Support Center: Friedel-Crafts Acylation of Activated Benzene Rings. [URL: https://www.benchchem.com/technical-center/friedel-crafts-acylation-of-activated-benzene-rings][14]

  • Chemguide. electrophilic substitution - the acylation of benzene. [URL: https://www.chemguide.co.uk/mechanisms/elsub/acylation.html][8]

  • The Royal Society of Chemistry. Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cy/c5cy00049f][19]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.com/2018/05/17/friedel-crafts-acylation-and-alkylation/][7]

  • Studocu. Heterogeneous catalytic hydrogenation of - aromatic rings. [URL: https://www.studocu.com/in/document/indian-institute-of-technology-guwahati/chemistry/heterogeneous-catalytic-hydrogenation-of-aromatic-rings/27334707][16]

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The Decisive Role of Stereochemistry: An Isomeric Comparison of Propylcyclohexylbenzene in Nematic Phase Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Property Relationships in Liquid Crystal Design

In the intricate world of liquid crystal (LC) design, the stability of the nematic phase is a paramount performance metric. This guide delves into the nuanced isomeric effects of propylcyclohexylbenzene on this very stability, offering a comparative analysis grounded in experimental data. For researchers, scientists, and professionals in drug development, understanding these subtle molecular distinctions is critical for the rational design of advanced materials with tailored properties. This document will explore the causal relationships between molecular geometry and macroscopic liquid crystalline behavior, providing both synthesized data and the experimental protocols necessary for their validation.

The Linear Imperative: Why Molecular Shape Governs Nematic Stability

The nematic phase, characterized by long-range orientational order without positional order, is the cornerstone of many liquid crystal applications. The stability of this phase is largely dictated by the anisotropy of the constituent molecules. Elongated, rod-like molecules exhibit stronger anisotropic intermolecular interactions, which favor the parallel alignment essential for a stable nematic phase over a wider temperature range. Any deviation from this linearity can disrupt the delicate balance of forces, leading to a depression of the clearing point (the temperature of the nematic-to-isotropic phase transition) and a narrower nematic range.

It is this fundamental principle that underscores the profound impact of isomerism in propylcyclohexylbenzene-based liquid crystals. The seemingly minor difference between a cis and a trans configuration in the cyclohexane ring, or the positional isomerism of the propyl group, can have significant consequences for the molecule's overall shape and, consequently, its mesomorphic behavior.

Cis vs. Trans Isomerism: A Tale of Two Geometries

The most dramatic isomeric effect in 4-(4-propylcyclohexyl)benzonitrile, a representative propylcyclohexylbenzene derivative, arises from the relative orientation of the propyl and phenyl groups on the cyclohexane ring.

  • The Champion of Stability: The trans-isomer. The trans configuration, where the propyl and phenyl substituents are on opposite sides of the cyclohexane ring, results in a more linear, elongated molecular structure. This geometry maximizes the anisotropic van der Waals forces between molecules, promoting the parallel alignment necessary for a stable nematic phase.

  • The Disruptor: The cis-isomer. Conversely, the cis configuration places the substituents on the same side of the ring, introducing a significant kink in the molecular shape. This bent geometry sterically hinders close packing and disrupts the anisotropic intermolecular interactions, thereby destabilizing the nematic phase. In many cases, the cis-isomer may not exhibit a nematic phase at all, or only a monotropic one (a nematic phase that appears only on cooling).

The stark difference in their propensity to form a stable nematic phase is reflected in their clearing points.

IsomerMelting Point (°C)Nematic to Isotropic Transition (°C)Nematic Range (°C)
trans-4-(4-Propylcyclohexyl)benzonitrile~45[1]Not explicitly found in searches
cis-4-(4-Propylcyclohexyl)benzonitrileData not foundData not found

Note: While a specific clearing point for the trans-isomer was not consistently found, its existence as a stable nematic liquid crystal is well-established. Data for the cis-isomer is notably absent from readily available literature, suggesting its lack of significant liquid crystalline properties.

Experimental Validation: Differentiating Isomers and Quantifying Nematic Stability

The synthesis and characterization of propylcyclohexylbenzene isomers are crucial steps in validating their effects on nematic phase stability.

Synthesis and Isomer Separation Workflow

The synthesis of 4-(4-propylcyclohexyl)benzonitrile typically results in a mixture of cis and trans isomers. The separation of these isomers is essential for studying their individual properties.

Figure 1: A generalized workflow for the synthesis, separation, and characterization of propylcyclohexylbenzene isomers.

Experimental Protocol: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Objective: To accurately measure the melting point and nematic-to-isotropic transition temperature (clearing point) of propylcyclohexylbenzene isomers.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified isomer into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature above its expected isotropic point (e.g., 100°C) at a rate of 10°C/min to erase any thermal history.

    • Hold at this temperature for 5 minutes.

    • Cool the sample to a temperature below its expected crystallization point (e.g., 0°C) at a rate of 10°C/min.

    • Heat the sample again at a controlled rate (e.g., 5°C/min) through its melting and clearing transitions.

  • Data Analysis: The melting point is identified as the onset of the melting endotherm. The nematic-to-isotropic transition is identified as the peak of the corresponding endothermic transition on the second heating scan.

The Subtle Influence of Positional Isomerism

While the cis/trans isomerism of the cyclohexane ring has the most pronounced effect, the position of the propyl group on the benzene ring also influences nematic phase stability, albeit to a lesser extent. For a hypothetical propyl-cyanophenyl-cyclohexane, the substitution pattern on the phenyl ring (ortho, meta, or para) will alter the molecule's linearity and dipole moment.

A para-substituted compound (1,4-disubstitution) will have the most linear shape and the largest dipole moment along the long molecular axis, which is most conducive to forming a stable nematic phase. Ortho and meta substitutions will introduce a bend in the molecule, reducing its shape anisotropy and likely leading to lower clearing points.

Impact on Other Key Liquid Crystal Properties

The isomeric form of propylcyclohexylbenzene also has a cascading effect on other critical physical properties that dictate the performance of liquid crystal devices.

  • Dielectric Anisotropy (Δε): This property, which describes the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director, is crucial for the operation of liquid crystal displays (LCDs). The strong dipole of the cyano group in 4-(4-propylcyclohexyl)benzonitrile results in a positive dielectric anisotropy. The more linear trans-isomer allows for a more effective alignment of these dipoles with an applied electric field, generally leading to a larger Δε compared to the bent cis-isomer.

  • Elastic Constants (Kii): The elastic constants (splay, K11; twist, K22; and bend, K33) describe the energy required to deform the liquid crystal director. The rod-like shape of the trans-isomer typically results in higher elastic constants compared to the less rigid, bent cis-isomer.

Workflow for Physical Property Characterization

Figure 2: A simplified workflow for the characterization of the dielectric and elastic properties of a liquid crystal isomer.

Conclusion: A Clear Case for Stereochemical Control

The isomeric configuration of propylcyclohexylbenzene is not a trivial detail but a critical determinant of its liquid crystalline properties. The trans-isomer, with its inherent linearity, is demonstrably superior for achieving a stable, wide-range nematic phase. This guide underscores the importance of precise stereochemical control in the synthesis of liquid crystal materials. For researchers in materials science and drug development, where molecular shape and intermolecular interactions are paramount, the principles illustrated here provide a foundational understanding for the rational design of next-generation functional materials. Future investigations should focus on obtaining comprehensive experimental data for the cis-isomers of various propylcyclohexylbenzene derivatives to create a more complete quantitative comparison.

References

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A Comparative Guide to the Dielectric Anisotropy of (4-Propylcyclohexyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the dielectric anisotropy of various (4-propylcyclohexyl)benzene derivatives, a critical parameter for their application in liquid crystal displays (LCDs) and other electro-optic devices. We will explore the structure-property relationships that govern this essential characteristic and provide a detailed experimental protocol for its quantification. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the design and characterization of novel liquid crystalline materials.

The Crucial Role of Dielectric Anisotropy

The functionality of many liquid crystal-based technologies hinges on the ability to control the orientation of the liquid crystal molecules with an external electric field. This control is dictated by the dielectric anisotropy (Δε) of the material, which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long axis of the liquid crystal molecules.[1]

A positive dielectric anisotropy (Δε > 0) indicates that the dipole moment along the long molecular axis is dominant, causing the molecules to align parallel to an applied electric field. Conversely, a negative dielectric anisotropy (Δε < 0) arises from a dominant perpendicular dipole moment, leading to molecular alignment perpendicular to the electric field.[1][2] The magnitude of Δε directly influences the threshold voltage required to induce this reorientation, a key performance metric for display devices.[3][4]

Comparative Analysis of this compound Derivatives

The this compound core structure is a common motif in liquid crystal design, offering a favorable combination of mesomorphic behavior and chemical stability. The dielectric anisotropy of derivatives based on this core can be significantly tuned by modifying the terminal substituent on the benzene ring. Here, we compare two prominent classes of derivatives: those with a cyano (-CN) terminal group and those with an isothiocyanato (-NCS) terminal group.

Derivative ClassTerminal GroupRepresentative CompoundDielectric Anisotropy (Δε)Key Characteristics
PCH (Phenylcyclohexanes)-CN (Cyano)4-(trans-4-Heptyl-Cyclohexyl)-benzonitrile (7PCH)Strong PositiveHigh dipole moment along the molecular axis, leading to a large positive Δε.[5][6]
CHBT (Cyclohexyl Isothiocyanatobenzenes)-NCS (Isothiocyanato)4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene (3-CHBT)PositiveAlso exhibits positive Δε due to the polar -NCS group, though generally lower than analogous cyano compounds.[7][8]

Key Insights:

  • Influence of the Terminal Group: The strong triple bond in the cyano (-C≡N) group results in a large dipole moment along the long molecular axis, leading to a significant positive dielectric anisotropy in PCH derivatives.[5][6] The isothiocyanato (-NCS) group in CHBT derivatives also imparts a positive dielectric anisotropy, though its magnitude is typically less than that of the cyano group.[7]

  • Impact of Alkyl Chain Length: For homologous series like the 4-(trans-4′-n-alkylcyclohexyl)isothiocyanatobenzenes (n-CHBT), an "odd-even" effect in the dielectric anisotropy has been observed. This is related to the orientation of the terminal alkyl chain and its influence on the perpendicular component of the dielectric permittivity.[9]

Experimental Quantification of Dielectric Anisotropy

The precise measurement of dielectric anisotropy is fundamental to the characterization of liquid crystalline materials. The following protocol outlines a standard method for determining ε∥ and ε⊥.

Principle

The dielectric permittivity is determined by measuring the capacitance of a liquid crystal cell. To measure ε∥ and ε⊥, two different cell configurations with specific molecular alignments are required: a homogeneous cell for ε⊥ and a homeotropic cell for ε∥. In a homogeneous cell, the liquid crystal director is aligned parallel to the electrode surfaces, while in a homeotropic cell, it is aligned perpendicularly.

Experimental Workflow

G cluster_prep Cell Preparation cluster_fill Sample Filling cluster_measure Measurement cluster_calc Calculation prep_ito ITO-coated glass substrates prep_align Apply alignment layer (e.g., polyimide) prep_ito->prep_align prep_rub Rubbing (for homogeneous alignment) prep_align->prep_rub prep_assemble Assemble cell with a defined gap prep_rub->prep_assemble fill_lc Inject liquid crystal in its isotropic phase prep_assemble->fill_lc fill_cool Cool slowly to the nematic phase fill_lc->fill_cool measure_homo Measure capacitance of homogeneous cell (C⊥) fill_cool->measure_homo measure_homeo Measure capacitance of homeotropic cell (C∥) fill_cool->measure_homeo calc_e_perp Calculate ε⊥ = C⊥ / C_empty measure_homo->calc_e_perp calc_e_para Calculate ε∥ = C∥ / C_empty measure_homeo->calc_e_para measure_empty Measure capacitance of empty cell (C_empty) measure_empty->calc_e_perp measure_empty->calc_e_para calc_delta_e Calculate Δε = ε∥ - ε⊥ calc_e_perp->calc_delta_e calc_e_para->calc_delta_e

Caption: Workflow for the measurement of dielectric anisotropy.

Detailed Protocol
  • Cell Preparation:

    • Begin with indium tin oxide (ITO) coated glass slides.

    • For homogeneous alignment, coat the ITO surfaces with a polyimide alignment layer, followed by unidirectional rubbing.

    • For homeotropic alignment, a different alignment layer that promotes perpendicular orientation is used.

    • Assemble the two glass slides to form a cell with a precise thickness, typically in the range of 5-20 µm, using spacers.

  • Sample Filling:

    • Heat the liquid crystal sample to its isotropic phase.

    • Introduce the liquid crystal into the cell via capillary action.

    • Slowly cool the filled cell to the desired measurement temperature within the nematic phase to ensure a well-ordered monodomain.

  • Capacitance Measurement:

    • Measure the capacitance of the empty cell (C_empty) before filling.

    • Measure the capacitance of the filled homogeneous cell to obtain C⊥.

    • Measure the capacitance of the filled homeotropic cell to obtain C∥.

    • These measurements are typically performed using an LCR meter at a frequency of 1 kHz.

  • Calculation:

    • The perpendicular dielectric permittivity is calculated as: ε⊥ = C⊥ / C_empty.

    • The parallel dielectric permittivity is calculated as: ε∥ = C∥ / C_empty.

    • The dielectric anisotropy is then determined by: Δε = ε∥ - ε⊥.

Structure-Property Relationships

The molecular architecture of this compound derivatives is the primary determinant of their dielectric anisotropy.

G cluster_mol Molecular Structure of a this compound Derivative cluster_core Rigid Core cluster_alkyl Alkyl Chain cluster_terminal Terminal Group cluster_props Dielectric Properties mol Propyl-Cyclohexyl-Phenyl-TerminalGroup core Cyclohexyl-Phenyl delta_e Dielectric Anisotropy (Δε) core->delta_e Provides structural anisotropy alkyl Propyl alkyl->delta_e Modulates through conformational effects terminal e.g., -CN, -NCS terminal->delta_e Strongly influences magnitude and sign

Caption: Influence of molecular components on dielectric anisotropy.

  • Rigid Core: The cyclohexyl and phenyl rings provide the necessary structural rigidity and shape anisotropy for the formation of the liquid crystal phase.

  • Terminal Polar Group: As discussed, the nature of the terminal group is paramount. Highly polar groups with a dipole moment directed along the long molecular axis, such as -CN and -NCS, result in a positive Δε. The magnitude of this dipole moment is a key factor in determining the magnitude of Δε.

  • Alkyl Chain: The length and conformation of the alkyl chain (in this case, propyl) can influence the packing of the molecules and the rotational freedom, which in turn can subtly modify the dielectric properties.

Conclusion

The dielectric anisotropy of this compound derivatives is a tunable property that is highly sensitive to the molecular structure, particularly the terminal polar group. A thorough understanding of these structure-property relationships, coupled with precise experimental quantification, is essential for the rational design of advanced liquid crystalline materials for a wide array of applications. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in this dynamic field.

References

  • Jadzyn, J., et al. (2007). Odd-Even Effects in the Dielectric Properties of Nematics 4-(Trans-4′-N-Alkylcyclohexyl)Isothiocyanatobenzenes. Liquid Crystals, 3(12). [Link]

  • Bapat, D. G., et al. (1976). Dielectric studies on liquid crystals of strong positive dielectric anisotropy. Pramana, 7(6), 432-443. [Link]

  • Osman, M. A. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Zeitschrift für Naturforschung B, 34(8), 1092-1095. [Link]

  • Schadt, M. (1972). Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy. The Journal of Chemical Physics, 56(4), 1494-1497. [Link]

  • Osman, M. A. (1984). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Molecular Crystals and Liquid Crystals, 67(4), 959-963. [Link]

  • Schadt, M. (1972). Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy. Semantic Scholar. [Link]

  • Bauman, D., et al. (2000). MOLECULAR DYNAMICS OF 4-(trans-4'-n-HEPTYLCYCLOHEXYL)- ISOTHIOCYANATOBENZENE STUDIED WITH DIELECTRIC RELAXATION SPECTROSCOPY. Acta Physica Polonica A, 98(1). [Link]

  • Urban, S., et al. (1995). Study of the Dielectric Properties of 7PCH (4 -(trans -4 -Heptyl-Cyclohexyl)-benzonitrile). Zeitschrift für Naturforschung A, 50(11), 984-990. [Link]

  • Dabrowski, R., et al. (1993). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 237(1), 231-242. [Link]

  • Raszewski, Z., et al. (1993). Dielectric investigation of the diamagnetic anisotropy and elasticity of 4-trans-4′-n-hexyl-cyclohexyl-isothiocyanatobenzene (6CHBT). Liquid Crystals, 14(6), 1959-1966. [Link]

  • Jadżyn, J., et al. (1994). Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene. Zeitschrift für Naturforschung A, 49(11), 1077-1080. [Link]

  • Urban, S., et al. (1995). Study of the Dielectric Properties of 7PCH (4 -(trans -4 -Heptyl-Cyclohexyl)-benzonitrile). ResearchGate. [Link]

  • Urban, S., et al. (1995). Study of the Dielectric Properties of 7PCH (4-(trans-4-Heptyl-Cyclohexyl)-benzonitrile). Zeitschrift für Naturforschung A, 50(11), 984-990. [Link]

  • Bapat, D. G., et al. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(4), 233-243. [Link]

  • Chen, P., et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Polymers, 14(21), 4583. [Link]

  • Kakouridis, M., et al. (2024). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Materials, 17(11), 2555. [Link]

  • Kakouridis, M., et al. (2024). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. PubMed. [Link]

  • Hasan, M. K., et al. (2021). An Overview of Polymer-Dispersed Liquid Crystal Composite Films and Their Applications. Polymers, 13(16), 2649. [Link]

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A Guide to Spectroscopic Data Cross-Validation for the Structural Elucidation of (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Validation in Structural Elucidation

In the realm of chemical research and drug development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are the cornerstones of this process. However, relying on a single analytical method can be fraught with ambiguity. Cross-validation, the process of critically assessing and comparing data from multiple analytical methods, provides a robust framework for confirming molecular structures and ensuring data integrity.[1][2] This guide will walk you through the cross-validation of spectroscopic data for the non-commercially available liquid crystal monomer, (4-Propylcyclohexyl)benzene, using a combination of expected spectral features and data from structurally related compounds. While a complete experimental dataset for this specific molecule is not publicly available, this guide will serve as a practical, illustrative framework for researchers to apply to their own work.

The Logical Framework of Spectroscopic Cross-Validation

Cross_Validation_Workflow cluster_0 Spectroscopic Techniques cluster_1 Data Interpretation & Hypothesis cluster_2 Cross-Validation IR Infrared (IR) (Functional Groups) Structure Proposed Structure: This compound IR->Structure Identifies C-H & C=C bonds H_NMR ¹H NMR (Proton Environment) H_NMR->Structure Shows proton count & connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Confirms carbon environments MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) MS->Structure Determines molecular formula & fragments Validation Validated Structure Structure->Validation Consistent Data? Synthesis cluster_data Experimental Evidence cluster_conclusion Conclusion IR_data IR: Aromatic & Aliphatic C-H 1,4-disubstituted bend Structure Validated Structure of This compound IR_data->Structure Confirms functional groups NMR_data NMR: Correct proton & carbon count Specific chemical shifts & coupling NMR_data->Structure Defines connectivity MS_data MS: Correct Molecular Weight (2022) Logical Fragmentation MS_data->Structure Verifies molecular formula

Sources

Comparative analysis of the viscosity of liquid crystal mixtures containing different alkylcyclohexylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Viscosity in Liquid Crystal Performance

In the realm of liquid crystal (LC) technologies, viscosity stands as a pivotal parameter governing the dynamic performance of electro-optic devices. For researchers, scientists, and professionals in drug development, understanding and controlling the viscosity of LC mixtures is paramount for applications ranging from high-speed displays to sophisticated biosensors. Alkylcyclohexylbenzenes are a class of liquid crystalline compounds frequently incorporated into nematic mixtures to optimize their physical properties. This guide provides a comparative analysis of how the structural variations in these molecules, specifically the length of the alkyl chain, influence the viscosity of the resulting liquid crystal mixtures. We will delve into the underlying molecular principles, present supporting experimental data, and provide a detailed protocol for viscosity measurement.

The inclusion of a cyclohexyl ring in the molecular structure of a liquid crystal can impart flexibility and has been shown to reduce the activation energy for flow.[1] However, the overall effect on viscosity is nuanced and depends on the specific placement of the cyclohexyl group and the length of the attached alkyl chain.[1][2] This guide aims to elucidate these structure-property relationships, providing a valuable resource for the formulation of liquid crystal mixtures with tailored viscosities.

Comparative Analysis of Viscosity: The Influence of Alkyl Chain Length

The viscosity of a liquid crystal mixture is a complex interplay of intermolecular forces, molecular shape, and the degree of orientational order. When considering a homologous series of alkylcyclohexylbenzenes, the length of the alkyl chain emerges as a key determinant of the mixture's viscosity.

The "Odd-Even" Effect

A noteworthy phenomenon observed in the viscosity of nematic liquid crystals is the "odd-even" effect, where the rotational viscosity exhibits an alternating pattern with the number of carbon atoms in the alkyl chain.[1] Specifically, in a mixture containing n-pentyl-cyclohexyl-cyanophenyl (a 5-carbon chain) and n-heptyl-cyclohexyl-cyanophenyl (a 7-carbon chain), variations in rotational viscosity are observed that correlate with this odd-even rule.[1] This effect is attributed to the conformation of the alkyl chain and its influence on the overall molecular packing and intermolecular interactions within the nematic phase. Molecules with an even number of carbons in their alkyl chains often exhibit different packing efficiencies compared to their odd-numbered counterparts, leading to these alternating physical properties.

Quantitative Comparison
Alkylcyclohexylbenzene ComponentAlkyl Chain LengthBase MixtureViscosity (mPa·s) at 20°CSource(s)
4-(trans-4'-propylcyclohexyl)-isothiocyanatobenzene3Not SpecifiedData not available[3]
4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH-5)5Not Specified~28[4]
n-pentyl-cyclohexyl-cyanophenyl5Eutectic MixtureNot specified, odd-even effect noted[1]
n-heptyl-cyclohexyl-cyanophenyl7Eutectic MixtureNot specified, odd-even effect noted[1]

Note: The viscosity values are approximate and are intended to illustrate the magnitude and potential trends. Direct comparison is limited due to variations in experimental conditions across different studies.

From the available data and established principles, we can infer the following:

  • General Trend: In many homologous series of liquid crystals, viscosity tends to increase with increasing alkyl chain length due to stronger van der Waals forces and increased molecular entanglement.

  • Cyclohexyl Ring Influence: The presence of the cyclohexyl ring, as opposed to a second phenyl ring, can lead to a decrease in viscosity.[2] This is attributed to the greater flexibility of the cyclohexyl ring, which can disrupt molecular packing and reduce intermolecular friction. The position of the cyclohexyl group is critical; for instance, replacing a benzoate with a cyclohexane-carboxylate can significantly decrease viscosity.[2]

Causality Behind Experimental Choices in Viscosity Measurement

The selection of a viscosity measurement technique is dictated by the specific properties of the liquid crystal and the information sought. The two primary methods discussed here, rotational viscometry and capillary viscometry, offer distinct advantages.

Rotational viscometry is particularly suited for characterizing the anisotropic nature of liquid crystals. By controlling the shear rate and the orientation of the liquid crystal director relative to the flow and velocity gradient, one can determine the individual Miesowicz viscosity coefficients. This level of detail is crucial for understanding the fundamental flow behavior of the material. The use of a rotating magnetic field is a common method to control the director orientation during measurement.[5]

Capillary viscometry , on the other hand, provides a measure of the bulk or flow viscosity.[2] It is a simpler and often faster method, making it suitable for quality control and for assessing the overall flowability of a mixture. The choice of capillary dimensions is critical to ensure laminar flow, a prerequisite for accurate measurements based on the Hagen-Poiseuille equation.[6]

Experimental Protocol: Viscosity Measurement of Liquid Crystal Mixtures

This section provides a detailed, step-by-step methodology for measuring the viscosity of liquid crystal mixtures using both rotational and capillary viscometers.

Part 1: Rotational Viscometry

This protocol is designed to measure the rotational viscosity, which is a key parameter for electro-optical switching.

Instrumentation:

  • Rotational viscometer (e.g., cone-plate or parallel-plate geometry)

  • Temperature-controlled stage

  • Electromagnet for director alignment (optional, for Miesowicz viscosities)

  • Data acquisition software

Procedure:

  • Sample Preparation: Prepare the liquid crystal mixture by accurately weighing and thoroughly mixing the individual components. Ensure the mixture is in a homogeneous nematic phase at the desired measurement temperature.

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and clean.

    • Calibrate the instrument using a standard viscosity fluid according to the manufacturer's instructions.[7]

    • Set the desired measurement temperature on the temperature-controlled stage and allow it to stabilize.

  • Sample Loading:

    • Carefully place a small, precise volume of the liquid crystal mixture onto the lower plate of the viscometer.

    • Lower the upper plate (cone or parallel plate) to the correct gap distance. Ensure the sample fills the gap completely without overflowing.

  • Measurement:

    • If measuring Miesowicz viscosities, apply a magnetic field to align the liquid crystal director in the desired orientation.

    • Start the rotation at a low shear rate and gradually increase it.

    • Record the torque and angular velocity data.

    • Repeat the measurement at different temperatures as required.

  • Data Analysis:

    • The software will typically calculate the viscosity from the torque and shear rate data.

    • For rotational viscosity (γ₁), specific analysis of the director's response to the rotating field is required.[5]

Part 2: Capillary Viscometry

This protocol is for determining the kinematic and dynamic flow viscosity.

Instrumentation:

  • Glass capillary viscometer (e.g., Ostwald or Ubbelohde type)[6]

  • Constant temperature water bath[8]

  • Stopwatch

  • Pipette

Procedure:

  • Viscometer Cleaning and Preparation: Thoroughly clean and dry the capillary viscometer.

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to reach thermal equilibrium.[8]

  • Sample Loading:

    • Using a pipette, carefully introduce a precise volume of the liquid crystal mixture into the larger arm of the viscometer.

  • Measurement:

    • Using a pipette bulb, draw the liquid up through the capillary arm to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow down the capillary under gravity.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Data Analysis:

    • Calculate the average flow time.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time.

    • The dynamic viscosity (η) can then be calculated if the density (ρ) of the liquid crystal mixture is known: η = ρ * ν.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both rotational and capillary viscometry.

RotationalViscometryWorkflow prep Prepare LC Mixture setup Instrument Setup & Calibration prep->setup load Load Sample setup->load align Align Director (Optional) load->align measure Perform Measurement align->measure analyze Calculate Viscosity measure->analyze

Caption: Workflow for Rotational Viscometry.

CapillaryViscometryWorkflow prep Prepare LC Mixture clean Clean Viscometer prep->clean temp Temperature Equilibration clean->temp load Load Sample temp->load flow Measure Flow Time load->flow repeat Repeat for Reproducibility flow->repeat analyze Calculate Kinematic & Dynamic Viscosity repeat->analyze

Caption: Workflow for Capillary Viscometry.

Conclusion

The viscosity of liquid crystal mixtures is a critical parameter that is significantly influenced by the molecular structure of its components. For mixtures containing alkylcyclohexylbenzenes, the length of the alkyl chain plays a crucial role, exhibiting an "odd-even" effect on the rotational viscosity. Generally, the inclusion of a cyclohexyl ring can lead to a reduction in viscosity compared to purely aromatic systems, though the specific impact is highly dependent on its position within the molecule. This guide has provided a comparative analysis based on available data, outlined the rationale behind experimental choices for viscosity measurement, and detailed protocols for both rotational and capillary viscometry. By understanding these principles and methodologies, researchers can more effectively design and characterize liquid crystal mixtures with the desired viscosity for their specific applications.

References

  • Margerum, J. D., Wong, S. M., Jensen, J. E., van Ast, C. I., & Lackner, A. M. (1984). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. DTIC. [Link]

  • Oswald, P., Poy, G., Vittoz, F., & Popa-Nita, V. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. Liquid Crystals, 40(6), 734-744. [Link]

  • Imai, M., Naito, H., Inoue, M., & Okuda, M. (1993). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. Japanese Journal of Applied Physics, 32(Part 1, No. 7), 3170-3175. [Link]

  • CAPILLARY VISCOMETER EXPERIMENT. (n.d.). [Link]

  • Protocol | PDF | Viscosity | Liquids. (n.d.). Scribd. [Link]

  • CHBE 363: Rotary Viscometer. (n.d.). UBC Wiki. [Link]

  • Queimada, A. J., & Fareleira, J. M. N. A. (2024). Capillary Viscometry for Routine Measurements of Newtonian Liquids. International Journal of Thermophysics, 45(6), 118. [Link]

  • Bradshaw, M. J., McDonnell, D. G., & Raynes, E. P. (1986). Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. Molecular Crystals and Liquid Crystals, 137(1-4), 187-201. [Link]

  • Cherrington, B., & Rothstein, J. (2015). Building and Validating a Rotational Viscometer. University of New Haven. [Link]

  • Hess, S., & Stier, M. (2002). Electro- and magneto-rheology of nematic liquid crystals: Experiment and nonequilibrium molecular dynamics computer simulation. Journal of Physics: Condensed Matter, 14(46), 12155. [Link]

  • Essential Steps for Accurate Rotational Viscometer Calibration. (n.d.). Drawell. [Link]

  • Capillary viscometry experiment. (2022, August 15). YouTube. [Link]

  • Zhou, P., Sun, Z., & Alsayed, A. M. (2012). Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate. Soft Matter, 8(28), 7484-7490. [Link]

  • Faraudo, J., & Barentin, C. (2024). Effective viscosity of a two dimensional passive suspension in a liquid crystal solvent. arXiv preprint arXiv:2410.11749. [Link]

  • Viscosity of 1-(trans-4-propylcyclohexyl)-4-isothiocyanatobenzene. (n.d.). ResearchGate. [Link]

  • Liquid crystals – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Porter, R. S., & Johnson, J. F. (1967). Viscosity Measurements for the Nematic Liquid Crystal PAA. The Journal of Chemical Physics, 46(1), 26-31. [Link]

  • Dąbrowski, R., Kędzierski, J., & Raszewski, Z. (1981). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Molecular Crystals and Liquid Crystals, 61(1-2), 61-75. [Link]

  • Belyaev, V. V. (2001). Physical methods for measuring the viscosity coefficients of nematic liquid crystals. Physics-Uspekhi, 44(3), 255-284. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of (4-Propylcyclohexyl)benzene, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to handle this substance responsibly, protecting yourself, your colleagues, and the environment.

Hazard Profile and Inherent Risks

Understanding the "why" of a disposal protocol begins with a clear-eyed assessment of the chemical's inherent risks. This compound is a non-halogenated aromatic hydrocarbon. Its primary hazards stem from the benzene ring, a structural motif with well-documented toxicological properties. While this specific derivative has its own profile, it is prudent to handle it with the caution afforded to benzene-containing compounds.

Acute exposure can cause irritation to the eyes, skin, and respiratory system, while high concentrations may lead to central nervous system effects like dizziness and headaches.[1] The primary long-term concern with benzene and its derivatives is their potential for carcinogenicity and damage to blood-forming organs.[1][2][3][4] Environmentally, it must be prevented from entering waterways, as it can be harmful to aquatic life.[5][6]

Table 1: Hazard Profile Summary for this compound

Hazard Category Description Rationale & Primary Concern
Health Hazards Eye/Skin Irritant, potential aspiration toxicant, possible carcinogen. Repeated exposure may cause skin dryness.[5] The benzene moiety is a known human carcinogen.[1][4] Aspiration into the lungs can cause severe damage. Direct contact should always be minimized.
Physical Hazards Combustible Liquid.[5] Vapors can form flammable mixtures with air. Ignition sources must be strictly controlled during handling and storage.

| Environmental Hazards | Harmful to aquatic life. | Must be prevented from entering drains, surface water, or groundwater to avoid environmental contamination.[5][6][7] |

Immediate Safety Protocols: Personal Protection and Handling

Before any disposal procedure begins, ensuring personal safety is paramount. The choice of Personal Protective Equipment (PPE) is your first line of defense against chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Justification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. Protects against splashes and vapors that can cause serious eye irritation.[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Viton®). Gloves must be inspected before use. Prevents skin contact, which can lead to irritation and absorption. Use proper removal technique to avoid contaminating skin.[7]
Body Protection Laboratory coat and, for larger quantities, impervious clothing or an apron. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is poor or for spill cleanup. | Inhalation is a primary route of exposure for volatile organic compounds.[1] |

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Avoid all contact with skin, eyes, and clothing.[5][6]

  • Keep the substance away from heat, sparks, and open flames. Use non-sparking tools when handling larger quantities.[9]

  • Wash hands thoroughly after handling and before breaks.[7]

The Core Directive: Waste Characterization and Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations. This compound is classified as a non-halogenated organic solvent . This dictates that it must never be mixed with other waste categories.

The Causality Behind Segregation:

  • Safety: Mixing with incompatibles like strong oxidizers can cause fires or explosions. Mixing with acids or bases can trigger exothermic reactions.

  • Compliance & Cost: Disposal methods vary by waste type. Halogenated solvents require high-temperature incineration at a significantly higher cost than the fuel blending process used for non-halogenated solvents.[10] Cross-contaminating a large drum of non-halogenated waste with a small amount of halogenated solvent forces the entire container to be treated as the more hazardous and expensive waste type.

The following decision tree illustrates the correct segregation workflow.

Waste_Segregation_Decision_Tree start This compound Waste To Be Disposed is_mixed Is the waste mixed with any other chemical? start->is_mixed what_mixed Identify the contaminant. What is it? is_mixed->what_mixed Yes non_halogenated APPROVED Non-Halogenated Organic Waste Container is_mixed->non_halogenated  No (Pure or with other non-halogenated organics) what_mixed->non_halogenated Other Compatible Non-Halogenated Organics (e.g., Acetone, Hexane, Toluene) halogenated DANGER: INCOMPATIBLE HALOGENATED Organic Waste Container what_mixed->halogenated Halogenated Solvents (e.g., DCM, Chloroform) other_incompatible DANGER: INCOMPATIBLE Consult EHS Immediately. Do Not Mix! what_mixed->other_incompatible Strong Acids, Bases, or Oxidizers

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Follow these validated procedures for common laboratory scenarios.

Protocol 4.1: Routine Accumulation of Laboratory Waste

This protocol covers the collection of used this compound from experiments.

  • Container Selection: Obtain an appropriate, chemically compatible waste container from your institution's Environmental Health & Safety (EHS) office. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[10] Fill in your name, lab location, and list "this compound" as the constituent. Update the contents list each time waste is added.

  • Waste Transfer: Conduct all transfers of waste into the container within a chemical fume hood to minimize inhalation exposure.[11]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA), which must be in a secondary containment tray to prevent the spread of potential leaks.[11] Ensure it is segregated from incompatible materials.[12]

  • Requesting Disposal: When the container is approximately 75% full, submit a chemical waste pickup request to your EHS department.[11] Do not overfill containers, as this can lead to spills and pressure buildup.[11]

Protocol 4.2: Small Spill Cleanup and Disposal

This protocol addresses accidental spills of less than 250 mL. For larger spills, evacuate the area and contact EHS immediately.

  • Alert and Secure: Alert personnel in the immediate area. Restrict access and remove all ignition sources.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.

  • Contain and Absorb: Confine the spill using an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal absorbent pad.[5][6]

  • Collect Waste: Carefully scoop the absorbent material into a suitable container (e.g., a heavy-duty plastic bag or a designated solid waste bucket).

  • Package and Label: Seal the container and label it as "Hazardous Waste: Debris contaminated with this compound."

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Arrange for the disposal of the sealed container through your EHS department.

Regulatory Compliance and Documentation

Proper disposal is a matter of regulatory compliance. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) are the primary governing bodies.[13][14]

  • Generator Responsibility: As the generator of the waste, you are legally responsible for its management from "cradle to grave." This includes proper identification, segregation, and documentation.[14]

  • Waste Determination: You must correctly identify the waste as hazardous.[14]

  • Training: All personnel handling hazardous waste must receive appropriate training on procedures and emergency response, as mandated by OSHA.[15]

  • Manifest System: For off-site disposal, a Uniform Hazardous Waste Manifest is required to track the waste to its final, permitted Treatment, Storage, and Disposal Facility (TSDF).[16][17] While your EHS department typically handles this, your accurate labeling and characterization are essential for the process.

References

  • Safety Data Sheet: Cyclohexylbenzene. Carl ROTH. [Link]

  • Benzene - Safety Data Sheet. Carl ROTH. [Link]

  • Benzene: general information. GOV.UK. [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Oreate AI Blog. [Link]

  • Benzene: toxicological overview. GOV.UK. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. PubMed, National Center for Biotechnology Information. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • Benzene. US EPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • SID 354334410. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Non-Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Pyrolysis products of linear alkylbenzenes--implications in fire debris analysis. PubMed, National Center for Biotechnology Information. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Benzene. NCBI Bookshelf, National Institutes of Health. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

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Navigating the Safe Handling of (4-Propylcyclohexyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Profile: Understanding the Risks

Based on the hazard profiles of related cycloalkylbenzenes like cyclohexylbenzene and propylbenzene, a cautious approach is warranted.[1] We will operate under the assumption that (4-Propylcyclohexyl)benzene may present the following hazards:

  • Combustibility: May be a combustible liquid.[1][2]

  • Aspiration Hazard: Potential for serious lung damage if swallowed.[1]

  • Skin and Eye Irritation: May cause irritation upon contact.[2]

  • Aquatic Toxicity: Potential for long-lasting harmful effects to aquatic life.

This guide is built upon the principle of mitigating these potential risks through rigorous adherence to appropriate personal protective equipment (PPE), handling procedures, and disposal protocols.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the potential hazards.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.ANSI Z87.1 or EN166Protects against accidental splashes of the liquid, which could cause eye irritation.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).ASTM F739 or EN 374Provides a barrier against skin contact, which may cause irritation or dryness.[4][5] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times with similar solvents.[5]
Body Protection Standard laboratory coat.N/AProtects skin and personal clothing from minor splashes and contamination.[3]
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood.[6]NIOSH or EN 149If there is a risk of generating aerosols or working in a poorly ventilated space, a respirator with an organic vapor cartridge may be necessary.[4] Consult your institution's environmental health and safety department.
Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Handling this compound cluster_1 PPE Levels start Start Task task_assessment Assess Task: - Scale (mL vs. L) - Potential for splash/aerosol - Ventilation adequacy start->task_assessment ventilation_check Is work in a certified chemical fume hood? task_assessment->ventilation_check ppe_decision Select Appropriate PPE min_ppe Minimum PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat ppe_decision->min_ppe Small scale, low splash potential enhanced_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves - Chemical-Resistant Apron ppe_decision->enhanced_ppe Large scale, high splash potential proceed Proceed with Experiment min_ppe->proceed enhanced_ppe->proceed resp_protection Add Respiratory Protection: (Organic Vapor Cartridge) resp_protection->ppe_decision ventilation_check->ppe_decision Yes aerosol_check High potential for aerosol generation? ventilation_check->aerosol_check No aerosol_check->ppe_decision No aerosol_check->resp_protection Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.